molecular formula C4H7Cl2N5 B583245 6-Chloropyrimidine-2,4,5-triamine hydrochloride CAS No. 155824-29-6

6-Chloropyrimidine-2,4,5-triamine hydrochloride

Cat. No.: B583245
CAS No.: 155824-29-6
M. Wt: 196.035
InChI Key: SOMJHNVYNAJBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyrimidine-2,4,5-triamine hydrochloride is a useful research compound. Its molecular formula is C4H7Cl2N5 and its molecular weight is 196.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloropyrimidine-2,4,5-triamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5.ClH/c5-2-1(6)3(7)10-4(8)9-2;/h6H2,(H4,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMJHNVYNAJBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672060
Record name 6-Chloropyrimidine-2,4,5-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155824-29-6
Record name 6-Chloropyrimidine-2,4,5-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloropyrimidine-2,4,5-triamine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of purine analogs and other biologically active scaffolds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles to empower researchers in their drug discovery endeavors. A crucial point of clarification is the distinction between the free base, 6-chloropyrimidine-2,4,5-triamine (CAS 1194-78-1), and its hydrochloride salt (CAS 155824-29-6), the subject of this guide. While data for the free base is more abundant, this document will focus on the hydrochloride salt, inferring its properties where direct data is unavailable and highlighting the practical implications for its use in synthesis.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Its structural versatility allows for modification at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.[2] this compound, with its strategic placement of amino and chloro substituents, is a highly valuable intermediate for constructing more complex heterocyclic systems, most notably purines, which are themselves fundamental components of nucleic acids and a wide array of bioactive molecules.[3]

Physicochemical Properties and Spectral Analysis

The hydrochloride salt of 6-chloropyrimidine-2,4,5-triamine exhibits properties distinct from its free base, primarily concerning solubility and stability. The protonation of one or more of the basic amino groups to form the hydrochloride salt significantly enhances its aqueous solubility, a desirable characteristic for many synthetic and biological applications.

Table 1: Physicochemical Properties

Property6-Chloropyrimidine-2,4,5-triamine (Free Base)This compound
CAS Number 1194-78-1[4]155824-29-6[5]
Molecular Formula C₄H₆ClN₅[4]C₄H₇Cl₂N₅[5]
Molecular Weight 159.58 g/mol [4]196.04 g/mol [5]
Appearance Solid[6]Crystalline solid (expected)
Solubility Soluble in polar solvents[7]Freely soluble in water (expected)
Storage Refrigerator[6]Store in a dry, room temperature environment[5]

Spectral Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons. Due to the hydrochloride formulation, these peaks may be broadened and shifted downfield compared to the free base due to proton exchange and the electron-withdrawing effect of the protonated nitrogen atoms.

  • ¹³C NMR: The carbon NMR for the free base has been reported with chemical shifts of δ 156.0, 155.5, 113.3, and 39.5.[8] For the hydrochloride salt, the carbon atoms attached to or near the protonated amino groups would likely experience a downfield shift.

  • IR Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amino groups, typically in the range of 3100-3500 cm⁻¹. The C-Cl stretching vibration is also expected, usually in the region of 600-800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.[8] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would likely show the mass of the protonated free base.

Synthesis and Mechanism

The synthesis of 6-chloropyrimidine-2,4,5-triamine typically involves a multi-step process starting from simpler pyrimidine precursors. A common strategy involves the amination of a dichlorinated pyrimidine.

G cluster_0 Synthetic Pathway start 2,5-Diamino-4,6-dichloropyrimidine product 6-Chloropyrimidine-2,4,5-triamine start->product Nucleophilic Aromatic Substitution (SNAr) reagent Concentrated Ammonia (NH₃) reagent->product final_product 6-Chloropyrimidine-2,4,5-triamine Hydrochloride product->final_product Acidification hcl HCl hcl->final_product

Caption: Synthetic pathway to this compound.

Mechanism Insight: The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. Ammonia acts as the nucleophile, displacing one of the chlorine atoms. The subsequent acidification with hydrochloric acid yields the desired hydrochloride salt.

Representative Synthetic Protocol:

This protocol is an illustrative example based on known chemical transformations.

  • Reaction Setup: In a sealed reaction vessel, suspend 2,5-diamino-4,6-dichloropyrimidine (1 equivalent) in concentrated aqueous ammonia.

  • Heating: Heat the mixture to 135°C for 24 hours. The elevated temperature and pressure are necessary to drive the SNAr reaction to completion.

  • Work-up (Free Base): After cooling, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The crude product can be purified by silica gel chromatography.[8]

  • Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent).

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the chloro substituent at the 6-position, which is susceptible to nucleophilic substitution, and the vicinal amino groups at the 4- and 5-positions, which can undergo cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is the primary site for synthetic modification. It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. This reactivity is fundamental to its utility as a versatile building block in the synthesis of compound libraries for drug screening. The reaction of halogenopyrimidines with amines is one of the most important and widely used reactions in pyrimidine chemistry.[9]

G cluster_1 S(N)Ar Reactivity start_mol 6-Chloropyrimidine-2,4,5-triamine HCl product_mol 6-Substituted-pyrimidine-2,4,5-triamine start_mol->product_mol Displacement of Cl nucleophile Nucleophile (Nu-H) nucleophile->product_mol

Caption: General S(N)Ar reaction of the title compound.

Cornerstone of Purine Synthesis: The Traube Synthesis

A paramount application of this compound is in the Traube purine synthesis. This classic method involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or a derivative, to construct the imidazole ring of the purine system.[3] This strategy provides a straightforward route to a wide variety of purine analogs, which are of significant interest in the development of anticancer, antiviral, and other therapeutic agents.

G cluster_2 Traube Purine Synthesis pyrimidine 6-Chloropyrimidine-2,4,5-triamine purine 6-Chloro-9H-purine-2,8-diamine pyrimidine->purine Cyclization one_carbon One-Carbon Source (e.g., Formic Acid) one_carbon->purine

Caption: Traube synthesis of a purine analog.

Illustrative Protocol for Purine Synthesis:

This protocol is a representative example based on the Traube synthesis principles.

  • Reaction Setup: To a flask containing this compound (1 equivalent), add an excess of formic acid. The hydrochloride salt can often be used directly, with the excess acid serving as both the reagent and solvent.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture and evaporate the excess formic acid under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 6-chloropurine analog.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. The free base is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[4] It is reasonable to assume similar hazards for the hydrochloride salt.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of medicinal chemists. Its strategic functionalization allows for efficient entry into diverse chemical scaffolds, particularly the medicinally significant purine family. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in drug discovery programs. Future research will likely continue to explore its use in the synthesis of novel kinase inhibitors, antivirals, and other targeted therapies, further solidifying the importance of this fundamental building block.

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. Available at: [Link]

  • Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. Available at: [Link]

  • Barlin, G. B., & Brown, W. V. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 921. Available at: [Link]

  • Solid Phase Synthesis of Purines from Pyrimidines. (2001). ResearchGate. Available at: [Link]

  • Synthesis and Medicinal Uses of Purine. Pharmaguideline. Available at: [Link]

  • 6-Chloropyrimidine-2,4,5-triamine. PubChem. Available at: [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2008). ResearchGate. Available at: [Link]

  • Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

  • Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. Available at: [Link]

  • Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com. Available at: [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2018). ResearchGate. Available at: [Link]

  • TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. (2015). ResearchGate. Available at: [Link]

Sources

6-Chloropyrimidine-2,4,5-triamine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: Synthesis, Applications, and Biological Context

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 155824-29-6), a critical heterocyclic intermediate in pharmaceutical development. As a Senior Application Scientist, this document synthesizes technical data with practical insights for researchers, chemists, and drug development professionals. We will delve into its chemical identity, synthesis protocols, and its pivotal role as a versatile scaffold in the creation of bioactive molecules. The guide explains the causality behind experimental choices, offers detailed methodologies, and situates the compound within relevant biological pathways, supported by authoritative references.

Core Identification and Physicochemical Properties

6-Chloropyrimidine-2,4,5-triamine is a substituted pyrimidine, a class of aromatic heterocyclic compounds that form the core of nucleobases like thymine and cytosine. The presence of three amino groups and a reactive chlorine atom makes it a highly functionalized and versatile building block in medicinal chemistry. The hydrochloride salt enhances its stability and handling properties.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. It is crucial to distinguish between the hydrochloride salt and the free base.

  • This compound: CAS 155824-29-6[1][2][3]

  • 6-Chloropyrimidine-2,4,5-triamine (Free Base): CAS 1194-78-1[4][5][6]

The following table summarizes the key physicochemical properties of the parent compound, 6-Chloropyrimidine-2,4,5-triamine.

PropertyValueSource
Molecular Formula C₄H₆ClN₅PubChem[5]
Molecular Weight 159.58 g/mol PubChem[5]
Appearance Yellow solid (for hydrochloride)ECHEMI[1]
Topological Polar Surface Area 104 ŲPubChem[5]
Hydrogen Bond Donor Count 3PubChem[5]
Hydrogen Bond Acceptor Count 5PubChem[5]
Complexity 120PubChem[5]

Synthesis and Characterization

The synthesis of 6-Chloropyrimidine-2,4,5-triamine is a multi-step process that leverages the reactivity of substituted pyrimidines. A common and efficient route starts from 2,5-diamino-4,6-dichloropyrimidine. The rationale for this starting material is the differential reactivity of the two chlorine atoms, allowing for selective amination.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway.

SynthesisWorkflow A 2,5-Diamino-4,6-dichloropyrimidine B Ammonolysis (NH4OH, Sealed Tube, 135°C) A->B Reagent & Condition C 6-Chloropyrimidine-2,4,5-triamine B->C Reaction D Purification (Silica Gel Chromatography) C->D Workup E Final Product D->E Isolation

Caption: Synthetic workflow for 6-Chloropyrimidine-2,4,5-triamine.

Detailed Synthesis Protocol

This protocol is based on a general procedure for the amination of a dichloropyrimidine precursor.[7] The use of a sealed tube and high temperature is necessary to drive the nucleophilic aromatic substitution, replacing one of the chloro groups with an amino group.

Objective: To synthesize 6-Chloropyrimidine-2,4,5-triamine from 2,5-diamino-4,6-dichloropyrimidine.

Materials:

  • 2,5-diamino-4,6-dichloropyrimidine

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • Sealed reaction tube (pressure-rated)

Procedure:

  • Reaction Setup: Suspend 2,5-diamino-4,6-dichloropyrimidine (1 equivalent) in concentrated ammonium hydroxide (approx. 18 mL per mmol of starting material) within a pressure-rated sealed reaction tube.

  • Reaction Execution: Seal the tube securely and heat the reaction mixture to 135°C for 24 hours. The elevated pressure and temperature facilitate the displacement of the chlorine atom.

  • Workup: After cooling the reaction vessel to room temperature, carefully unseal the tube in a well-ventilated fume hood.

  • Concentration: Concentrate the reaction mixture in vacuo to remove the excess ammonium hydroxide and water.

  • Purification: Purify the resulting crude residue by silica gel column chromatography. A typical eluent system is a mixture of dichloromethane, methanol, and concentrated ammonia (e.g., 90:9:1 v/v/v). The ammonia in the eluent prevents the protonation of the basic amino groups, minimizing tailing on the silica gel.

  • Isolation: Collect the fractions containing the pure product and concentrate under reduced pressure to yield 6-Chloropyrimidine-2,4,5-triamine, reportedly with a high yield (up to 93%).[7]

Characterization

The structure of the synthesized compound must be confirmed. High-resolution mass spectrometry (HRMS-ESI) is used to confirm the elemental composition by providing a highly accurate mass measurement.[7] For instance, the expected [M+H]⁺ ion for C₄H₆ClN₅ would be calculated and compared to the measured value.[7] ¹³C and ¹H NMR spectroscopy would be used to confirm the carbon framework and proton environment, respectively.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile chemical scaffold. The reactive chlorine at the 6-position is an excellent electrophilic site for nucleophilic substitution, while the three amino groups offer multiple points for further functionalization. This allows for the systematic construction of diverse molecular libraries targeting various biological systems.

Scaffold for Pteridine Synthesis

Triaminopyrimidines are classical precursors for the synthesis of pteridines, a class of fused heterocyclic compounds with significant biological activity. The triaminopyrimidine core can be condensed with α-dicarbonyl compounds to form the pteridine ring system. This is fundamental in the synthesis of:

  • Folic Acid Analogs: Folic acid is a vital vitamin whose derivatives are coenzymes in the synthesis of DNA and RNA. Analogs synthesized from triaminopyrimidine intermediates can act as antifolates, inhibiting enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy (e.g., Methotrexate).[8]

  • Diuretics: The diuretic drug Triamterene (2,4,7-triamino-6-phenylpteridine) is a potassium-sparing diuretic. Its synthesis relies on a triaminopyrimidine scaffold, demonstrating the utility of this chemical class in developing cardiovascular drugs.[9]

Versatility in Medicinal Chemistry

The diagram below illustrates how the 6-Chloropyrimidine-2,4,5-triamine core can be elaborated into different drug classes.

MedChem cluster_core Core Scaffold cluster_apps Potential Drug Classes Core 6-Chloropyrimidine-2,4,5-triamine Kinase Kinase Inhibitors (e.g., EGFR, RET) Core->Kinase Pd-catalyzed coupling Antifolate Antifolates (DHFR Inhibitors) Core->Antifolate Pteridine synthesis Diuretic Diuretics (e.g., Triamterene) Core->Diuretic Pteridine synthesis

Caption: Role as a versatile scaffold in medicinal chemistry.

Biological Context and Putative Mechanisms

As an intermediate, 6-Chloropyrimidine-2,4,5-triamine is not expected to have a defined biological activity itself. Its significance lies in the activity of the molecules derived from it. The structural similarity of its derivatives to endogenous purines allows them to interact with a wide range of biological targets, particularly enzymes that process purine-like substrates.

The Folate Pathway

Many key anticancer and antimicrobial drugs function by inhibiting the folate pathway. This pathway is essential for the synthesis of nucleotides required for DNA replication.

FolatePathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides DHFR->THF NADPH -> NADP+ DNA DNA Replication Nucleotides->DNA Antifolate Antifolate Drugs (e.g., Methotrexate) Antifolate->DHFR Inhibition

Caption: Inhibition of the folate pathway by antifolate drugs.

Derivatives of 6-Chloropyrimidine-2,4,5-triamine can be designed as antifolates that competitively inhibit DHFR. By blocking the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), these drugs starve rapidly dividing cells (like cancer cells) of the necessary building blocks for DNA synthesis, leading to cell cycle arrest and apoptosis.

Safety and Handling

As a laboratory chemical, 6-Chloropyrimidine-2,4,5-triamine and its hydrochloride salt must be handled with appropriate precautions.

  • Hazard Identification: The parent compound is associated with the following hazard statements:

    • H302: Harmful if swallowed[5]

    • H312: Harmful in contact with skin[5]

    • H315: Causes skin irritation[5]

    • H319: Causes serious eye irritation[5]

    • H332: Harmful if inhaled[5]

    • H335: May cause respiratory irritation[5]

  • Recommended Precautions:

    • Handle only in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

References

  • PubChem. (n.d.). 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Chloropyrimidine-2,4,5-triamine | CAS#:1194-78-1. Retrieved from [Link]

  • Apicule. (n.d.). 2,4-Diamino-6-chloropyrimidine (CAS No: 156-83-2) API Intermediate Manufacturers. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(21), 5035. Retrieved from [Link]

  • Patsnap. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Pharmaceutical Science. Retrieved from [Link]

  • Google Patents. (1948). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. US2584024A.

Sources

A Comprehensive Technical Guide to the Synthesis of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Core Heterocycle

6-Chloropyrimidine-2,4,5-triamine and its hydrochloride salt represent a cornerstone intermediate in the synthesis of a multitude of pharmacologically active molecules. Its unique arrangement of amino and chloro substituents on the pyrimidine ring provides a versatile scaffold for constructing complex purine analogs and other heterocyclic systems. Notably, it is a critical precursor in the development of antiviral agents and other therapeutic compounds.

This guide provides an in-depth, technically-grounded overview of a robust and widely adopted synthetic pathway to 6-chloropyrimidine-2,4,5-triamine hydrochloride. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific reagent choices, and the critical process parameters that ensure high yield and purity. This document is intended for researchers, chemists, and process development professionals who require a comprehensive understanding of this vital synthesis.

Overall Synthetic Strategy

The synthesis is a multi-step process that builds the pyrimidine core, functionalizes it, and then performs the critical chlorination. The general strategy involves the initial construction of a stable, highly functionalized precursor, 2,4,5-triamino-6-hydroxypyrimidine (TAHP), which is subsequently chlorinated to yield the target molecule. This approach is favored due to the accessibility of starting materials and the well-established, high-yielding nature of each transformation.

G cluster_0 A Guanidine + Ethyl Cyanoacetate B 2,4-Diamino-6-hydroxypyrimidine A->B Cyclocondensation C 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine B->C Nitrosation (NaNO₂ / Acid) D 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) C->D Reduction (e.g., Catalytic Hydrogenation) E 6-Chloropyrimidine-2,4,5-triamine D->E Chlorination (POCl₃) F 6-Chloropyrimidine-2,4,5-triamine Hydrochloride (Final Product) E->F Salt Formation (HCl)

Caption: High-level overview of the synthetic pathway to the target compound.

Part 1: Synthesis of the Key Intermediate: 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)

The preparation of TAHP is the foundational phase of the synthesis. It is typically achieved in three distinct stages: cyclocondensation to form the pyrimidine ring, nitrosation at the 5-position, and subsequent reduction to install the third amino group.

Stage 1A: Cyclocondensation to form 2,4-Diamino-6-hydroxypyrimidine

The synthesis begins with the construction of the pyrimidine ring. This is a classic cyclocondensation reaction between guanidine and ethyl cyanoacetate in the presence of a strong base, typically sodium ethoxide.

Causality and Expertise: The choice of sodium ethoxide is critical; it serves to deprotonate the α-carbon of ethyl cyanoacetate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbons of guanidine. The subsequent intramolecular cyclization and tautomerization yield the stable 2,4-diamino-6-hydroxypyrimidine. Using pre-formed guanidine hydrochloride requires an equimolar amount of base to liberate the free guanidine before the reaction can proceed[1].

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 g atom equivalent) in anhydrous ethanol (250 mL) in a round-bottomed flask equipped with a reflux condenser[1].

  • Once the sodium has fully dissolved, cool the solution and add ethyl cyanoacetate (1.0 mole equivalent)[1].

  • In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride (1.02 mole equivalent) with a separately prepared sodium ethoxide solution to generate the free base, followed by removal of the precipitated sodium chloride[1].

  • Add the ethanolic guanidine solution to the ethyl sodiocyanoacetate solution.

  • Heat the resulting mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, evaporate the mixture to dryness[1].

  • Dissolve the solid residue in boiling water and acidify with glacial acetic acid to a pH of approximately 7, which causes the product to precipitate[1][2].

  • Cool the mixture, collect the white precipitate by filtration, wash with cold water, and dry to yield 2,4-diamino-6-hydroxypyrimidine.

Stage 1B: Nitrosation at the 5-Position

The next step introduces a functional group at the electron-rich C5 position of the pyrimidine ring. This is achieved via an electrophilic aromatic substitution reaction using a nitrosonium ion (NO⁺) source.

Causality and Expertise: The pyrimidine ring, activated by three electron-donating groups (two amino, one hydroxyl), is highly susceptible to electrophilic attack at the C5 position. Sodium nitrite in an acidic medium (e.g., sulfuric or hydrochloric acid) generates nitrous acid in situ, which is then protonated and loses water to form the highly electrophilic nitrosonium ion. This readily attacks the C5 position to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, which often appears as a distinctively colored (e.g., rose-colored) solid[3].

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

  • Suspend 2,4-diamino-6-hydroxypyrimidine (1.0 mole equivalent) in water in a reaction vessel.

  • While stirring vigorously, add an aqueous solution of sodium nitrite (1.1 mole equivalent).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric or hydrochloric acid dropwise, maintaining the temperature below 10 °C. The mixture will typically develop a deep color.

  • Continue stirring for 1-2 hours after the acid addition is complete.

  • Collect the resulting colored precipitate by filtration, wash thoroughly with cold water and then with ethanol to remove impurities.

  • Dry the product, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, under vacuum.

Stage 1C: Reduction of the Nitroso Group

This stage converts the C5-nitroso group into an amine, completing the synthesis of the triamino precursor, TAHP. While historical methods used reagents like sodium sulfide or iron powder in acid, modern, greener processes overwhelmingly favor catalytic hydrogenation for its cleaner reaction profile and higher yields[3].

Causality and Expertise: Catalytic hydrogenation offers significant advantages. A noble metal catalyst, such as palladium on carbon (Pd/C), efficiently facilitates the transfer of hydrogen gas to the nitroso group, reducing it to a hydroxylamine intermediate which is further reduced to the primary amine[4]. This method avoids the large volumes of inorganic waste associated with older stoichiometric reductants[3]. The reaction is typically run in an aqueous suspension. The pH must be carefully controlled; some patented processes note that running the hydrogenation in a neutral or weakly acidic medium (below pH 9) before adding a base post-reaction to dissolve the product for catalyst filtration is highly effective[4][5].

G Input Inputs: - 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine - Water (Solvent) - Pd/C Catalyst - Hydrogen Gas (H₂) Process Catalytic Hydrogenation Input->Process Workup Post-Reaction Workup Process->Workup Reaction Completion Conditions Conditions: - Temperature: 70-120 °C - Pressure: 15-20 bar H₂ - pH: < 9 (neutral/acidic) Conditions->Process Output Output: 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) Solution Workup->Output 1. Add Base (e.g., NaOH) to dissolve product 2. Filter to remove Pd/C catalyst 3. Acidify with H₂SO₄ to precipitate TAHP Sulfate

Caption: Workflow for the catalytic reduction of the nitroso intermediate.

Experimental Protocol: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)

  • Charge a high-pressure hydrogenation reactor (autoclave) with a suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (1.0 mole equivalent) in water[4].

  • Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5% by weight of the substrate).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 15-20 bar[4].

  • Heat the mixture to 70-120 °C while stirring vigorously[5]. Hydrogen uptake will be observed.

  • Maintain the reaction under these conditions until hydrogen uptake ceases (typically 1-3 hours).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Add an aqueous solution of sodium hydroxide to the reaction mixture to achieve a pH > 12. This dissolves the TAHP product, allowing the insoluble Pd/C catalyst to be removed by filtration through a celite pad[4].

  • Product Isolation: Transfer the filtrate to a clean vessel and carefully acidify with sulfuric acid to a pH of 1-2. The product, 2,4,5-triamino-6-hydroxypyrimidine sulfate, will precipitate out of solution as a stable salt[3].

  • Cool the mixture, collect the solid by filtration, wash with cold water, and dry to obtain TAHP sulfate salt. This salt is often used directly in the next step.

Part 2: Chlorination and Final Salt Formation

This final phase of the synthesis converts the stable TAHP intermediate into the desired chlorinated product.

Stage 2A: Chlorination of 2,4,5-Triamino-6-hydroxypyrimidine

The conversion of the C6-hydroxyl group to a chloro group is a critical transformation. This is a nucleophilic substitution reaction on a phosphoryl chloride intermediate, most commonly achieved using phosphorus oxychloride (POCl₃).

Causality and Expertise: The hydroxyl group at the C6 position is a poor leaving group. Phosphorus oxychloride acts as both the solvent and the chlorinating agent. It first activates the hydroxyl group by forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (abundant in the POCl₃ medium), displacing the phosphate group and installing the chlorine atom at the C6 position. This reaction is typically performed at elevated temperatures to drive it to completion[6]. The amino groups on the ring generally do not react under these conditions.

Experimental Protocol: Synthesis of 6-Chloropyrimidine-2,4,5-triamine

  • Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as POCl₃ is highly corrosive and reacts violently with water.

  • Carefully add 2,4,5-triamino-6-hydroxypyrimidine sulfate (1.0 mole equivalent) in portions to an excess of phosphorus oxychloride (typically 5-10 mole equivalents) with stirring[6].

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Workup: The crude residue must be quenched with extreme care. Slowly and cautiously add the residue to a mixture of ice and water or slowly add ice to the cooled residue. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution with a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, while cooling in an ice bath to maintain a low temperature. Adjust to a pH of 7-8.

  • The crude 6-chloropyrimidine-2,4,5-triamine product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Stage 2B: Formation of the Hydrochloride Salt

For improved stability, handling, and solubility in subsequent reactions, the free base is often converted to its hydrochloride salt.

Experimental Protocol: Preparation of the Hydrochloride Salt

  • Suspend the crude, dry 6-chloropyrimidine-2,4,5-triamine in a suitable solvent such as isopropanol or ethanol.

  • While stirring, bubble dry hydrogen chloride gas through the suspension or add a solution of HCl in isopropanol.

  • The hydrochloride salt will precipitate. Stir for an additional 30-60 minutes to ensure complete conversion.

  • Collect the solid product by filtration, wash with a small amount of the solvent (e.g., isopropanol), and then with diethyl ether.

  • Dry the final product, this compound, under vacuum.

Process Parameters and Analytical Characterization

Optimizing the synthesis requires careful control over reaction conditions and diligent analysis of intermediates and the final product.

Summary of Key Reaction Parameters
StepKey ReagentsSolventTemperatureTypical YieldKey Considerations
Cyclocondensation Guanidine, Ethyl Cyanoacetate, NaOEtEthanolReflux>90%Anhydrous conditions are critical for the base.
Nitrosation NaNO₂, H₂SO₄/HClWater0-10 °C~85-95%Slow acid addition and temperature control to prevent side reactions.
Reduction H₂, Pd/C CatalystWater70-120 °C>95%Efficient stirring and catalyst quality are crucial for reaction rate.[3]
Chlorination POCl₃Neat POCl₃105-110 °C~75-85%Anhydrous conditions; careful quenching and workup are paramount.
Salt Formation HClIsopropanol/EthanolRoom Temp.>95%Use of anhydrous HCl is preferred to prevent hydrolysis.
Analytical Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the intermediates and the final product by analyzing chemical shifts, integration, and coupling patterns of the pyrimidine ring and substituent protons.

  • High-Performance Liquid Chromatography (HPLC): Used extensively to monitor reaction progress and to determine the purity of the final product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline solid product. The sulfate salt of TAHP has a melting point >300 °C[7].

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water. Must be handled in a chemical fume hood with acid-resistant gloves, splash goggles, and a lab coat.

  • Hydrogen Gas (H₂): Highly flammable and can form explosive mixtures with air. Hydrogenation must be conducted in a purpose-built, properly grounded autoclave with appropriate pressure and temperature controls.

  • Corrosive Acids and Bases: Strong acids (H₂SO₄, HCl) and bases (NaOH, NaOEt) are used throughout the synthesis. Handle with appropriate PPE to prevent severe skin and eye burns.

  • Final Product Hazards: 6-Chloropyrimidine-2,4,5-triamine is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation[8]. Standard laboratory PPE should be worn when handling the solid.

Conclusion

The synthetic route detailed in this guide represents a reliable and scalable method for producing high-purity this compound. By understanding the chemical principles behind each transformation—from the initial ring formation to the critical catalytic reduction and final chlorination—researchers and chemists can effectively troubleshoot and optimize the process. Careful attention to reaction conditions and stringent adherence to safety protocols are paramount to achieving a successful and safe synthesis of this invaluable pharmaceutical intermediate.

References

  • Hemmati, S. et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Available from: [Link]

  • EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. Google Patents.
  • CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.
  • PubChem. 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. Available from: [Link]

  • US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine. Google Patents.
  • EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine. European Patent Office. Available from: [Link]

  • ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available from: [Link]

  • US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents.
  • CN114406263A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available from: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available from: [Link]

  • US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
  • CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine. Google Patents.
  • PrepChem.com. Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. Available from: [Link]

  • FINETECH INDUSTRY LIMITED. 2,4,5-Triamino-6-chloropyrimidine hydrochloride. Available from: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available from: [Link]

  • CN104327116A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.
  • ResearchGate. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Available from: [Link]

  • ResearchGate. 4,5,6-Trichloropyrimidine-2-carboxamide. Available from: [Link]

  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Available from: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

  • MDPI. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available from: [Link]

  • PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

  • Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1.
  • CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. Google Patents.
  • PharmaCompass. 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine. Available from: [Link]

  • Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Available from: [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available from: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Chemical Scaffold to Biological Insight

In the landscape of drug discovery and molecular biology, certain chemical scaffolds appear with remarkable frequency, hinting at a privileged role in interacting with biological systems. The pyrimidine core is one such scaffold, forming the basis of essential biomolecules and a multitude of synthetic drugs.[1][2] 6-Chloropyrimidine-2,4,5-triamine hydrochloride, a substituted pyrimidine, emerges not just as a versatile synthetic intermediate but as a molecule with significant, albeit not fully elucidated, biological potential. This guide synthesizes current understanding, draws parallels from structurally related compounds, and proposes a robust framework for elucidating its precise mechanism of action. Our core hypothesis is that this compound functions as a competitive inhibitor of protein kinases, a class of enzymes pivotal to cellular signaling.

The Pyrimidine Privileged Scaffold: A Foundation for Kinase Inhibition

The 2,4-diaminopyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4][5] Kinases, enzymes that catalyze the phosphorylation of proteins, share a conserved ATP-binding pocket. A key feature of this pocket is the "hinge" region that forms hydrogen bonds with the adenine ring of ATP. The 2,4-diaminopyrimidine structure mimics this interaction, allowing it to anchor within the ATP-binding site and competitively inhibit the binding of ATP, thereby blocking the kinase's activity.

The subject of our investigation, this compound, possesses this critical 2,4-diamino functionality. The additional 5-amino and 6-chloro substituents are predicted to play crucial roles in determining its specificity and potency for particular kinases.

Proposed Mechanism of Action: Competitive ATP Inhibition

We postulate that this compound acts as a Type I kinase inhibitor, binding to the active conformation of the enzyme and competing directly with ATP.

The key molecular interactions are hypothesized as follows:

  • Hinge Binding: The N1 and the 2-amino group of the pyrimidine ring are perfectly positioned to form hydrogen bonds with the backbone of the kinase hinge region.

  • Selectivity Pockets: The 5-amino and 6-chloro groups project into adjacent hydrophobic pockets within the ATP-binding site. Variations in the amino acid residues lining these pockets across different kinases will be the primary determinant of this compound's selectivity profile. The 5-amino group can act as a hydrogen bond donor, while the 6-chloro group can form halogen bonds or interact with hydrophobic residues.

To visualize this proposed binding mode, the following diagram illustrates the general principle of a 2,4-diaminopyrimidine-based inhibitor in a kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 6-Chloropyrimidine-2,4,5-triamine hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket pyrimidine_ring Pyrimidine Core pyrimidine_ring->hinge H-Bond (N1) amino_2 2-Amino pyrimidine_ring->amino_2 amino_4 4-Amino pyrimidine_ring->amino_4 amino_5 5-Amino pyrimidine_ring->amino_5 chloro_6 6-Chloro pyrimidine_ring->chloro_6 amino_2->hinge H-Bond amino_5->hydrophobic_pocket H-Bond/Hydrophobic Interaction chloro_6->gatekeeper Potential Interaction

Caption: Proposed binding of 6-Chloropyrimidine-2,4,5-triamine in a kinase active site.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-step experimental workflow is necessary. This workflow is designed to be a self-validating system, where each step provides evidence that informs the next.

G A Step 1: Broad Kinase Panel Screening B Step 2: In Vitro IC50 Determination for Hits A->B Identifies primary targets C Step 3: Cellular Target Engagement Assays B->C Confirms cellular activity E Step 5: Structural Biology (Crystallography) B->E Provides structural basis of interaction D Step 4: Mechanistic Studies (ATP Competition) C->D Validates on-target effect in cells D->B Confirms competitive inhibition

Caption: Experimental workflow for elucidating the mechanism of action.

Protocol 1: Broad Kinase Panel Screening

Objective: To identify the primary kinase targets of this compound from a large, representative panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Principle: Utilize a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™) to measure kinase activity.

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

  • Hit Selection: Identify kinases that are inhibited by more than 80% as primary "hits" for further investigation.

Causality and Trustworthiness: This initial broad screen is crucial for an unbiased identification of potential targets. By testing against a vast array of kinases, we avoid confirmation bias and gain a comprehensive view of the compound's selectivity. The use of a standardized, high-throughput platform ensures data robustness and reproducibility.

Protocol 2: IC50 Determination and ATP Competition Assay

Objective: To quantify the potency of inhibition for the identified hits and to determine if the mechanism is ATP-competitive.

Methodology:

  • Compound Titration: For each hit kinase, perform a dose-response experiment with this compound, typically using a 10-point, 3-fold serial dilution starting from 100 µM.

  • IC50 Calculation: Measure kinase activity at each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • ATP Competition:

    • Select one or two of the most potent kinase targets.

    • Perform the IC50 determination at multiple, fixed concentrations of ATP (e.g., Km, 10x Km, and 100x Km).

    • Data Analysis: If the compound is ATP-competitive, the apparent IC50 value will increase as the ATP concentration increases. This can be visualized with a Schild plot or by observing a rightward shift in the dose-response curves.

Causality and Trustworthiness: This protocol directly tests our central hypothesis. A clear shift in IC50 with varying ATP concentrations provides strong evidence for competitive binding in the ATP pocket. Running the experiment in triplicate and ensuring proper controls (no enzyme, no substrate) validates the integrity of the results.

ParameterDescriptionExpected Outcome for ATP-Competitive Inhibitor
IC50 Inhibitor concentration for 50% inhibitionPotency in the nanomolar to low micromolar range
IC50 vs. [ATP] Change in IC50 at different ATP concentrationsIC50 increases with increasing [ATP]
Protocol 3: Cellular Target Engagement Assay

Objective: To confirm that this compound engages its target kinase inside living cells.

Methodology:

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and to phosphorylate a specific downstream substrate.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

  • Lysis and Western Blotting:

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform a Western blot using a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-S6 for an mTOR pathway kinase).

    • Use an antibody for the total substrate protein as a loading control.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, indicates successful target engagement and inhibition of the kinase in a cellular context.

Causality and Trustworthiness: This assay bridges the gap between in vitro biochemistry and cellular biology. Observing a downstream effect that is a known consequence of inhibiting the target kinase provides strong evidence of on-target activity. The inclusion of a loading control is critical for ensuring that the observed changes are not due to variations in protein levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is likely to function as a kinase inhibitor, leveraging the well-established 2,4-diaminopyrimidine scaffold to achieve ATP-competitive inhibition. The proposed experimental workflow provides a clear and robust path to definitively elucidate its mechanism of action, identify its specific kinase targets, and validate its activity in a cellular environment.

Future work should focus on obtaining a co-crystal structure of the compound bound to a target kinase. This would provide ultimate proof of the binding mode and offer a structural basis for designing more potent and selective second-generation inhibitors. The journey from a simple chemical entity to a well-understood biological modulator is a testament to the power of systematic, hypothesis-driven scientific inquiry.

References

  • Al-Masoudi, N. A. et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), pp. 29-41. Available at: [Link]

  • PubChem. (n.d.). 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. Retrieved from: [Link]

  • MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(16), 4995. Available at: [Link]

  • Norman, R. A. et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), pp. 1151–1159. Available at: [Link]

  • Martin, M. et al. (2016). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Journal of Medicinal Chemistry, 59(7), pp. 3532-3548. Available at: [Link]

  • Nakamura, T. et al. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorganic & Medicinal Chemistry, 27(5), pp. 790-799. Available at: [Link]

  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at: [Link]

Sources

A Spectroscopic Guide to 6-Chloropyrimidine-2,4,5-triamine hydrochloride: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone of heterocyclic chemistry, forming the scaffold for a multitude of therapeutic agents. Among these, 6-Chloropyrimidine-2,4,5-triamine and its hydrochloride salt are of significant interest as key intermediates in the synthesis of various biologically active molecules. The precise arrangement of amino and chloro substituents on the pyrimidine ring offers a versatile platform for further chemical modifications, making a thorough understanding of its structural and electronic properties paramount for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of 6-Chloropyrimidine-2,4,5-triamine hydrochloride. In the absence of a complete, publicly available experimental dataset for this specific salt, this guide leverages a combination of theoretical principles and comparative analysis of structurally related compounds to predict and interpret its spectroscopic characteristics. By elucidating the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip researchers with the knowledge to identify, characterize, and utilize this important chemical entity with confidence.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is fundamental to understanding its spectroscopic behavior. The molecule consists of a central pyrimidine ring, a six-membered heterocycle with two nitrogen atoms. This ring is substituted with three amino groups at positions 2, 4, and 5, and a chlorine atom at position 6. The hydrochloride salt form implies that one or more of the basic nitrogen atoms are protonated.

The key structural features that will dominate the spectroscopic data are:

  • The aromatic pyrimidine ring.

  • The primary amino groups (-NH₂).

  • The C-Cl bond.

  • The effects of protonation in the hydrochloride salt.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Prediction and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the protons of the three amino groups.

  • Amino Protons (-NH₂): The protons on the three amino groups are expected to appear as broad singlets. Their chemical shifts will be influenced by the electronic environment and the degree of proton exchange with the solvent. In a solvent like DMSO-d₆, these peaks are typically observed in the range of 6.0-8.0 ppm. The hydrochloride salt form will likely lead to a downfield shift of these protons due to the increased positive charge on the molecule. The three amino groups are in different chemical environments and may, therefore, have distinct chemical shifts.

  • Aromatic Protons: The parent structure of 6-Chloropyrimidine-2,4,5-triamine has no protons directly attached to the pyrimidine ring. Therefore, no signals are expected in the aromatic region of the spectrum.

Comparative Analysis

While specific data for the target compound is scarce, ¹H NMR data for the related compound, 2,4-diamino-6-chloropyrimidine, shows signals for the amino protons at approximately δ 6.64 and δ 6.42 ppm in DMSO-d₆. For this compound, we can anticipate the amino proton signals to be in a similar, or slightly more downfield, region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a suppression of the water signal). The choice of solvent is critical as protic solvents may lead to the exchange of the amine protons.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Prediction and Interpretation

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Four distinct carbon signals are expected for the pyrimidine ring.

  • C2, C4, and C6: These carbons are bonded to nitrogen atoms and are expected to be significantly deshielded, appearing in the downfield region of the spectrum, likely between 150-170 ppm. The carbon atom bonded to chlorine (C6) will also be influenced by the electronegativity of the halogen.

  • C5: This carbon is bonded to an amino group and is expected to be more shielded compared to the other ring carbons, likely appearing in the range of 110-130 ppm.

Comparative Analysis

¹³C NMR data for the structurally similar 2,4,6-Triaminopyrimidine shows carbon signals at approximately 164 ppm and 78 ppm in DMSO-d₆.[1] For 4,5,6-Trichloropyrimidine-2-carboxamide, quaternary carbon resonances are observed at 161.9, 160.6, 155.8, and 131.1 ppm.[2] These values support the prediction of downfield chemical shifts for the carbons in the pyrimidine ring of the target molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Theoretical Prediction and Interpretation

The IR spectrum of this compound will be characterized by the vibrational modes of the amino groups and the pyrimidine ring.

  • N-H Stretching: The primary amino groups will exhibit strong, sharp absorption bands in the region of 3100-3500 cm⁻¹. Typically, two bands are observed for a primary amine, corresponding to the symmetric and asymmetric stretching vibrations.

  • N-H Bending: The scissoring vibration of the amino groups is expected to appear in the range of 1600-1650 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring will give rise to multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹.

Comparative Analysis

The IR spectrum of the related compound 4,5-diamino-6-chloropyrimidine shows characteristic N-H stretching bands in the 3200-3400 cm⁻¹ region and strong ring vibrations between 1400-1600 cm⁻¹.[3] A general review of the FTIR analysis of pyrimidine derivatives also supports these predicted absorption regions.[4]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Theoretical Prediction and Interpretation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Molecular Ion Peak: The protonated molecule of the free base, [M+H]⁺, is expected to be observed. The molecular weight of the free base (C₄H₆ClN₅) is approximately 159.58 g/mol . Therefore, the [M+H]⁺ ion should appear at an m/z of approximately 160.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will lead to two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[5]

  • Fragmentation: The fragmentation of halogenated pyrimidines often involves the loss of the halogen atom or cleavage of the pyrimidine ring.[6][7][8][9] A plausible fragmentation pathway for 6-Chloropyrimidine-2,4,5-triamine could involve the initial loss of a chlorine radical followed by further fragmentation of the pyrimidine ring.

MS_Fragmentation M_H [M+H]⁺ m/z ≈ 160/162 Fragment1 Loss of Cl [M+H-Cl]⁺ m/z ≈ 125 M_H->Fragment1 - Cl• Fragment2 Further Fragmentation Fragment1->Fragment2

Figure 2: A simplified, plausible fragmentation pathway for 6-Chloropyrimidine-2,4,5-triamine.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

    • Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Prediction and Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic pyrimidine ring. The amino and chloro substituents will act as auxochromes, influencing the position and intensity of these absorption bands. A λₘₐₓ in the range of 250-300 nm is anticipated. Studies on substituted pyrimidines have shown that substituents like chlorine and methoxy groups can cause shifts in the absorption maxima.[10]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition:

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of the sample solution over a range of 200-400 nm.

Summary of Spectroscopic Data

Spectroscopic TechniquePredicted/Comparative Data
¹H NMR (DMSO-d₆)Amino Protons (-NH₂): Broad singlets, ~6.5-8.5 ppm.
¹³C NMR (DMSO-d₆)C2, C4, C6: ~150-170 ppm.C5: ~110-130 ppm.
IR Spectroscopy N-H Stretch: 3100-3500 cm⁻¹.N-H Bend: 1600-1650 cm⁻¹.C=N, C=C Stretch: 1400-1600 cm⁻¹.C-Cl Stretch: 600-800 cm⁻¹.
Mass Spectrometry [M+H]⁺: m/z ≈ 160.Isotopic Pattern: M+ and M+2 peaks in a ~3:1 ratio.
UV-Vis Spectroscopy λₘₐₓ: ~250-300 nm (π → π* transition).

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality control in research and development. This guide, by integrating theoretical principles with comparative data from structurally related compounds, provides a robust framework for interpreting the ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data of this important molecule. The provided experimental protocols offer a practical starting point for researchers to obtain high-quality spectroscopic data. A thorough understanding of its spectroscopic signature will ultimately facilitate the efficient and effective use of this compound in the synthesis of novel compounds with potential therapeutic applications.

References

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A., ... & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2,4,6-triaminopyrimidine. [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A., ... & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. [Link]

  • Khan, K. M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3321. [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A., ... & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

  • SpectraBase. (n.d.). 2,4,6-Triaminopyrimidine [FTIR] - Spectrum. [Link]

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... [Link]

  • University of Colorado Boulder. (n.d.). Typical Proton and C-13 Chemical Shifts. [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. [Link]

  • Asian Journal of Biochemical and Pharmaceutical Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • Premnath, D., Selvakumar, P. M., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 118-123. [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated.... [Link]

  • SpectraBase. (n.d.). 2,4,6-Triaminopyrimidine [13C NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • El-Azab, A. S., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]

  • Srivastava, S. L., Prasad, M., & Singh, R. (1982). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Journal of Pure & Applied Physics, 20(1), 84-87. [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • Koutentis, P. A., & Kosmidis, C. S. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(2), M1190. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). [Link]

  • NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 226-237. [Link]

  • Li, L., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1979). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Indian Chemical Society, 56(2), 168-170. [Link]

Sources

Navigating the Solubility Landscape of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloropyrimidine-2,4,5-triamine hydrochloride is a pivotal building block in contemporary drug discovery and development. Its utility in the synthesis of targeted therapeutics necessitates a comprehensive understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. This in-depth technical guide addresses the critical need for a practical framework to assess and predict the solubility of this compound. In the absence of extensive public data, this document provides researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and detailed experimental protocols required to independently determine and optimize the solubility of this compound. The guide emphasizes a first-principles approach, enabling the systematic evaluation of solvent-solute interactions and the generation of reliable, reproducible solubility data.

Introduction: The Strategic Importance of Solubility Data

The efficiency of a synthetic route, the feasibility of purification, and the ultimate bioavailability of a drug candidate are all intrinsically linked to the solubility of its constituent intermediates. For a molecule such as this compound, which features a complex interplay of polar functional groups, a chlorine substituent, and a hydrochloride salt form, predicting its behavior across a spectrum of organic solvents is non-trivial. The presence of multiple amine groups suggests a high potential for hydrogen bonding, while the pyrimidine core and chloro-substituent introduce varying degrees of polarity and lipophilicity. The hydrochloride salt form further complicates this profile by favoring dissociation in polar, protic solvents.

This guide moves beyond a simple recitation of facts to provide a causal understanding of the factors governing the solubility of this specific compound. By equipping researchers with both the theoretical underpinnings and the practical methodologies for solubility determination, this document aims to empower more informed solvent selection, leading to accelerated and more robust drug development workflows.

Theoretical Framework: Deconstructing Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the thermodynamic principle that the Gibbs free energy of mixing must be negative. This is influenced by both enthalpic and entropic factors, encapsulated in the adage "like dissolves like." For this compound, the key molecular features dictating its solubility are:

  • Polarity and Hydrogen Bonding: The three amine groups and the nitrogen atoms within the pyrimidine ring are potent hydrogen bond donors and acceptors. Solvents capable of participating in hydrogen bonding (protic solvents like alcohols) or those with high polarity (polar aprotic solvents like DMF and DMSO) are predicted to be more effective.

  • Ionic Character: As a hydrochloride salt, the compound will exhibit a degree of ionic character. This suggests that solvents with a higher dielectric constant, which can effectively solvate the chloride anion and the protonated amine cation, will enhance solubility.

  • Molecular Size and Shape: The relatively planar and compact structure of the pyrimidine ring influences how efficiently solvent molecules can pack around the solute.

Generally, the solubility of pyrimidine derivatives increases with temperature, as the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces of the solid.[1][2]

A Systematic Approach to Solvent Screening

Given the multifaceted nature of this compound, a systematic screening of solvents with varying properties is the most effective strategy. The following classes of solvents should be considered:

  • Protic Solvents: Methanol, Ethanol, Isopropanol. These are expected to be effective due to their ability to form hydrogen bonds.

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF). These solvents possess high polarity and can act as hydrogen bond acceptors.

  • Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform, Toluene. These are generally expected to be poor solvents for a polar hydrochloride salt.

A preliminary, small-scale solubility test can rapidly identify promising candidates for further quantitative analysis.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, self-validating protocol for the accurate determination of the solubility of this compound using the isothermal equilibrium method.[3]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time for the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuging the vials is recommended.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette pre-warmed or pre-cooled to the experimental temperature to prevent precipitation. Immediately filter the sample through a syringe filter into a volumetric flask.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This typically involves creating a calibration curve with standard solutions of known concentrations.

  • Calculation: The solubility (S) is calculated using the following formula:

    S = (C × V_total) / V_sample

    Where:

    • C is the concentration of the diluted sample determined from the analytical method.

    • V_total is the total volume of the diluted sample.

    • V_sample is the volume of the supernatant taken for dilution.

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and temperatures.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMF25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value

Visualizing the Workflow

A clear and logical experimental workflow is essential for reproducibility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 6-Chloropyrimidine-2,4,5-triamine HCl B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle or centrifuge C->D E Extract & filter supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling Precautions

As with any chemical handling, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and the respective solvents for specific handling and disposal information.[4][5][6][7][8]

Conclusion

While specific, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, a systematic and rigorous experimental approach can yield the necessary data for informed process development. By understanding the interplay of polarity, hydrogen bonding, and ionic character, researchers can make educated predictions about solvent suitability. The detailed protocol provided in this guide offers a robust framework for generating this critical data, thereby facilitating the efficient and successful use of this important synthetic intermediate in drug discovery and development.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • Baluja, S., & Solanki, H. (2012). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 57(11), 3138-3143. [Link]

  • PubChem. (n.d.). 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. [Link]

  • Moorpark College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Moorpark College. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemsrc. (2025). 6-Chloropyrimidine-2,4,5-triamine. [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

A Senior Application Scientist's Guide to 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: A Pivotal Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery of novel therapeutics. Among these, pyrimidine derivatives are foundational scaffolds due to their prevalence in biologically active molecules and their capacity for versatile chemical modification.[1] This guide provides an in-depth technical overview of 6-Chloropyrimidine-2,4,5-triamine hydrochloride (CAS No. 155824-29-6), a key intermediate for researchers, medicinal chemists, and drug development professionals. We will dissect its physicochemical properties, provide validated synthesis protocols, explore its core reactivity with mechanistic insights, and illustrate its application in the synthesis of targeted therapies. This document is structured to serve not just as a repository of information, but as a practical guide grounded in scientific principles to empower its application in the laboratory.

Core Characteristics and Physicochemical Profile

This compound is a stable, off-white solid that serves as a robust starting point for complex molecular synthesis.[2] Its value lies in the strategic placement of its functional groups: three nucleophilic amino groups and an electrophilic carbon center at the C6 position, made reactive by the attached chlorine atom. It is crucial to distinguish the hydrochloride salt from its free base (CAS No. 1194-78-1), as the salt form generally offers enhanced stability and easier handling.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 155824-29-6[4][5][6]
Molecular Formula C₄H₇Cl₂N₅[5]
Molecular Weight 196.04 g/mol [5]
Appearance Off-white powder/solid[2]
Melting Point ≥300 °C (lit.)[5][7]
IUPAC Name 6-chloropyrimidine-2,4,5-triamine;hydrochloride[5]

Synthesis of the Building Block: Protocols and Rationale

The synthesis of 6-Chloropyrimidine-2,4,5-triamine is a critical first step. Below is a detailed protocol for a common and reliable laboratory-scale synthesis based on the reductive cleavage of a precursor.

Synthesis via Reductive Cleavage of an Azo Intermediate

This method involves the initial formation of a stable azo compound, which is then reduced to yield the desired 5-amino group. The azo coupling step effectively introduces the nitrogen functionality at the C5 position, and the subsequent reduction with zinc dust is a classic and efficient method for cleaving the N=N bond.

Experimental Protocol

Step 1: Synthesis of (E)-6-Chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine

  • This precursor is synthesized through standard azo coupling reactions, typically by diazotizing a substituted aniline and reacting it with 6-chloropyrimidine-2,4-diamine.

Step 2: Reductive Cleavage

  • Suspend (E)-6-Chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine (1 equivalent) in a suitable solvent mixture such as Tetrahydrofuran (THF) and Acetic Acid (e.g., 7:1 v/v).[8]

  • Cool the suspension to 0 °C in an ice bath. This is critical to control the exotherm of the subsequent reduction.

  • Add Zinc dust (approx. 7 equivalents) portion-wise while maintaining the internal temperature below 10 °C.[8] The zinc acts as the reducing agent, transferring electrons to break the azo linkage. Acetic acid serves as a proton source.

  • Stir the reaction vigorously for 30-60 minutes at 0 °C.[8] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the THF.

  • The resulting residue, containing the crude product hydrochloride salt, can then be purified by silica gel chromatography or recrystallization to yield this compound.[8]

Synthesis Workflow Diagram

G A Precursor: (E)-6-Chloro-5-(aryldiazenyl) -pyrimidine-2,4-diamine C Reaction Conditions: 0 °C, 30-60 min A->C 1. B Reagents: Zn dust, Acetic Acid, THF B->C 2. D Workup: 1. Filter through Celite 2. Concentrate C->D Reaction Completion E Purification: Silica Gel Chromatography or Recrystallization D->E F Final Product: 6-Chloropyrimidine-2,4,5-triamine HCl E->F

Caption: Workflow for the synthesis via reductive cleavage.

Core Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this building block is dominated by the reactivity of the C6-chloro substituent, which is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position

The electron-deficient nature of the pyrimidine ring, further activated by the three amino groups, renders the C6 position highly electrophilic. This allows for the displacement of the chloride ion by a wide array of nucleophiles.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.

This reaction is the cornerstone of its application, enabling the introduction of diverse functional groups and side chains. Common nucleophiles include:

  • Amines (R-NH₂): To form substituted diaminopyrimidines, a core structure in many kinase inhibitors.

  • Alkoxides (R-O⁻): To introduce ether linkages.

  • Thiols (R-SH): To create thioether connections.

SₙAr General Mechanism Diagram

Caption: Generalized mechanism for SₙAr at the C6 position. (Note: The diagram above uses placeholders for chemical structures as DOT language cannot render them directly. The logical flow is accurately represented.)

Application in Kinase Inhibitor Scaffolds

A primary application of this building block is in the synthesis of ATP-competitive kinase inhibitors. The 2,4-diaminopyrimidine motif is a privileged structure known to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. The C6 position provides a crucial vector for introducing substituents that can target other regions of the active site, thereby enhancing potency and selectivity.

Scaffold Application Diagram

G sub 6-Chloropyrimidine-2,4,5-triamine Building Block reaction SₙAr Reaction sub->reaction reagents + R¹-Nucleophile reagents->reaction core Kinase Inhibitor Core (R¹ at C6) reaction->core diversify Further Derivatization (e.g., at C5-NH₂) core->diversify final Potent & Selective Kinase Inhibitor diversify->final

Caption: Logical workflow from building block to a final drug candidate.

By reacting this compound with a library of amines or other nucleophiles, medicinal chemists can rapidly generate a diverse set of compounds for high-throughput screening, accelerating the hit-to-lead process.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as hazardous and requires appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

Hazard ClassCodeStatementSource(s)
Acute Toxicity, OralH302Harmful if swallowed[3]
Acute Toxicity, DermalH312Harmful in contact with skin[3]
Skin Corrosion/IrritationH315Causes skin irritation[3][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][9]
Acute Toxicity, InhalationH332Harmful if inhaled[3]
Specific Target Organ ToxicityH335May cause respiratory irritation[3][9]
Handling and Storage Recommendations:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles or a face shield.[2][9]

  • Handling: Avoid breathing dust.[9] Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a tightly closed container in a cool, dry place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, particularly the SₙAr reaction at the C6 position, provides a reliable and versatile handle for constructing complex molecular architectures. By understanding its properties, synthesis, and reactivity profile as detailed in this guide, researchers can confidently leverage this building block to design and synthesize the next generation of targeted therapeutics, particularly in the competitive field of kinase inhibition.

References

  • Vertex AI Search Result 1.
  • ChemicalBook. (n.d.). 2,4,5-Triamino-6-chloropyrimidine hydrochloride | 155824-29-6.
  • ChemicalBook. (n.d.). 2,4,5-Triamino-6-chloropyrimidine hydrochloride Property.
  • PubChem. (n.d.). 6-Chloropyrimidine-2,4,5-triamine.
  • Echemi. (n.d.). 2,4,5-Triamino-6-chloropyrimidine.
  • Vertex AI Search Result 6.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 2,6-Diamino-4-chloropyrimidine.
  • Chemsrc. (n.d.). 6-Chloropyrimidine-2,4,5-triamine (CAS#:1194-78-1).
  • TCI America. (2018). Safety Data Sheet for 6-Chloro-2,4-diaminopyrimidine.
  • Vertex AI Search Result 10.
  • Finetech Industry Limited. (n.d.). 2,4,5-Triamino-6-chloropyrimidine hydrochloride (CAS: 155824-29-6).
  • Echemi. (n.d.). 2,4,5-Triamino-6-chloropyrimidine hydrochloride.
  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • PrepChem.com. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
  • Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide.
  • Santa Cruz Biotechnology. (n.d.). 6-Chloro-pyrimidine-2,4-diamine (CAS 156-83-2).
  • ResearchGate. (2015). Toxicity and Antimicrobial Activity of 6-Chloro-2,4-Diamino-Pyrimidine.
  • ChemBK. (n.d.). 2,4,5-Triamino-6-chloropyrimidine hydrochloride.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.

Sources

An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a fundamental heterocyclic system that forms the basis for a vast array of biologically indispensable molecules and therapeutically significant agents. This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine-based compounds, from their initial isolation in the 19th century to their contemporary applications in drug development. We will delve into the key scientific milestones, the evolution of synthetic methodologies, and the profound impact of pyrimidine derivatives on our understanding of biochemistry and medicine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a robust framework for understanding this critical class of compounds.

Foundational Discoveries and the Dawn of Pyrimidine Chemistry

The story of pyrimidine begins not with the parent heterocycle, but with its more complex derivatives. Although compounds containing the pyrimidine ring system, such as alloxan, were known in the early 19th century, the systematic investigation into this chemical family gained momentum in the latter half of the century.[1]

A pivotal moment in pyrimidine chemistry occurred in 1879 when Grimaux reported the synthesis of barbituric acid.[1] This was achieved through the condensation of urea and malonic acid in the presence of phosphorus oxychloride, a landmark achievement that opened the door to a new class of synthetic compounds.[1]

The systematic study of pyrimidines was significantly advanced by Adolf Pinner in 1884.[2] Pinner's work involved the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] It was Pinner who first proposed the name "pyrimidin" in 1885, thus formally christening this class of compounds.[1]

However, the isolation of the parent pyrimidine molecule remained elusive until 1900. Siegmund Gabriel and James Colman achieved this milestone by converting barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water to yield pyrimidine.[2]

Key Historical Milestones in Early Pyrimidine Chemistry
YearScientist(s)Key ContributionSignificance
1818 BrugnatelliIsolation of alloxan from the oxidation of uric acid.[3]First isolation of a pyrimidine derivative, albeit its structure was not yet understood.
1879 GrimauxFirst laboratory synthesis of a pyrimidine derivative (barbituric acid).[1]Demonstrated the feasibility of synthetically accessing the pyrimidine core.
1884 Adolf PinnerSystematic synthesis of pyrimidine derivatives.[2]Laid the groundwork for understanding the reactivity and synthesis of this class of compounds.
1885 Adolf PinnerCoined the term "pyrimidin".[1]Provided a formal name for the emerging field of pyrimidine chemistry.
1900 Gabriel & ColmanFirst synthesis of the parent pyrimidine compound.[2]Completed the foundational chapter of pyrimidine discovery.

The Biological Significance of Pyrimidines: The Building Blocks of Life

The true significance of pyrimidines extends far beyond synthetic chemistry. They are integral to the very fabric of life as essential components of nucleic acids. Three primary pyrimidine derivatives, known as nucleobases, are found in DNA and RNA: cytosine (C), thymine (T), and uracil (U).[4][5]

  • Cytosine (C) is present in both DNA and RNA.

  • Thymine (T) is found exclusively in DNA.

  • Uracil (U) is found in RNA, where it replaces thymine.[6]

In the double helix structure of DNA, these pyrimidine bases form specific hydrogen bonds with their complementary purine bases: adenine (A) pairs with thymine (T), and guanine (G) pairs with cytosine (C).[7] This complementary base pairing is the cornerstone of genetic information storage and transfer. In RNA, adenine pairs with uracil.[8]

Beyond their role in nucleic acids, pyrimidine derivatives are also crucial components of various vitamins, coenzymes, and other biologically active molecules, highlighting their diverse and essential functions in cellular metabolism and physiology.[4][7]

De Novo Pyrimidine Synthesis Pathway

Living organisms synthesize pyrimidine nucleotides through two primary pathways: the de novo pathway and the salvage pathway.[9][10] The de novo pathway builds the pyrimidine ring from simple precursor molecules.[11]

de_novo_pyrimidine_synthesis cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II CO2 CO2 CO2->Carbamoyl_Phosphate CPS II ATP ATP ATP->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS (decarboxylase)

Caption: De Novo Pyrimidine Biosynthesis Pathway.

The Therapeutic Revolution: Pyrimidine-Based Drugs

The structural versatility and biological importance of the pyrimidine ring have made it a privileged scaffold in medicinal chemistry.[12] For over a century, pyrimidine derivatives have been developed into a wide range of therapeutic agents, impacting numerous areas of medicine.[13]

Barbiturates: The First Wave of Pyrimidine Therapeutics

Following the initial synthesis of barbituric acid, a plethora of derivatives, collectively known as barbiturates, were developed. These compounds exhibit central nervous system (CNS) depressant effects and were widely used as sedatives, hypnotics, and anticonvulsants in the early to mid-20th century. While their use has declined due to safety concerns, they represent the first major class of pyrimidine-based drugs.

Sulfa Drugs: A Breakthrough in Antibacterial Chemotherapy

The discovery of sulfonamides, many of which incorporate a pyrimidine moiety (e.g., sulfadiazine, sulfamerazine, and sulfamethazine), revolutionized the treatment of bacterial infections before the widespread availability of antibiotics.[14] These drugs act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Anticancer Agents: Targeting Cell Proliferation

The critical role of pyrimidines in nucleic acid synthesis makes their metabolic pathways an attractive target for cancer chemotherapy.[15]

  • Antimetabolites: Fluorouracil (5-FU), a synthetic pyrimidine analog, is a cornerstone of cancer treatment.[1] It functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.

  • Kinase Inhibitors: The pyridopyrimidine scaffold, a fusion of pyridine and pyrimidine rings, has emerged as a key pharmacophore in the development of targeted cancer therapies.[2] Many of these compounds function as potent and selective kinase inhibitors, targeting signaling pathways that are dysregulated in cancer.[16][17]

anticancer_mechanism Pyrimidine_Analog Pyrimidine Analog (e.g., 5-FU) Thymidylate_Synthase Thymidylate Synthase Pyrimidine_Analog->Thymidylate_Synthase Inhibits DNA_Synthesis DNA Synthesis Thymidylate_Synthase->DNA_Synthesis Required for Cell_Division Cancer Cell Proliferation Thymidylate_Synthase->Cell_Division DNA_Synthesis->Cell_Division Enables Apoptosis Apoptosis Cell_Division->Apoptosis Inhibition leads to

Caption: Mechanism of Action for Pyrimidine Antimetabolites.

Antiviral Agents: Combating Viral Infections

Pyrimidine nucleoside analogs have been instrumental in the fight against viral diseases. Zidovudine (AZT), an analog of thymidine, was the first drug approved for the treatment of HIV.[1] It acts as a reverse transcriptase inhibitor, preventing the virus from replicating its genetic material.

Key Synthetic Methodologies for Pyrimidine Derivatives

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. Several named reactions have become standard methods for synthesizing substituted pyrimidines.

The Biginelli Reaction

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction is a widely used method for the synthesis of dihydropyrimidinones.[18]

General Reaction Scheme: An aryl aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea are condensed under acidic conditions.[19]

Experimental Protocol: Classical Biginelli Reaction
  • Reactants:

    • Aryl aldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalytic amount of HCl or NH₄Cl

  • Solvent:

    • Methanol (30 cm³)

  • Procedure:

    • Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.

    • Add methanol as the solvent.

    • Reflux the mixture at 60°C for approximately 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • Isolate the product by filtration.

    • Purify the crude product, typically by recrystallization from ethanol.[19]

Principal Synthesis from β-Dicarbonyl Compounds

A common and versatile approach to pyrimidine synthesis involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents.[1]

  • With Amidines: Yields 2-substituted pyrimidines.

  • With Urea: Produces 2-pyrimidinones.

  • With Guanidines: Results in 2-aminopyrimidines.

pyrimidine_synthesis_workflow cluster_reactants Starting Materials Beta_Dicarbonyl β-Dicarbonyl Compound Cyclocondensation Cyclocondensation Reaction Beta_Dicarbonyl->Cyclocondensation NCN_Reagent N-C-N Reagent (Amidine, Urea, Guanidine) NCN_Reagent->Cyclocondensation Pyrimidine_Core Substituted Pyrimidine Ring Cyclocondensation->Pyrimidine_Core Purification Purification (e.g., Recrystallization, Chromatography) Pyrimidine_Core->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Pyrimidine Derivative Characterization->Final_Product

Caption: General Workflow for Pyrimidine Synthesis.

Conclusion and Future Perspectives

From their initial discovery as byproducts of uric acid degradation to their central role in modern drug discovery, pyrimidine-based compounds have had a profound and lasting impact on science and medicine. The journey of discovery, spanning over two centuries, has unveiled their fundamental importance in the chemistry of life and provided a rich scaffold for the development of life-saving therapeutics.

The continued exploration of pyrimidine chemistry promises to yield novel compounds with enhanced efficacy and selectivity against a wide range of diseases. As our understanding of biological pathways deepens, the rational design of pyrimidine-based inhibitors will undoubtedly lead to the next generation of targeted therapies, further solidifying the legacy of this remarkable heterocyclic system.

References

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Microbe Notes. (2023, August 3). Pyrimidine- Definition, Properties, Structure, Uses. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Biology Online. (2021, August 27). Pyrimidine - Definition and Examples. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of pyrimidine. Retrieved from [Link]

  • Study.com. (n.d.). Pyrimidine | Definition, Bases & Structure. Retrieved from [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. [Link]

  • Graves, L. M., et al. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences, 59(5), 781-792. [Link]

  • Britannica. (2025, December 22). Pyrimidine. Retrieved from [Link]

  • Dhawale, S. A., et al. (2025). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Computer-Aided Drug Design, 21(1), 38-49. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 447-474. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubMed. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • What role do pyrimidine derivatives play in metabolic pathways within living organisms?. (2024, September 25). Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • New World Encyclopedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • Löffler, M., et al. (2005). Pyrimidine pathways in health and disease. Trends in Molecular Medicine, 11(9), 430-437. [Link]

Sources

Unveiling the Electronic Landscape: A Theoretical Guide to Chloropyrimidines in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Exploration of Chloropyrimidine Electronic Properties.

Chloropyrimidines, a class of heterocyclic compounds, represent a cornerstone in medicinal chemistry and materials science. Their versatile scaffold is integral to numerous therapeutic agents, including antivirals and anticancer drugs.[1][2] The biological activity and material properties of these molecules are intrinsically linked to their electronic structure. Understanding this electronic landscape at a quantum level is paramount for the rational design of novel, more effective chloropyrimidine derivatives. This in-depth technical guide provides a senior application scientist's perspective on the theoretical methodologies employed to elucidate the electronic properties of chloropyrimidines, offering a robust framework for researchers in the field.

Part 1: The Foundation - Understanding the Electronic Architecture of Chloropyrimidines

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, forms the core of chloropyrimidines.[3] The introduction of chlorine atoms as substituents significantly perturbs the electronic distribution within this ring system. This perturbation is the primary determinant of the molecule's reactivity, intermolecular interactions, and spectroscopic signatures.

Theoretical studies are indispensable for dissecting these intricate electronic effects. They allow us to visualize and quantify properties that are often difficult or impossible to measure experimentally. Key electronic properties that are routinely investigated through computational methods include:

  • Molecular Orbital Analysis (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

  • Electron Density Distribution and Molecular Electrostatic Potential (MEP): These analyses reveal the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP map is particularly useful for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attack.

  • Dipole Moment: This vector quantity measures the overall polarity of the molecule, which influences its solubility, intermolecular forces, and interaction with biological targets.

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and stability.

Part 2: The Toolkit - Dominant Theoretical Methodologies

A variety of quantum chemical methods are employed to study the electronic structure of chloropyrimidines. The choice of method is a crucial decision, balancing the desired accuracy with computational cost.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency. This method calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.

  • Why DFT? For chloropyrimidines, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[4][5] The inclusion of a suitable basis set, such as 6-311G(d,p), is crucial for accurately describing the electronic structure, including the effects of the chlorine atom's lone pairs and polarization.[5]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and simulate electronic absorption spectra (like UV-Vis), TD-DFT is the most common and effective method.

  • Causality in Method Selection: When studying the photophysical properties of chloropyrimidines, understanding their behavior upon light absorption is critical. TD-DFT allows for the calculation of vertical excitation energies and oscillator strengths, which can be directly compared with experimental spectroscopic data to assign electronic transitions.[6][7] This is vital for designing molecules with specific optical properties, for instance, in fluorescent probes.[4]

Ab Initio Methods

While computationally more demanding, ab initio methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) are based on first principles without empirical parameterization.

  • Expert Insight: While DFT is often sufficient, for high-accuracy benchmarking of specific properties, such as ionization potentials or electron affinities, higher-level ab initio calculations can be invaluable. For instance, the Outer Valence Green Function (OVGF) method has been used alongside Hartree-Fock to obtain precise input data for calculating electron-impact ionization cross-sections of chloropyrimidines.[8][9]

Part 3: Key Findings and Data-Driven Insights

Theoretical studies have yielded significant insights into the electronic properties of chloropyrimidines. Below is a summary of representative findings from the literature.

PropertyTypical Values/Observations for ChloropyrimidinesSignificance in Drug/Materials Design
HOMO Energy -6 to -8 eVIndicates electron-donating ability; crucial for charge transfer interactions.
LUMO Energy -1 to -3 eVReflects electron-accepting ability; important for interactions with biological nucleophiles.
HOMO-LUMO Gap 4 to 6 eVCorrelates with chemical reactivity and stability; a smaller gap suggests higher reactivity.[10]
Dipole Moment 1 to 4 DebyeInfluences solubility and the ability to cross biological membranes.
Reaction Sites The C5 position is often identified as a reactive site for electrophilic attack in certain pyrimidine bases.[11]Guides synthetic modifications to enhance potency or alter metabolic pathways.

Part 4: A Practical Workflow for Theoretical Analysis

This section outlines a detailed, step-by-step protocol for conducting a theoretical study on a novel chloropyrimidine derivative.

Experimental Protocol: Computational Analysis of a Chloropyrimidine Derivative
  • Molecular Structure Preparation:

    • Construct the 3D structure of the chloropyrimidine derivative using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation (using DFT):

    • Rationale: An accurate molecular geometry is the foundation for all subsequent electronic property calculations.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: B3LYP functional.

    • Basis Set: 6-311+G(d,p) (The '+' indicates the addition of diffuse functions, important for describing anions and weak interactions, while 'd' and 'p' are polarization functions for heavier atoms and hydrogens, respectively).

    • Procedure:

      • Perform a geometry optimization to find the minimum energy structure.

      • Follow with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Electronic Property Calculations:

    • Molecular Orbitals (HOMO-LUMO):

      • Visualize the HOMO and LUMO to understand their spatial distribution and bonding/antibonding character.

      • Extract the energies of the HOMO and LUMO to calculate the energy gap.

    • Molecular Electrostatic Potential (MEP):

      • Generate the MEP surface to identify electron-rich and electron-poor regions. This is crucial for predicting non-covalent interactions.

    • Global Reactivity Descriptors:

      • Calculate ionization potential, electron affinity, electronegativity, chemical hardness, and softness from the HOMO and LUMO energies.

  • Excited State Calculations (using TD-DFT):

    • Rationale: To predict the UV-Vis absorption spectrum and understand the nature of electronic transitions.

    • Method: TD-B3LYP/6-311+G(d,p).

    • Procedure:

      • Perform a TD-DFT calculation to obtain the first few (e.g., 10-20) vertical excitation energies and their corresponding oscillator strengths.

      • The calculated spectrum can be plotted and compared with experimental data.

Part 5: Visualizing the Concepts

Diagrams are essential for conveying complex theoretical concepts and workflows.

G Computational Workflow for Chloropyrimidine Analysis cluster_0 Input Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Property Analysis cluster_3 Output & Interpretation mol_build 1. Molecular Structure Construction pre_opt 2. Initial Geometry Optimization (MM) mol_build->pre_opt dft_opt 3. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) pre_opt->dft_opt freq_calc 4. Frequency Calculation (Verify Minimum) dft_opt->freq_calc mo_analysis 5a. Molecular Orbital Analysis (HOMO, LUMO) freq_calc->mo_analysis mep_analysis 5b. MEP Surface Generation freq_calc->mep_analysis reactivity_desc 5c. Global Reactivity Descriptors freq_calc->reactivity_desc tddft_calc 6. TD-DFT for Excited States (UV-Vis) freq_calc->tddft_calc data_interp 7. Data Interpretation & Comparison with Experiment mo_analysis->data_interp mep_analysis->data_interp reactivity_desc->data_interp tddft_calc->data_interp

Caption: A typical computational workflow for the theoretical analysis of chloropyrimidines.

G Molecular Orbital Interaction Diagram cluster_0 cluster_1 AO1 Atomic Orbital 1 Bonding Bonding MO (Lower Energy) AO1->Bonding Constructive Overlap Antibonding Antibonding MO (Higher Energy) AO1->Antibonding Destructive Overlap AO2 Atomic Orbital 2 AO2->Bonding AO2->Antibonding

Caption: Formation of bonding and antibonding molecular orbitals from atomic orbitals.[12][13][14]

Conclusion

Theoretical studies on the electronic properties of chloropyrimidines provide an indispensable framework for understanding their behavior at a molecular level. By leveraging powerful computational tools like DFT and TD-DFT, researchers can gain deep insights into the structure-property relationships that govern the efficacy of these compounds in various applications. The methodologies and workflows outlined in this guide offer a validated approach for scientists and drug developers to rationally design the next generation of chloropyrimidine-based molecules with enhanced performance and desired functionalities.

References

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Physical Chemistry Chemical Physics. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • (PDF) Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. (n.d.). Amanote Research. [Link]

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. (2024). Chemosphere. [Link]

  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (n.d.). National Institutes of Health. [Link]

  • Determination of the highest occupied molecular orbital and cationic structure of 2-chloropyridine by one-photon VUV-MATI spectroscopy and Franck–Condon fitting. (2020). RSC Publishing. [Link]

  • Synthesis, Computational, DFT Calculations, Photophysical and Docking Studies of Novel Fluorescent Pyrimidine-Chlorothymol Hybrid as Potent Antimicrobial Agent. (2025). CoLab. [Link]

  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2022). MDPI. [Link]

  • Theoretical study of the vibrational spectra of 2-chloropyridine metal complexes. (1999). ScienceDirect. [Link]

  • (PDF) STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH. (2025). ResearchGate. [Link]

  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (n.d.). National Institutes of Health. [Link]

  • Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (2023). PubMed. [Link]

  • Theoretical study of the effect of the solvent on the electronic properties of pyrimidopyrimidine derivatives. (2023). ResearchGate. [Link]

  • Cross Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine. (n.d.). ResearchGate. [Link]

  • DFT and TD-DFT studies of pyrimidine derivatives in Chloroform. (2025). ResearchGate. [Link]

  • In silico study combining QSAR, docking and molecular dynamics simulation on 2,4-disubstituted pyridopyrimidine derivatives. (2019). PubMed. [Link]

  • Chloropyrimidines as a new class of antimicrobial agents. (2006). PubMed. [Link]

  • Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. (n.d.). MDPI. [Link]

  • QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. (2025). ResearchGate. [Link]

  • 3D-QSAR and Docking Studies on Pyrimidine Derivatives as CSF-1R Inhibitors. (n.d.). ResearchGate. [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Preprints.org. [Link]

  • Computational study of 2-aminopyrimidine, 2-amino-5-nitropyrimidine, and the corresponding S,S-dimethyl-N-sulfilimines. (n.d.). ACS Publications. [Link]

  • 1.4 Molecular Orbital Theory (MO Theory). (2020). YouTube. [Link]

  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • 9.7: Molecular Orbitals. (2023). Chemistry LibreTexts. [Link]

  • Molecular Orbitals and Where to Find Them. (n.d.). eScholarship.org. [Link]

  • Introduction to Molecular orbital theory. (n.d.). Khan Academy. [Link]

Sources

Methodological & Application

Experimental protocol for synthesis of 6-Chloropyrimidine-2,4,5-triamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 6-Chloropyrimidine-2,4,5-triamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of this compound, a key intermediate in the synthesis of various biologically active compounds. The protocol is designed for researchers with a background in synthetic organic chemistry.

Introduction

6-Chloropyrimidine-2,4,5-triamine is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its trifunctional nature, possessing three amino groups and a reactive chloro-substituent, allows for diverse chemical modifications to explore structure-activity relationships. This protocol details a robust method for its synthesis via the chlorination of a readily available precursor.

Reaction Scheme

The synthesis of this compound is achieved through the chlorination of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate using phosphorus oxychloride (POCl₃). The acidic workup directly yields the desired hydrochloride salt.

Overall Reaction:

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
6-Hydroxy-2,4,5-triaminopyrimidine sulfate35138-34-6238.2110 g
Phosphorus oxychloride (POCl₃)10025-87-3153.33100 mL
N,N-Dimethylaniline121-69-7121.182 mL
Isopropanol67-63-060.10200 mL
Diethyl ether60-29-774.12500 mL
Deionized water7732-18-518.021 L
Ice--As needed

Equipment

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Buchner funnel and filter flask

  • Vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Experimental Protocol

Part 1: Chlorination Reaction
  • Reaction Setup: In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Addition of Reagents: To the flask, add 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (10 g). Carefully and slowly, add phosphorus oxychloride (100 mL) to the flask while stirring. The addition is exothermic, and the mixture may become warm.

  • Addition of Catalyst: Once the initial effervescence subsides, add N,N-dimethylaniline (2 mL) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 2: Work-up and Isolation
  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice and water.

  • Slow Addition: Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-water mixture. This step is highly exothermic and will generate HCl gas; therefore, it must be performed in a well-ventilated fume hood.

  • Hydrolysis of Excess POCl₃: Continue stirring the mixture until all the ice has melted and the excess phosphorus oxychloride has been hydrolyzed. The product will precipitate as the hydrochloride salt.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water, cold isopropanol, and finally with diethyl ether to remove any remaining impurities and to aid in drying.

  • Drying: Dry the product, this compound, in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

G cluster_prep Part 1: Chlorination Reaction cluster_workup Part 2: Work-up and Isolation A 1. Add 6-Hydroxy-2,4,5-triaminopyrimidine sulfate and POCl₃ to a 3-neck flask B 2. Add N,N-dimethylaniline (catalyst) A->B C 3. Heat to reflux (105-110 °C) for 4-6 hours B->C D 4. Cool reaction to room temperature C->D Reaction Completion E 5. Quench by slowly pouring into ice-water D->E F 6. Collect precipitate by vacuum filtration E->F G 7. Wash with cold water, isopropanol, and diethyl ether F->G H 8. Dry in a vacuum oven G->H I This compound H->I Final Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially those involving phosphorus oxychloride, must be performed in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It is a lachrymator and can cause severe burns upon contact. Handle with extreme care. In case of a spill, neutralize with sodium bicarbonate.

  • N,N-Dimethylaniline: This reagent is toxic and should be handled with care.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and cautiously.

Expected Results

The described protocol is expected to yield this compound as a stable solid. The purity of the product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

References

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
  • 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. US2584024A.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • A process for the preparation of 2,4-diamino-6-[1-piperidinyl]-pyrimidine N-oxide.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. US4167633A.
  • 2 - SAFETY D
  • Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
  • 2,4-Diamino-6-chloropyrimidine. AK Scientific, Inc.
  • Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
  • 6-Chloro-2,4-diaminopyrimidine. TCI AMERICA - Spectrum Chemical.
  • Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Cole-Parmer.
  • Safety Data Sheet: 6-Hydroxy-2,4,5-triaminopyrimidine sulf

Protocol for the Purification of 6-Chloropyrimidine-2,4,5-triamine hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 6-Chloropyrimidine-2,4,5-triamine hydrochloride, a critical intermediate in pharmaceutical synthesis. The protocol centers on recrystallization, a robust technique for purifying solid compounds. This note moves beyond a simple procedural list, delving into the physicochemical principles that govern the selection of solvents and experimental conditions. By understanding the causality behind each step, researchers can effectively troubleshoot and adapt this protocol to achieve high purity and yield, ensuring the quality of downstream active pharmaceutical ingredients (APIs).

Introduction: The Importance of Purity

6-Chloropyrimidine-2,4,5-triamine is a heterocyclic amine that serves as a fundamental building block in the synthesis of various therapeutic agents. Its hydrochloride salt form is often preferred due to its improved stability and handling characteristics compared to the freebase.[1] The purity of this intermediate is paramount, as impurities can carry through the synthetic route, potentially impacting the efficacy, safety, and stability of the final API.

Recrystallization is a powerful and scalable purification technique based on the principle of differential solubility. A solute's solubility in a given solvent generally increases with temperature.[1] This allows for the dissolution of the crude compound in a hot solvent, followed by crystallization upon cooling, leaving impurities behind in the solvent (mother liquor). For ionic species like hydrochloride salts, the choice of solvent and control of pH are critical variables that dictate the success of the purification.[2]

Physicochemical Profile

A thorough understanding of the compound's properties is essential for developing a logical purification strategy.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 6-Chloro-2,4,5-pyrimidinetriamine monohydrochloride[3]
CAS Number 155824-29-6[3]
Molecular Formula C₄H₇Cl₂N₅[3]
Molecular Weight 196.04 g/mol [3]
Appearance Off-white to light yellow crystalline solid/powder[4][5]
Melting Point ≥300 °C (decomposes)[3]
Solubility Generally soluble in polar protic solvents like lower alcohols; moderate water solubility.[5][6]N/A

The Science of Recrystallizing an Amine Hydrochloride Salt

The purification of an amine hydrochloride salt is not merely a process of dissolving and cooling. It is a controlled manipulation of solubility equilibria.

The Critical Role of the Solvent

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For amine hydrochlorides, which are polar and ionic, polar protic solvents are often the first choice.

  • Alcohols (Ethanol, 2-Propanol/Isopropanol): These are frequently excellent choices. They possess a hydroxyl group capable of hydrogen bonding, which helps dissolve the polar hydrochloride salt at high temperatures. However, their overall lower polarity compared to water ensures that the salt's solubility decreases significantly upon cooling, promoting crystallization. 2-Propanol is often preferred over ethanol as many hydrochloride salts are too soluble in ethanol, even when cold, leading to lower yields.[6]

  • Water: While the compound has some water solubility, water is often a poor choice for primary recrystallization. Many organic impurities are insoluble in water and can be removed by hot filtration, but the high polarity of water can lead to significant product loss in the mother liquor.[2] It can, however, be used as an anti-solvent in a mixed-solvent system.

  • Aprotic Solvents (Acetone, Ethyl Acetate): These are generally poor solvents for dissolving hydrochloride salts due to their inability to donate hydrogen bonds. However, they can be invaluable as "anti-solvents" to induce precipitation or as washing solvents to remove non-polar impurities.[6]

Understanding and Mitigating Impurities

The crude this compound may contain several types of impurities stemming from its synthesis:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2,4-diamino-6-hydroxypyrimidine.[7][8]

  • Reagents and Byproducts: Residual chlorinating agents (e.g., phosphorus oxychloride) or their byproducts may be present.[7]

  • Isomeric Impurities: Alternative cyclization or substitution patterns can lead to isomeric byproducts.[9]

  • Polymeric/Tarry Materials: Vigorous reaction conditions can sometimes produce high-molecular-weight, often colored, byproducts.[9]

A well-chosen recrystallization solvent will dissolve the desired product when hot but keep insoluble impurities (like tars) suspended for removal by hot filtration, while keeping highly soluble impurities in the mother liquor upon cooling.

Visualization of the Purification Workflow

The following diagrams illustrate the logical flow of the recrystallization process and the decision-making involved in solvent selection.

Recrystallization_Workflow Start Crude 6-Chloropyrimidine-2,4,5-triamine HCl Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFilt Hot Filtration (Optional: Removes Insoluble Impurities) Dissolve->HotFilt if solids remain Cool Slow Cooling to Induce Crystallization Dissolve->Cool if fully dissolved HotFilt->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Crystals (Vacuum Oven) Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for the recrystallization of 6-Chloropyrimidine-2,4,5-triamine HCl.

Solvent_Selection cluster_solubility Solubility Test (Small Scale) cluster_outcome Outcome Test Add Cold Solvent to Crude Sample ObserveCold Observe Solubility Test->ObserveCold Heat Heat Mixture ObserveCold->Heat Insoluble Bad Poor Candidate Solvent ObserveCold->Bad Soluble ObserveHot Observe Solubility Heat->ObserveHot Cool Cool to RT/ Ice Bath ObserveHot->Cool Soluble ObserveHot->Bad Insoluble ObserveCrystals Check for Crystal Formation Cool->ObserveCrystals Good Good Candidate Solvent ObserveCrystals->Good Abundant Crystals ObserveCrystals->Bad No/Few Crystals

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Detailed Experimental Protocol

Safety and Hazard Information

This compound and its freebase are hazardous chemicals. Always consult the latest Safety Data Sheet (SDS) before beginning work.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

Materials and Equipment
  • Crude this compound

  • Candidate solvents (e.g., 2-Propanol, Ethanol, Methanol, Deionized Water)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirrer)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Glass funnel (for hot filtration)

  • Spatula and glass stirring rod

  • Beakers

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Recrystallization Procedure
  • Solvent Selection: Based on the principles in section 3.1 and the workflow in section 4, 2-propanol is a highly recommended starting point. If the crude material is particularly polar, a mixture such as 95:5 2-propanol:water may be effective.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 125 mL).

    • Add a magnetic stir bar and a small amount of the chosen solvent (e.g., 20-25 mL of 2-propanol).

    • Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.[12] An excess of solvent will keep more product dissolved at cold temperatures.

  • Hot Filtration (if necessary):

    • If insoluble impurities (e.g., dust, tarry particles) are visible in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a piece of fluted filter paper in the funnel.

    • Carefully and quickly pour the hot solution through the pre-heated setup into the clean flask. Causality: This step must be done quickly, and the equipment must be hot to prevent premature crystallization of the product on the funnel or filter paper, which would decrease the yield.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals. Rapid cooling can cause impurities to become trapped within the crystal lattice.

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • With the vacuum still applied, wash the crystals with a small amount of cold solvent (2-3 small portions). Causality: The wash solvent must be cold to avoid dissolving a significant amount of the purified product. This step removes the residual mother liquor, which contains the soluble impurities.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the crystalline cake to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator. Causality: Proper drying is essential to remove all residual solvent, which could affect the final weight and purity analysis.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the solute-solvent eutectic. / The solution is supersaturated.Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool more slowly. / Try a different solvent with a lower boiling point. / Scratch the inside of the flask with a glass rod to induce nucleation.
Low Yield/Recovery Too much solvent was used. / The product is highly soluble in the chosen solvent even when cold. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent. / Try a less polar solvent or a mixed-solvent system. / Ensure the filtration apparatus is sufficiently pre-heated.
No Crystals Form Upon Cooling The solution is too dilute (too much solvent). / The compound is very soluble in the solvent.Boil off some of the solvent to increase the concentration and attempt to cool again. / Add a compatible "anti-solvent" (a solvent in which the product is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[6]
Product is Still Impure (e.g., off-color)The chosen solvent did not effectively discriminate between the product and the impurity. / Cooling was too rapid, trapping impurities.Perform a second recrystallization. / Consider adding a small amount of activated charcoal to the hot solution before filtration to remove colored impurities (use with caution as it can also adsorb the product). / Ensure the cooling process is slow and gradual.

References

  • Benchchem Technical Support Center. Purification of Polar Aminopyrimidine Compounds.
  • Sciencemadness.org.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • PubChem. 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 2,4-Pyrimidinediamine, 6-chloro-.
  • PubMed.
  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • University of Rochester, Department of Chemistry.
  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Echemi. 2,4,5-Triamino-6-chloropyrimidine.
  • Google Patents.
  • Fisher Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET: 2,6-Diamino-4-chloropyrimidine.
  • AHH Chemical. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-2,6-diaminopyrimidine.
  • Benchchem. common impurities in 6-Chloroquinoline synthesis and their removal.
  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
  • Google Patents. Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
  • Google Patents. Preparation method of 2, 4-diamino-6-chloropyrimidine. CN114394941A.

Sources

A Stability-Indicating HPLC Method for Purity Analysis of 6-Chloropyrimidine-2,4,5-triamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 6-Chloropyrimidine-2,4,5-triamine hydrochloride. This compound is a critical intermediate in pharmaceutical synthesis, and ensuring its purity is paramount for the quality of the final active pharmaceutical ingredient (API). The described method is adept at separating the main analyte from potential process-related impurities and degradation products generated under stress conditions. The protocol has been developed to be specific, accurate, precise, and linear over a suitable concentration range, making it ideal for quality control and drug development environments.

Principle of the Method

The purity analysis of this compound is accomplished by RP-HPLC with UV detection. The fundamental principle of this method hinges on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

  • Chromatographic Separation: A C18 stationary phase is selected for its hydrophobicity, which effectively retains the pyrimidine core of the analyte. The mobile phase consists of a buffered aqueous solution and an organic solvent (acetonitrile). By employing a gradient elution, the organic solvent concentration is increased over time, allowing for the sequential elution of compounds based on their relative polarity. Less polar impurities will be retained longer, while more polar ones will elute earlier.

  • Analyte Ionization and Peak Shape: The analyte contains multiple amine functional groups, making its retention sensitive to the pH of the mobile phase. A low pH buffer (pH 3.0) is utilized to ensure these amine groups are consistently protonated. This suppresses undesirable interactions with residual silanols on the silica-based stationary phase and results in a single, sharp, and symmetrical chromatographic peak, which is essential for accurate quantification.[1]

  • Detection: Pyrimidine derivatives contain a chromophore that absorbs UV radiation.[2] A photodiode array (PDA) or a standard UV detector set at 254 nm is used for detection and quantification, a wavelength commonly effective for this class of compounds.[3]

Instrumentation, Materials, and Reagents

2.1. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric glassware (Class A).

2.2. Chemicals and Reagents

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade).

  • Phosphoric Acid (H₃PO₄, analytical grade).

  • Hydrochloric Acid (HCl, analytical grade).

  • Sodium Hydroxide (NaOH, analytical grade).

  • Hydrogen Peroxide (H₂O₂, 30%, analytical grade).

2.3. Chromatographic Conditions All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ in water, adjusted to pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL
Run Time 35 minutes

Experimental Protocols

3.1. Workflow Overview

The following diagram outlines the complete workflow for the purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Validation mob_phase Mobile Phase Preparation (Buffer & Acetonitrile) sys_setup HPLC System Setup & Column Equilibration mob_phase->sys_setup std_prep Standard Solution Prep (Stock & Working) injection Inject Standard & Sample Solutions std_prep->injection smp_prep Sample Solution Prep (Test Article) smp_prep->injection sys_setup->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_int Peak Integration & Identification chrom_acq->peak_int sys_suit System Suitability Check (%RSD, Tailing Factor) peak_int->sys_suit purity_calc Purity Calculation (% Area Normalization) peak_int->purity_calc validation Method Validation (Specificity, Linearity, etc.) purity_calc->validation

Caption: HPLC Purity Analysis Workflow.

3.2. Step-by-Step Methodologies

3.2.1. Mobile Phase Preparation (Mobile Phase A)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 20 mM solution.

  • Stir until fully dissolved.

  • Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Degas the mobile phase by sonication for 15-20 minutes or by vacuum filtration.

3.2.2. Standard Solution Preparation

  • Stock Standard (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the Stock Standard solution into a 50 mL volumetric flask and dilute to the mark with the diluent. Mix thoroughly.

3.2.3. Sample Solution Preparation

  • Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.

  • Prepare the sample solution following the same procedure as the Stock Standard (steps 2 and 3 in section 3.2.2).

  • Perform a 1-in-10 dilution of this solution to achieve a nominal concentration of 50 µg/mL, identical to the Working Standard.

Method Validation Protocols

To ensure the method is trustworthy and fit for its intended purpose, the following validation parameters must be assessed.

4.1. Specificity and Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Acid Degradation: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the appropriate concentration.

  • Base Degradation: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 4 hours and then dilute.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a sample solution from this stressed material.

  • Photolytic Degradation: Expose the drug substance in a petri dish to UV light (254 nm) for 24 hours. Prepare a sample solution.

  • Inject all stressed samples and analyze the chromatograms. The method is deemed specific if the main peak is well-resolved from all degradation product peaks (resolution > 2).

4.2. Linearity

  • Prepare a series of at least five solutions by diluting the stock standard solution to cover a range of 20% to 150% of the working concentration (e.g., 10, 25, 50, 62.5, 75 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

4.3. Precision

  • Repeatability (System Precision): Make six replicate injections of the working standard solution (50 µg/mL). The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

4.4. Accuracy (% Recovery)

  • Prepare sample solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo or a sample matrix.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

Results and Discussion

A typical analysis will yield a sharp, well-defined peak for this compound eluting at a reproducible retention time. The system suitability must be confirmed before sample analysis by injecting the working standard solution. The acceptance criteria should be:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • %RSD for replicate injections (n=5): ≤ 1.0%

The purity of the sample is typically calculated using the area normalization method, expressed as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

5.1. Summary of Validation Data (Hypothetical) The following table summarizes the expected performance of this method.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%1.1%
Specificity No interferencePeak purity index > 0.999 for all stressed samples

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust tool for the determination of purity and for stability studies of this compound. The method is specific, linear, precise, and accurate, fulfilling the requirements for routine quality control in a pharmaceutical setting. The gradient elution ensures that both early and late eluting impurities can be effectively separated and quantified.

References

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column.
  • IP Indexing. (n.d.). Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation.
  • Kazakevich, Y. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • PubChem. (n.d.). 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • ChemicalBook. (n.d.). 2,4,5-Triamino-6-chloropyrimidine hydrochloride.
  • PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.

Sources

Application Note: Advanced NMR Characterization of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 6-Chloropyrimidine-2,4,5-triamine hydrochloride and its analogs, a class of compounds of significant interest in medicinal chemistry and drug development. We present field-proven protocols for sample preparation, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data acquisition, and in-depth spectral analysis. The causality behind experimental choices, such as solvent selection for handling hydrochloride salts and observing exchangeable protons, is explained to empower researchers with the ability to adapt these methods. This document is intended for researchers, scientists, and drug development professionals seeking to achieve unambiguous structural elucidation of this important heterocyclic scaffold.

Introduction: The Significance of Triaminopyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1] The 2,4,5-triaminopyrimidine scaffold, in particular, is a key pharmacophore found in a variety of therapeutic agents. The introduction of a chlorine atom at the 6-position provides a reactive handle for further synthetic modifications, making 6-Chloropyrimidine-2,4,5-triamine a versatile intermediate in drug discovery programs.

Accurate and unambiguous structural characterization is paramount for advancing these molecules through the development pipeline. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment and connectivity of individual atoms.[1] This application note addresses the specific challenges and best practices for the NMR analysis of 6-Chloropyrimidine-2,4,5-triamine as its hydrochloride salt, a common form for improving solubility and stability.

Foundational Principles: Causality in Experimental Design

The quality and interpretability of NMR data are directly dependent on meticulous experimental design. For aminopyrimidine hydrochlorides, several factors require careful consideration.

The Impact of the Hydrochloride Salt Form

The presence of the hydrochloride salt significantly influences the NMR spectrum. Protonation of the basic nitrogen atoms on the pyrimidine ring or the amino substituents has two primary effects:

  • Downfield Chemical Shifts: Protonation leads to a decrease in electron density around the adjacent protons and carbons. This deshielding effect causes their signals to shift downfield (to a higher ppm value) in both ¹H and ¹³C NMR spectra. This is a key diagnostic feature for confirming the salt form.

  • Solubility: The salt form generally enhances the solubility of the amine-containing compound in polar solvents, which is advantageous for NMR sample preparation.

The Challenge of Exchangeable Protons

The protons on the amino groups (-NH₂) and any protonated ring nitrogens (-N⁺-H) are "exchangeable." This means they can rapidly exchange with other labile protons in the sample, including residual water in the NMR solvent. This rapid exchange can lead to:

  • Broadening of Signals: The -NH₂ proton signals are often broad, making them difficult to observe and interpret.

  • Loss of Coupling Information: The rapid exchange averages out the spin-spin coupling between the NH protons and protons on adjacent carbons, meaning that valuable connectivity information can be lost.

  • Disappearance in Protic Solvents: In protic deuterated solvents like D₂O or CD₃OD, the amine protons will exchange with deuterium atoms from the solvent, causing the -NH₂ signals to disappear entirely from the ¹H NMR spectrum. This phenomenon can be used diagnostically to confirm the presence of exchangeable protons.

Strategic Solvent Selection

The choice of deuterated solvent is the most critical experimental parameter for the successful characterization of aminopyrimidine hydrochlorides.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the solvent of choice for this class of compounds. DMSO-d₆ is a polar aprotic solvent that readily dissolves hydrochloride salts. Crucially, it is a poor proton donor, which slows down the rate of proton exchange. This allows for the observation of sharper -NH₂ and -N⁺-H signals, often revealing their coupling to other nuclei, which is invaluable for structural assignment.

  • Deuterated Chloroform (CDCl₃): While a common solvent in organic chemistry, it is often a poor choice for hydrochloride salts due to limited solubility.

  • Deuterated Methanol (CD₃OD) and Deuterium Oxide (D₂O): These protic solvents can be useful for confirming the presence of exchangeable protons (as the -NH₂ signals will disappear), but they are not suitable for the initial, complete structural characterization.

Experimental Protocols

This section provides step-by-step methodologies for sample preparation and NMR data acquisition.

Protocol for Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum. The final solution must be homogeneous and free of any particulate matter.

Materials:

  • This compound derivative (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, high purity)

  • 5 mm NMR tubes

  • Vial for dissolution

  • Pasteur pipette with cotton or glass wool plug

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-30 mg is recommended.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Ensure the sample cools to room temperature before proceeding.

  • Filtration and Transfer: To remove any dust or undissolved particles, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton or glass wool at the bottom of a Pasteur pipette. This step is critical to avoid poor spectral resolution.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol for NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific compound and the spectrometer used.

Instrumentation:

  • NMR Spectrometer with a frequency of 400 MHz or higher.

1D NMR Experiments:

Parameter ¹H NMR ¹³C NMR
Pulse SequenceStandard single-pulse (e.g., zg30)Proton-decoupled single-pulse (e.g., zgpg30)
SolventDMSO-d₆DMSO-d₆
Temperature298 K298 K
Spectral Width-2 to 12 ppm-10 to 180 ppm
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay (D1)2 seconds2 seconds
Number of Scans16-321024 or more (signal-to-noise dependent)

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular structure.

Spectral Interpretation and Data Analysis

The following section details the expected NMR spectral features for this compound and provides a guide for structural elucidation.

Predicted ¹H and ¹³C NMR Data

In the absence of readily available experimental spectra in the literature, high-quality predicted data can serve as an excellent guide for spectral assignment. The data presented below was generated using established NMR prediction algorithms.

Structure: 6-Chloropyrimidine-2,4,5-triamine structure

Structure of 6-Chloropyrimidine-2,4,5-triamine

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 6-Chloropyrimidine-2,4,5-triamine in DMSO-d₆

Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected ¹H Multiplicity Notes
2-NH₂~6.5 - 7.5-Broad singletChemical shift is highly dependent on concentration and residual water.
4-NH₂~6.0 - 7.0-Broad singletLikely to be distinct from the 2-NH₂ due to different electronic environments.
5-NH₂~5.0 - 6.0-Broad singletMay be shifted upfield compared to the other amino groups.
-N-H⁺> 8.0-Broad singletIf protonation occurs on a ring nitrogen, a downfield, broad signal is expected.
C2C-NH₂-~155-160-
C4C-NH₂-~150-155-
C5C-NH₂-~110-120-
C6C-Cl-~145-150-

Note: Predicted values are estimates and actual experimental values may vary. The signals for the NH₂ protons are expected to be broad.

Step-by-Step Structure Elucidation Workflow

The combination of 1D and 2D NMR experiments provides a powerful toolkit for unambiguous structure determination.

dot

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity 1H_NMR ¹H NMR: - Identify number of unique protons - Observe broad NH₂ signals - Note chemical shifts HSQC HSQC: - Correlate each proton to its directly attached carbon. (No signals expected for this core structure) 1H_NMR->HSQC Proton shifts COSY COSY: - Identify H-H couplings. (Not informative for the core structure, but crucial for derivatives with alkyl/aryl side chains) 1H_NMR->COSY 13C_NMR ¹³C NMR: - Count number of carbon signals - Identify quaternary carbons (C5, C6) 13C_NMR->HSQC Carbon shifts HMBC HMBC: - Key for connectivity - Correlate NH₂ protons to adjacent carbons (C2, C4, C5) - Establish the pyrimidine ring structure HSQC->HMBC Direct correlations Structure Final Structure Elucidation HMBC->Structure Long-range correlations establish scaffold COSY->Structure Substituent connectivity

Caption: Workflow for NMR-based structure elucidation.

Analysis Steps:

  • ¹H NMR Spectrum:

    • Identify the broad signals corresponding to the three distinct amino groups (-NH₂). Their integration should correspond to two protons each.

    • Due to the symmetry of the core molecule, no aromatic C-H protons are present. For derivatives, this region would be critical for analyzing substituent patterns.

    • Look for a very downfield, broad signal which could indicate a protonated ring nitrogen.

  • ¹³C NMR Spectrum:

    • Expect to see four distinct carbon signals for the pyrimidine ring.

    • The carbons attached to the electronegative nitrogen and chlorine atoms (C2, C4, C6) will be the most downfield. The carbon at position 5, flanked by two amino groups, is expected to be the most upfield of the ring carbons.

  • HSQC Spectrum:

    • For the parent compound, 6-Chloropyrimidine-2,4,5-triamine, no cross-peaks are expected in the HSQC spectrum as there are no direct C-H bonds on the pyrimidine ring.

    • For derivatives with alkyl or aryl substituents, the HSQC is essential for correlating the protons on those substituents to their corresponding carbons.

  • HMBC Spectrum:

    • This is the most critical experiment for confirming the core structure.

    • Look for correlations from the NH₂ protons to the ring carbons. For example, the protons of the 2-NH₂ group should show correlations to C2 and potentially C4. The 4-NH₂ protons should correlate to C4, C5, and potentially C2. The 5-NH₂ protons should correlate to C5 and C4.

    • These long-range correlations provide definitive proof of the connectivity and substitution pattern of the pyrimidine ring.

Conclusion

The protocols and analytical strategies outlined in this application note provide a robust framework for the detailed NMR characterization of this compound and its derivatives. By understanding the influence of the hydrochloride salt form and the behavior of exchangeable protons, and by making strategic experimental choices, particularly the use of DMSO-d₆ as the NMR solvent, researchers can obtain high-quality, unambiguous data. The systematic application of 1D and 2D NMR techniques, especially the HMBC experiment, is crucial for the complete and confident structural elucidation of this important class of molecules, thereby accelerating progress in medicinal chemistry and drug discovery.

References

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 552-555. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • MDPI. (2024). 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. [Link]

Sources

Using 6-Chloropyrimidine-2,4,5-triamine hydrochloride in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: Strategic Application of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride in Diversity-Oriented Parallel Synthesis

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The generation of diverse chemical libraries around this core is a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound, a highly versatile building block for parallel and diversity-oriented synthesis (DOS). We will explore the molecule's unique and differential reactivity, providing validated, step-by-step protocols for scaffold elaboration via nucleophilic aromatic substitution (SNAr) and subsequent annulation to construct fused heterocyclic systems, such as purines.[3][4] The methodologies described herein are designed for straightforward adoption in a high-throughput or parallel synthesis environment, enabling the rapid generation of novel compound libraries for screening and lead optimization.

The Strategic Value of the 6-Chloropyrimidine-2,4,5-triamine Scaffold

In the quest for novel bioactive molecules, the choice of starting material is critical. An ideal scaffold for library synthesis should possess multiple, orthogonally reactive functional groups that allow for the controlled, stepwise introduction of molecular diversity. This compound is an exemplary reagent in this regard due to its distinct points of reactivity.

  • C6-Chloro Group: The chlorine atom at the C6 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-deficient nature of the pyrimidine ring, which stabilizes the Meisenheimer intermediate formed during the substitution reaction. This position serves as the primary and most reliable site for introducing a wide array of chemical functionalities.

  • C4 and C5 Amino Groups: The vicinal diamines at the C4 and C5 positions are the key to forming fused ring systems. This arrangement is the classic precursor for the Traube purine synthesis, allowing for cyclization with various one-carbon synthons to generate the medicinally significant purine core.[5][6]

  • C2-Amino Group: The C2-amino group offers a tertiary point for derivatization, although it is generally less reactive than the other sites under standard conditions.

This inherent hierarchy of reactivity allows for a logical and predictable synthetic sequence: first, diversification at C6 via SNAr, followed by annulation using the C4/C5 diamines.

cluster_pyrimidine 6-Chloropyrimidine-2,4,5-triamine struct C6_Cl C6-Chloro (Electrophilic Site) N4_N5 C4/C5 Vicinal Diamines (Nucleophilic Pair) N2 C2-Amine (Secondary Site) SNAr S N Ar Reaction (Primary Diversification) C6_Cl->SNAr R-XH (Amines, Thiols, etc.) Annulation Annulation / Cyclization (Scaffold Hopping) N4_N5->Annulation R-CHO, HCOOH, etc. (Purine Formation) Derivatization Acylation / Sulfonylation (Further Modification) N2->Derivatization Acyl Halides, etc. cluster_step1 Step 1: S N Ar Diversification cluster_step2 Step 2: Purine Annulation start 6-Chloropyrimidine- 2,4,5-triamine HCl reagents1 Library of Nucleophiles (R¹-XH) DIPEA, NMP, 100°C intermediate Intermediate Library 6-(R¹)-Pyrimidine-2,4,5-triamine reagents1->intermediate reagents2 Library of Cyclizing Agents (R²-CHO or Orthoesters) EtOH, Reflux product Final 2D Library 2-Amino-6-(R¹)-8-(R²)-Purines reagents2->product

Figure 2: A two-step parallel synthesis workflow for generating a 2D library of substituted purines.

Protocol 3.1: Parallel Purine Synthesis via Aldehyde Condensation

This protocol assumes the starting material is the library of 6-substituted pyrimidines generated in Protocol 2.1.

  • Preparation of Stock Solutions:

    • Prepare a 0.15 M slurry of the pyrimidine library (from Protocol 2.1) in ethanol.

    • Prepare a plate of 0.3 M solutions of a diverse aldehyde library (R²-CHO) in ethanol.

    • (Optional) For oxidative cyclization, prepare a 0.2 M solution of an oxidant like iron(III) chloride (FeCl₃) in ethanol.

  • Reaction Assembly (in a new 96-well reaction block):

    • To each well, add 250 µL (37.5 µmol, 1.0 equiv) of the pyrimidine library slurry.

    • Add 150 µL (45 µmol, 1.2 equiv) of the corresponding aldehyde solution from the library plate.

    • (Optional) If the aldehyde is not aromatic or easily oxidizable, add 225 µL (45 µmol, 1.2 equiv) of the FeCl₃ solution to facilitate the final aromatization step. For simple aldehydes like formaldehyde or formic acid, an oxidant is often required. Aromatic aldehydes may cyclize and aromatize spontaneously upon heating.

  • Reaction Conditions:

    • Seal the reaction block and heat to 80 °C (reflux temperature of ethanol) for 6 hours.

  • Work-up and Isolation:

    • Cool the reaction block to room temperature.

    • Concentrate the solvents in each well using a centrifugal evaporator.

    • Re-dissolve the residue in a suitable solvent mixture (e.g., 500 µL DMSO/Methanol 1:1) for direct use in biological screening (HTS plate) or purify a selection of compounds via preparative HPLC/SFC.

Self-Validating Systems and Trustworthiness

To ensure the integrity of the synthesized library, each protocol must be self-validating.

  • Initial Singleton Synthesis: Before committing to a full 96-well plate, it is imperative to perform the reaction sequence on a larger scale (e.g., 50-100 mg) with 2-3 diverse building blocks. The resulting products should be fully characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm that the desired regiochemistry and structure are being obtained.

  • On-Plate Controls: Each 96-well plate should include negative and positive controls.

    • Negative Control: A well containing all reagents except the nucleophile (for SNAr) or the aldehyde (for cyclization) to check for background reactions or starting material stability.

    • Positive Control: A well containing a previously validated reaction (e.g., from the singleton synthesis) to confirm that the reaction conditions on the plate are effective.

  • LC-MS Analysis: Post-synthesis, a rapid LC-MS analysis of the entire library provides crucial data on the success rate. The expected mass of the product should be the dominant peak in the chromatogram for a successful reaction. This allows for the rapid triaging of successful versus failed reactions across the plate.

Conclusion

This compound is a powerful and versatile building block for the parallel synthesis of compound libraries. Its well-defined and predictable reactivity allows for a robust, two-step diversification strategy. By first performing an SNAr reaction at the C6 position followed by a cyclocondensation to form a fused purine ring, researchers can rapidly generate large libraries of structurally diverse molecules. The protocols outlined in this note provide a validated framework for leveraging this reagent in drug discovery and chemical biology programs, enabling the efficient exploration of chemical space around the privileged pyrimidine and purine scaffolds.

References

  • Borah, A. U., et al. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. ACS Combinatorial Science.
  • Kysil, V. M., et al. (2007). Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold. Journal of Combinatorial Chemistry.
  • Abdullaha, M., et al. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Research on Chemical Intermediates.
  • ResearchGate. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. ResearchGate Publication.
  • Request PDF. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. ResearchGate.
  • Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline.
  • Anonymous. (1997). Purine and Pyrimidine Metabolism. University of Illinois Chicago.
  • Wikipedia. (n.d.). Purine. Wikipedia.
  • Hussain, M., et al. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ChemistryOpen.
  • Zrenner, C., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Photosynthesis Research.
  • Zrenner, C., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. BioOne Complete.
  • PubChem. (n.d.). 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information.
  • Singh, U. P., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.
  • Chemsrc. (n.d.). 6-Chloropyrimidine-2,4,5-triamine. Chemsrc.
  • Zelli, R., et al. (2018). 6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry.
  • Kumari, P., et al. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity.
  • Hubei widely chemical technology Co., Ltd. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Hubei widely chemical technology Co., Ltd.
  • ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate.
  • Lee, J. H., et al. (2014). Privileged Substructure-Based Diversity-Oriented Synthesis Pathway for Diverse Pyrimidine-Embedded Polyheterocycles. Organic Letters. Available at: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.
  • Wang, S.-F., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information.
  • Gultyai, V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules.
  • CN102558198A - Method for synthesizing 2,4-diamino-6-chloropyrimidine. (2012). Google Patents.
  • US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. (1952). Google Patents.
  • CymitQuimica. (n.d.). CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine. CymitQuimica.
  • Dykstra, K. D., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry.
  • Al-Suaily, A. K., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Iranian Chemical Society.
  • ResearchGate. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. ResearchGate Publication.
  • ResearchGate. (2002). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry.
  • ResearchGate. (2019). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate Publication.
  • ResearchGate. (2022). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. ResearchGate.
  • Yang, F. Z. (2011). Diversity-oriented Synthesis Based On 4,6-dichloropyrimidine-5-carbaldehyde. Dissertation.

Sources

Scale-up synthesis of 6-Chloropyrimidine-2,4,5-triamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 6-Chloropyrimidine-2,4,5-triamine hydrochloride

Abstract

6-Chloropyrimidine-2,4,5-triamine and its hydrochloride salt are pivotal intermediates in the synthesis of numerous pharmaceutically active compounds, particularly kinase inhibitors. This document provides a comprehensive guide for the multi-step, scale-up synthesis of this compound. The described process is designed for robustness, scalability, and safety, addressing the critical considerations for researchers and professionals in drug development and process chemistry. The protocol begins with the nitrosation of commercially available 2,4-diamino-6-hydroxypyrimidine, followed by reduction to form the key triamino intermediate, and culminates in a controlled chlorination to yield the target compound.

Introduction and Strategic Overview

The synthesis of complex heterocyclic molecules for pharmaceutical applications demands a strategy that is not only efficient in terms of yield but also amenable to large-scale production under stringent safety and quality standards. 6-Chloropyrimidine-2,4,5-triamine serves as a critical building block, and its reliable supply is essential for the development of various therapeutic agents.

The synthetic route detailed herein is a three-step process designed to convert a simple, readily available precursor into the target hydrochloride salt. This approach is predicated on established and well-documented chemical transformations of the pyrimidine core.[1][2]

The core strategic steps are:

  • Nitrosation: Introduction of a nitroso group at the C5 position of the pyrimidine ring. This is a crucial step for installing the third amino group.

  • Reduction: Conversion of the nitroso group to an amine, yielding the key 2,4,5-triamino-6-hydroxypyrimidine intermediate.

  • Chlorination: Replacement of the C6 hydroxyl group with a chlorine atom using a potent chlorinating agent, which also facilitates the formation of the final hydrochloride salt.

This strategy avoids the use of highly toxic reagents in early stages and introduces the reactive chloro-substituent in the final step, which is an efficient approach for synthesizing functionalized pyrimidines.

G cluster_0 Overall Synthesis Workflow A 2,4-Diamino-6-hydroxypyrimidine (Starting Material) B Step 1: Nitrosation A->B NaNO2, Acid C 2,4-Diamino-5-nitroso-6-hydroxypyrimidine B->C D Step 2: Reduction C->D Reductant (e.g., Na2S2O4) E 2,4,5-Triamino-6-hydroxypyrimidine D->E F Step 3: Chlorination E->F POCl3 G 6-Chloropyrimidine-2,4,5-triamine HCl (Final Product) F->G

Figure 1: High-level workflow for the synthesis of 6-Chloropyrimidine-2,4,5-triamine HCl.

Detailed Synthesis Protocols

This section provides detailed, step-by-step protocols for a laboratory-scale synthesis that is designed with scalability in mind. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Materials and Reagents Summary

The following table outlines the key reagents for the synthesis based on a 1.0 mole scale of the starting material.

ReagentFormulaMW ( g/mol )MolesQuantitySupplier
2,4-Diamino-6-hydroxypyrimidineC₄H₆N₄O126.121.00126.1 gStandard Chemical Supplier
Sodium NitriteNaNO₂69.001.1075.9 gStandard Chemical Supplier
Sulfuric Acid (98%)H₂SO₄98.08~2.0~109 mLStandard Chemical Supplier
Sodium DithioniteNa₂S₂O₄174.112.50435.3 gStandard Chemical Supplier
Phosphorus OxychloridePOCl₃153.336.00920.0 g (543 mL)Standard Chemical Supplier
Ethanol (Anhydrous)C₂H₅OH46.07As needed~1.5 LStandard Chemical Supplier
Ethyl AcetateC₄H₈O₂88.11As needed~2.0 LStandard Chemical Supplier
Deionized WaterH₂O18.02As needed~10 LStandard Chemical Supplier
Step 1: Synthesis of 2,4-Diamino-5-nitroso-6-hydroxypyrimidine

Principle: This step involves the electrophilic substitution of a nitroso group onto the electron-rich pyrimidine ring. The reaction is conducted in an acidic medium at controlled, low temperatures to prevent decomposition of nitrous acid and unwanted side reactions. A process for nitrosating a similar pyrimidine core is described in U.S. Patent 2,584,024.[3]

Procedure:

  • Equip a 5 L jacketed glass reactor with a mechanical stirrer, temperature probe, and an addition funnel.

  • Charge the reactor with 2.0 L of deionized water and 126.1 g (1.0 mol) of 2,4-diamino-6-hydroxypyrimidine. Stir to form a slurry.

  • Cool the slurry to 10-15°C using a circulating chiller.

  • Slowly add 109 mL (~2.0 mol) of concentrated sulfuric acid while maintaining the temperature below 30°C. The slurry will dissolve to form a solution.

  • In a separate beaker, dissolve 75.9 g (1.1 mol) of sodium nitrite in 250 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature is maintained between 25°C and 30°C.[3] The formation of a deep red or purple precipitate indicates product formation.

  • After the addition is complete, stir the mixture for an additional 2 hours at 25°C.

  • Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is colorless and neutral (pH 6-7).

  • Dry the product under vacuum at 50°C to a constant weight.

    • Expected Outcome: A dark red to purple crystalline solid. Yield: 90-95%.

Step 2: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine

Principle: The nitroso group of the intermediate is reduced to a primary amine. Sodium dithionite is an effective and common reducing agent for this transformation, operating under mildly alkaline conditions.

Procedure:

  • Charge the 5 L reactor with 2.5 L of deionized water and the dried 2,4-diamino-5-nitroso-6-hydroxypyrimidine (from Step 1, ~0.9 mol).

  • Heat the suspension to 60-70°C with vigorous stirring.

  • In a separate container, prepare a solution of 435.3 g (2.5 mol) of sodium dithionite in 1.0 L of warm (50°C) deionized water.

  • Add the sodium dithionite solution to the reactor slurry portion-wise over 1 hour. The deep color of the suspension should fade to a light tan or off-white.

  • After the addition is complete, maintain the temperature at 70°C and stir for an additional 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 10-15°C. The product will precipitate from the solution.

  • Collect the solid by filtration. Wash the cake with cold deionized water (2 x 500 mL) and then with cold ethanol (2 x 250 mL).

  • Dry the product under vacuum at 60°C.

    • Expected Outcome: An off-white to light brown powder. Yield: 85-90%.

Step 3: Synthesis of this compound

Principle: This step involves the conversion of the C6-hydroxyl group into a chloro group using phosphorus oxychloride (POCl₃). POCl₃ is a powerful chlorinating agent for heteroaromatic hydroxyl groups. The reaction is performed under reflux, and a controlled work-up is critical for safety and product isolation. Several patents describe similar chlorination procedures.[4][5]

Procedure:

  • CRITICAL SAFETY NOTE: This procedure must be performed in a high-efficiency fume hood. POCl₃ is highly corrosive and reacts violently with water.[6] Ensure all glassware is perfectly dry.

  • Charge a dry 2 L reactor equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet with 543 mL (6.0 mol) of phosphorus oxychloride.

  • Carefully add the dried 2,4,5-triamino-6-hydroxypyrimidine (~0.8 mol) from Step 2 in portions under a nitrogen atmosphere. The addition may be exothermic.

  • Once the addition is complete, slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 6-8 hours. The reaction progress can be monitored by HPLC.

  • After the reaction is complete, cool the mixture to 40-50°C.

  • Work-up (Alcohol Quench): This method is safer for scale-up than quenching with water.[4][5] Set up a separate 5 L reactor containing 1.0 L of ethyl acetate, cooled to 0-5°C.

  • Slowly and carefully transfer the reaction mixture into the cold ethyl acetate.

  • Prepare a solution of 500 mL of anhydrous ethanol. Slowly add the ethanol to the quenched mixture dropwise, ensuring the temperature does not exceed 30-40°C. This step neutralizes the excess POCl₃.

  • After the quench is complete, stir the resulting slurry at room temperature for 2 hours. The product hydrochloride salt will precipitate.

  • Isolate the product by filtration. Wash the filter cake with ethyl acetate (3 x 300 mL).

  • Dry the final product under vacuum at 50°C.

    • Expected Outcome: An off-white to pale yellow solid. Yield: 75-85%. The final product is the hydrochloride salt.

Sources

Application Notes and Protocols for 6-Chloropyrimidine-2,4,5-triamine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, providing a robust foundation for the development of novel therapeutics.[1] The pyrimidine ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs spanning oncology, infectious diseases, and neurology. Its nitrogen-rich aromatic system is adept at forming crucial hydrogen bonds and other non-covalent interactions within the active sites of enzymes, particularly kinases.

6-Chloropyrimidine-2,4,5-triamine hydrochloride is a highly functionalized pyrimidine building block that offers medicinal chemists a strategic entry point into a diverse chemical space. Its key structural features—a reactive chlorine atom at the 6-position and vicinal amino groups at the 4- and 5-positions—make it an ideal precursor for the synthesis of fused heterocyclic systems, most notably purines and pteridines. These fused systems are themselves at the heart of many biologically essential molecules, including nucleobases and enzyme cofactors.

This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant compounds, with a focus on the construction of purine analogs. We will delve into the mechanistic underpinnings of the key synthetic transformations and provide detailed, field-proven protocols for researchers in drug discovery and development.

Core Synthetic Strategy: The Traube Purine Synthesis

The most powerful application of 6-Chloropyrimidine-2,4,5-triamine is its use in the Traube purine synthesis. This classic yet remarkably effective reaction constructs the imidazole ring of a purine by cyclizing a 4,5-diaminopyrimidine precursor with a one-carbon electrophile.[2][3] The vicinal diamines at the C4 and C5 positions of our starting material are perfectly poised for this transformation.

The general mechanism involves the initial formation of a formamidine or related intermediate by reaction of the more nucleophilic 5-amino group with the one-carbon source (e.g., triethyl orthoformate or formic acid). Subsequent intramolecular cyclization via nucleophilic attack of the 4-amino group, followed by elimination, yields the aromatic purine ring system. The presence of the chloro- and amino-substituents at the C6 and C2 positions, respectively, provides valuable handles for further chemical diversification to explore structure-activity relationships (SAR).

Below is a diagram illustrating this pivotal synthetic transformation.

Traube_Synthesis cluster_start Starting Material cluster_reagent One-Carbon Source cluster_intermediate Intermediate cluster_product Product Start 6-Chloropyrimidine-2,4,5-triamine Intermediate Formamidine Intermediate (Unstable) Start->Intermediate Reaction with One-Carbon Source Reagent Triethyl Orthoformate or Formic Acid Reagent->Intermediate Product 2-Amino-6-chloropurine Intermediate->Product Intramolecular Cyclization & Elimination caption Traube Purine Synthesis Workflow

Caption: Traube Purine Synthesis Workflow.

Medicinal Chemistry Relevance: Purine Analogs as Therapeutic Agents

Purine analogs are a cornerstone of modern pharmacology, acting as antimetabolites that interfere with nucleic acid synthesis and other critical cellular processes.[1][4] This mechanism of action makes them potent agents in the treatment of cancers and viral infections.[1][5]

The product of the Traube synthesis using our starting material, 2-amino-6-chloropurine, is a valuable intermediate for a range of therapeutic candidates.[6][7] The chlorine atom at the 6-position is a versatile functional handle. It can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to generate libraries of substituted purines for biological screening. For instance, the 6-chloropurine moiety itself has been identified as a key pharmacophore for anti-SARS-CoV activity, potentially acting through covalent modification of viral enzymes.[8]

The following table summarizes the biological activities of representative purine analogs, highlighting the therapeutic potential of compounds derived from this scaffold.

Compound ClassTarget/Mechanism of ActionTherapeutic AreaRepresentative IC₅₀/EC₅₀
Thiopurines (e.g., 6-Mercaptopurine) Inhibit de novo purine biosynthesisCancer (Leukemia), Autoimmune DiseaseVaries by cell line and assay
Guanine Analogs (e.g., Acyclovir) Inhibit viral DNA polymeraseAntiviral (Herpes)~1 µM against HSV-1
Adenosine Analogs (e.g., Cladribine) Induce apoptosis in lymphocytesCancer (Leukemia, Lymphoma)Nanomolar range in lymphoid cell lines
6-Chloropurine Nucleosides Potential irreversible enzyme inhibitionAntiviral (e.g., SARS-CoV)EC₅₀ values comparable to ribavirin[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-amino-6-chloropurine from this compound. These protocols are based on established and reliable procedures.[7]

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 6-Chloropyrimidine-2,4,5-triamine is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9] Refer to the Material Safety Data Sheet (MSDS) before handling any chemicals.

Protocol 1: Synthesis of 2-Amino-6-chloropurine via Orthoester Cyclization

This protocol utilizes diethoxymethyl acetate or triethyl orthoformate for the cyclization, which serves as both the reagent and solvent. This method is effective and proceeds to completion with heating.[7]

Materials:

  • This compound (1.0 eq)

  • Diethoxymethyl acetate or Triethyl orthoformate (10-15 volumes)

  • 2N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Acetone

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 3.92 g, 0.02 mol).

  • Reagent Addition: Add diethoxymethyl acetate (e.g., 32 g) or triethyl orthoformate (e.g., 26 mL).

  • Cyclization: Heat the reaction mixture to 95-105°C. If using triethyl orthoformate, allow the ethanol produced during the reaction to distill off. Monitor the reaction progress by HPLC or TLC (a suitable mobile phase is 10% Methanol in Dichloromethane). The reaction is typically complete after heating overnight (approximately 10-16 hours).[7]

  • Workup - Hydrolysis & Precipitation: Once the reaction is complete, cool the mixture to room temperature (~20°C). Carefully add 2N HCl (e.g., 20 mL). The product, 2-amino-6-chloropurine hydrochloride, will slowly crystallize from the acidic solution.

  • Isolation: Stir the suspension for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water. A second crop of crystals may be obtained by concentrating the mother liquor.

  • Conversion to Free Base (Optional but Recommended): To obtain the free base, suspend the hydrochloride salt in water (e.g., 20 mL per gram of salt). Add NaOH solution to adjust the pH to ~12 to ensure complete dissolution. The solution can be treated with activated charcoal and filtered hot to remove colored impurities.

  • Final Precipitation: While the solution is still warm (~50°C), add acetone (e.g., 8 mL) and adjust the pH to 7.5 with HCl. The neutral 2-amino-6-chloropurine will precipitate.

  • Drying: Cool the suspension, filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Synthesis of 2-Amino-6-chloropurine via Formic Acid Cyclization

This protocol employs formic acid as the one-carbon source. It represents a classic Traube synthesis approach and is an excellent alternative to the orthoester method.[6]

Materials:

  • 6-Chloropyrimidine-2,4,5-triamine (or its hydrochloride salt) (1.0 eq)

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-Chloropyrimidine-2,4,5-triamine (or its hydrochloride salt) with an excess of formic acid.

  • Cyclization: Heat the mixture under reflux. The reaction progress should be monitored by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Precipitation: Carefully add the reaction mixture to a beaker of cold water. Slowly add sodium hydroxide solution with stirring to neutralize the formic acid and adjust the pH until the solution is alkaline. The crude 2-amino-6-chloropurine will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove any residual salts. The crude product can be recrystallized from a suitable solvent system (e.g., aqueous ethanol) to afford the purified 2-amino-6-chloropurine.

  • Drying: Dry the purified solid under vacuum.

Protocol_Comparison cluster_protocol1 Protocol 1: Orthoester Method cluster_protocol2 Protocol 2: Formic Acid Method p1_start Start with Hydrochloride Salt p1_reagent Reagent: Triethyl Orthoformate (Reagent & Solvent) p1_start->p1_reagent p1_conditions Conditions: 95-105°C, Overnight p1_reagent->p1_conditions p1_workup Workup: Acidic Precipitation (HCl) p1_conditions->p1_workup p1_end Isolate as Hydrochloride Salt p1_workup->p1_end p2_start Start with Free Base or Salt p2_reagent Reagent: Formic Acid (Excess) p2_start->p2_reagent p2_conditions Conditions: Reflux p2_reagent->p2_conditions p2_workup Workup: Basic Precipitation (NaOH) p2_conditions->p2_workup p2_end Isolate as Free Base p2_workup->p2_end caption Comparison of Synthetic Protocols

Caption: Comparison of Synthetic Protocols.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its inherent reactivity and substitution pattern provide a direct and efficient pathway to the synthesis of purine analogs through the Traube synthesis. The resulting 2-amino-6-chloropurine scaffold is a key intermediate for developing novel therapeutics, particularly in the fields of oncology and virology. The protocols detailed herein offer reliable and reproducible methods for researchers to access this important class of compounds, enabling the exploration of new chemical space and the discovery of next-generation medicines.

References

  • CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google P
  • CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof - Google P
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH. (URL: [Link])

  • 2-amino-6-chloropurine as well as synthesis method, intermediate and application thereof. (URL: [Link])

  • Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (URL: [Link])

  • WO1994007892A1 - Process for the preparation of 2-amino-6-chloropurine - Google P
  • Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC - NIH. (URL: [Link])

  • TRAUBE PURINE SYNTHESIS.pptx. (URL: [Link])

  • 7.1.1. Synthesis. (URL: [Link])

  • (PDF) Biological activities of purine analogues: a review - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central. (URL: [Link])

  • Significance The Biological Activity to Pyrimidine Analogues - Scientific Journal of Medical Research. (URL: [Link])

  • Purine Analogues - LiverTox - NCBI Bookshelf. (URL: [Link])

  • Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry - Scribd. (URL: [Link])

  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (URL: [Link])

  • General pathway of Traube's method for purine synthesis. - ResearchGate. (URL: [Link])

  • An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])

  • US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google P
  • 6-Chloropyrimidine-2,4,5-triamine | C4H6ClN5 | CID 500505 - PubChem. (URL: [Link])

  • PYRIMIDINE DERIVATIVES. VI. 2,4,5-TRIAMINO-6-CHLORO- AND -6-MERCAPTOPYRIMIDINE AND RELATED COMPOUNDS - PubMed. (URL: [Link])

  • One-Pot Reactions of Triethyl Orthoformate with Amines - MDPI. (URL: [Link])

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])

  • Glyoxals as in vivo RNA structural probes of guanine base-pairing - PMC - NIH. (URL: [Link])

  • Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap. (URL: [Link])

  • (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])

Sources

Synthesis of Purine Analogs via Cyclization of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Purine analogs are a cornerstone of modern medicinal chemistry, functioning as antimetabolites that interfere with nucleic acid synthesis and cellular metabolism.[1][2] Their applications are extensive, ranging from anticancer therapeutics like 6-mercaptopurine and fludarabine to antiviral agents.[3][4][5] A highly efficient and versatile route to a diverse library of purine derivatives begins with the appropriately substituted pyrimidine precursor, 6-Chloropyrimidine-2,4,5-triamine. This guide provides a comprehensive framework for the synthesis of a key intermediate, 2-amino-6-chloropurine, via an acid-catalyzed cyclization reaction. Furthermore, it details subsequent protocols for derivatization at the C6 position, leveraging the reactivity of the chloro-substituent as a versatile synthetic handle for nucleophilic aromatic substitution. These field-proven methodologies are designed for researchers in drug discovery and medicinal chemistry, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.

The Strategic Keystone: 6-Chloropyrimidine-2,4,5-triamine Hydrochloride

The choice of starting material is paramount in any synthetic campaign. This compound is an ideal precursor for purine synthesis due to its inherent structural features, which are perfectly primed for the construction of the fused imidazole ring.

  • 4,5-Diamino Groups: These vicinal amino groups are the critical nucleophiles that participate in the cyclization to form the five-membered imidazole ring, a process central to the classical Traube purine synthesis.[6]

  • 2-Amino Group: This group is retained throughout the synthesis, yielding 2-aminopurine derivatives, a common scaffold in biologically active molecules.

  • 6-Chloro Substituent: The chloro group serves two purposes. Initially, it is an electron-withdrawing group that influences the reactivity of the pyrimidine ring. More importantly, it is an excellent leaving group, transforming the resulting 2-amino-6-chloropurine into a powerful electrophilic intermediate for subsequent diversification.[7][8]

  • Hydrochloride Salt: The use of the hydrochloride salt enhances the stability and handling of the highly reactive polyamino-pyrimidine base. The acid must be neutralized or accounted for in subsequent reaction steps.

The Traube Purine Synthesis: A Classic Cyclization Strategy

The Traube synthesis, first reported in 1900, remains one of the most reliable and widely used methods for constructing the purine core from a 4,5-diaminopyrimidine.[6] The fundamental mechanism involves the condensation of the diamine with a reagent that provides a single carbon atom, which becomes the C8 of the purine ring.

Common one-carbon sources include:

  • Triethyl Orthoformate (TEOF): A highly effective reagent that, under acidic conditions, generates a reactive intermediate that is readily attacked by the amino groups. It is often used for a clean, high-yielding reaction.

  • Formic Acid: Serves as both the one-carbon source and a solvent. It typically requires higher temperatures to drive the dehydration and cyclization.

  • Dithioformic Acid Esters: Used for the synthesis of 8-thiopurine derivatives.

The general mechanism proceeds via initial formylation of one amino group, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazole ring fused to the pyrimidine core.

Traube_Synthesis cluster_0 Traube Purine Synthesis Mechanism Pyrimidine 4,5-Diaminopyrimidine Intermediate1 N-Formyl Intermediate Pyrimidine->Intermediate1 + H⁺ OneCarbon One-Carbon Source (e.g., Triethyl Orthoformate) OneCarbon->Intermediate1 Intermediate2 Cyclized Dihydro Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Purine Purine Product Intermediate2->Purine - H₂O (Dehydration)

Caption: General mechanism of the Traube purine synthesis.

Core Protocol I: Synthesis of 2-Amino-6-chloropurine

This protocol details the cyclization of this compound using triethyl orthoformate to produce 2-amino-6-chloropurine, the key intermediate for further diversification.

Principle

The 4- and 5-amino groups of the pyrimidine react with triethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through a formimidate intermediate, which undergoes intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic purine ring system.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore in a desiccator.
Triethyl orthoformate (TEOF)≥98%Acros OrganicsCan be distilled before use for best results.
Concentrated Hydrochloric Acid (HCl)ACS Reagent, 37%Fisher ChemicalUse with extreme caution in a fume hood.
Ethanol (EtOH), Anhydrous200 ProofDecon LabsFor reaction solvent and washing.
Diethyl EtherAnhydrousEMD MilliporeFor washing the final product.
Round-bottom flask with reflux condenserStandard taper---Oven-dried before use.
Magnetic stirrer and stir bar---------
Inert atmosphere setup (Nitrogen or Argon)------Recommended to prevent side reactions.
Detailed Step-by-Step Protocol
  • Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (5.0 g, 25.5 mmol).

  • Reagent Addition: Add triethyl orthoformate (50 mL, 301 mmol). The mixture will form a suspension.

  • Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated hydrochloric acid to the suspension. Causality: The acid catalyzes the reaction by protonating the orthoformate, making it a more potent electrophile for the initial attack by the pyrimidine amino group.

  • Reaction: Heat the mixture to a gentle reflux (approx. 140-150 °C oil bath temperature) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane). The starting material is significantly more polar than the product.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any unreacted TEOF and other impurities. Causality: The product is poorly soluble in cold ethanol and ether, while the impurities are more soluble, allowing for efficient purification by washing.

  • Drying: Dry the resulting off-white to pale yellow solid under high vacuum to a constant weight.

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Expect signals corresponding to the C8-H proton (around 8.0-8.2 ppm) and broad signals for the NH₂ and NH protons.

    • Mass Spectrometry (ESI+): [M+H]⁺ at m/z ≈ 170.0.

Troubleshooting
IssuePossible CauseSolution
Reaction does not startInsufficient acid catalystAdd 1-2 more drops of concentrated HCl.
Low YieldIncomplete reaction or product loss during work-upExtend reflux time. Ensure the flask is thoroughly cooled before filtration to minimize product solubility.
Dark-colored productOverheating or presence of impurities in TEOFReduce oil bath temperature slightly. Consider distilling TEOF before use.

Diversification via Nucleophilic Aromatic Substitution (SNAr)

The true synthetic utility of 2-amino-6-chloropurine lies in the reactivity of its C6 position. The electron-deficient nature of the purine ring system makes the C6 carbon highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This SNAr reaction is the gateway to a vast array of purine analogs.

SNAr_Reaction cluster_1 SNA-r at C6 Position of Purine Chloropurine 2-Amino-6-chloropurine Product 6-Substituted Purine Analog Chloropurine->Product Nucleophile Nucleophile (R-NH₂, R-SH, R-OH) Nucleophile->Product Attack at C6 Base Base (e.g., Et₃N, K₂CO₃) Base->Product Neutralizes HCl

Caption: General workflow for C6-functionalization.

Application Protocols for C6-Substitution

The following protocols exemplify the diversification of 2-amino-6-chloropurine.

Protocol II-A: Synthesis of 6-Aminopurine Analogs (e.g., N⁶-benzyl-9H-purin-2,6-diamine)
  • Principle: An amine nucleophile (benzylamine) attacks the C6 position, displacing the chloride. A non-nucleophilic base is added to scavenge the HCl generated during the reaction, driving it to completion.

  • Reagents: 2-amino-6-chloropurine, benzylamine, triethylamine (Et₃N), ethanol.

  • Protocol:

    • Suspend 2-amino-6-chloropurine (1.0 g, 5.9 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Add benzylamine (0.76 g, 7.1 mmol, 1.2 equiv) and triethylamine (1.2 g, 11.8 mmol, 2.0 equiv).

    • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired product.

Protocol II-B: Synthesis of 6-Thiopurine Analogs (e.g., 2-Amino-6-mercaptopurine)
  • Principle: Thiourea is used as a safe and stable sulfur nucleophile. It initially displaces the chloride to form an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the target thiol. This avoids the direct use of odorous and reactive reagents like NaSH.

  • Reagents: 2-amino-6-chloropurine, thiourea, ethanol, sodium hydroxide (NaOH).

  • Protocol:

    • Suspend 2-amino-6-chloropurine (1.0 g, 5.9 mmol) and thiourea (0.54 g, 7.1 mmol, 1.2 equiv) in ethanol (25 mL).

    • Heat the mixture to reflux for 4 hours. An intermediate precipitate may form.

    • Cool the mixture slightly and add a solution of 2 M NaOH (15 mL) directly to the flask.

    • Heat to reflux for an additional 1 hour to complete the hydrolysis.

    • Cool the solution in an ice bath and carefully acidify to pH 5-6 with acetic acid or dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Protocol II-C: Synthesis of 6-Alkoxypurine Analogs (e.g., 2-Amino-6-methoxypurine)
  • Principle: A strong nucleophile, sodium methoxide, is used to displace the chloride. The reaction is typically fast and clean.

  • Reagents: 2-amino-6-chloropurine, sodium methoxide (NaOMe), methanol (MeOH).

  • Protocol:

    • Suspend 2-amino-6-chloropurine (1.0 g, 5.9 mmol) in anhydrous methanol (30 mL).

    • Add a solution of sodium methoxide (0.48 g, 8.9 mmol, 1.5 equiv) in methanol (10 mL) dropwise at room temperature.

    • Stir the reaction at room temperature for 2-4 hours or until TLC shows complete consumption of the starting material.

    • Neutralize the reaction mixture with acetic acid.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by recrystallization or silica gel chromatography.

Summary and Outlook

The synthetic route commencing with 6-Chloropyrimidine-2,4,5-triamine provides a robust and highly adaptable platform for the generation of diverse purine libraries. The initial Traube cyclization is a high-yielding and reliable transformation that furnishes the 2-amino-6-chloropurine intermediate. This key molecule's reactivity at the C6 position allows for straightforward access to amino, thio, and alkoxy purine analogs through well-established SNAr chemistry. The protocols detailed herein serve as a foundational guide for researchers, enabling the rapid synthesis of novel compounds for screening in drug discovery programs targeting cancer, viral infections, and other proliferative diseases.

References

  • Source: PubMed Central (PMC)
  • Title: Synthesis and Medicinal Uses of Purine Source: Pharmaguideline URL
  • Title: Purine Analogs - Holland-Frei Cancer Medicine Source: NCBI Bookshelf URL
  • Title: Purine analogue - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs Source: YouTube URL: [Link]

  • Title: Synthesis, Characterisation of Some Novel Purine Derivatives Source: Journal of Chemical and Pharmaceutical Sciences URL
  • Title: Purine analogues – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: 6-chloropurine - US2832781A Source: Google Patents URL
  • Title: Pyrimidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Purine and Pyrimidine Metabolism Source: themedicalbiochemistrypage.org URL: [Link]

  • Title: Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines Source: ResearchGate URL: [Link]

  • Title: Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis Source: PubMed URL: [Link]

  • Title: Purine and Pyrimidine Nucleotide Synthesis and Metabolism Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Purine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl- 1,3,5-triazine-2-amines under controlled microwave Source: Arkivoc URL: [Link]

  • Title: 7.1.1. Synthesis Source: Science of Synthesis URL: [Link]

  • Title: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products Source: PubMed Central URL: [Link]

  • Title: 6-Chloropyrimidine-2,4,5-triamine | C4H6ClN5 | CID 500505 Source: PubChem URL: [Link]

  • Title: Preparation method of 2, 4-diamino-6-chloropyrimidine - CN113754592A Source: Google Patents URL
  • Title: Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) Source: MDPI URL: [Link]

  • Title: 6-Chloropyrimidine-2,4,5-triamine | CAS#:1194-78-1 Source: Chemsrc URL: [Link]

Sources

Troubleshooting & Optimization

Low yield in 6-Chloropyrimidine-2,4,5-triamine hydrochloride synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloropyrimidine-2,4,5-triamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and impurities during this multi-step synthesis. As Senior Application Scientists, we provide insights grounded in chemical principles and field experience to help you optimize your experimental outcomes.

General Troubleshooting

Question: My overall yield of this compound is significantly lower than expected. Where should I begin my investigation?

Answer: A low overall yield in a multi-step synthesis is a common challenge that requires a systematic, step-by-step investigation. Before focusing on a specific reaction, begin with a broad assessment of your process and materials.

Initial Diagnostic Workflow:

  • Re-evaluate Starting Material Purity: The quality of your initial precursor, typically 2,4,6-triaminopyrimidine, is paramount. Impurities can carry through, inhibit reactions, or catalyze side-product formation.[1] Verify the purity of your starting materials via NMR or HPLC and consider recrystallization if necessary.

  • Retain and Analyze Intermediates: Do not discard aliquots from each step of your synthesis. After the reaction and workup of each stage (nitrosation, reduction, chlorination), retain a small sample. If the final yield is low, you can analyze these intermediates by Thin Layer Chromatography (TLC) or another suitable method to pinpoint which step is failing.

  • Review Reaction Conditions: Meticulously review your lab notes against the established protocol. Small deviations in temperature, reaction time, pH, or stoichiometry can have a significant impact on yield.[1]

  • Atmospheric and Solvent Conditions: Ensure all reactions requiring anhydrous conditions are performed under an inert atmosphere (e.g., nitrogen or argon). Verify the quality and dryness of your solvents, as water can interfere with many reagents, particularly chlorinating agents like phosphorus oxychloride (POCl₃).

Below is a logical workflow to guide your initial troubleshooting process.

G start Low Final Yield Observed reagent_check Verify Purity of Starting Materials & Reagents start->reagent_check protocol_review Review Protocol for Deviations (Temp, Time, Stoichiometry) reagent_check->protocol_review intermediate_analysis Analyze Retained Intermediates (TLC, HPLC, NMR) protocol_review->intermediate_analysis step1_fail Problem Identified in Nitrosation Step intermediate_analysis->step1_fail Precursor not formed step2_fail Problem Identified in Reduction Step intermediate_analysis->step2_fail Intermediate 1 not converted step3_fail Problem Identified in Chlorination Step intermediate_analysis->step3_fail Intermediate 2 not converted isolation_fail Problem Identified in Isolation/Purification intermediate_analysis->isolation_fail Final product lost G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Salt Formation A 2,4,6-Triaminopyrimidine B 2,4,6-Triamino-5-nitrosopyrimidine (TNP) A->B NaNO₂, Acid T < 10°C C 2,4,5,6-Tetraaminopyrimidine (TAP) B->C Reducing Agent (e.g., Na₂S₂O₄ or Zn/H⁺) D 6-Chloropyrimidine-2,4,5-triamine C->D Chlorinating Agent (e.g., POCl₃) E 6-Chloropyrimidine-2,4,5-triamine HCl D->E HCl

Caption: General synthetic workflow for 6-Chloropyrimidine-2,4,5-triamine HCl.

Part B: Chlorination and Final Product Isolation
Question: The chlorination of 2,4,5,6-tetraaminopyrimidine (TAP) is providing a very low yield of the desired 6-chloro product. What factors are most critical here?

Answer: The direct chlorination of a highly activated, electron-rich ring like tetraaminopyrimidine is challenging. The reaction is often aggressive and can lead to decomposition or the formation of multiple chlorinated species. The most common method involves using phosphorus oxychloride (POCl₃), which requires careful control. [2] Key Factors for Successful Chlorination:

  • Reagent and Temperature: POCl₃ is a powerful but often harsh chlorinating agent. The reaction typically requires heating, often to reflux (around 105-110°C), for several hours to proceed. [2][3]Insufficient heating will result in a low conversion rate.

  • Quenching Procedure: This is one of the most critical and hazardous steps. POCl₃ reacts violently with water. The workup procedure often involves distilling off the excess POCl₃ under vacuum and then carefully quenching the residue.

    • Safe Quenching: A safer and often higher-yielding method involves quenching with alcohols (like ethanol or methanol) at a controlled temperature (e.g., 30-40°C) rather than with ice or water. [2][3]This converts the remaining POCl₃ to less reactive phosphate esters.

  • Product Isolation: After quenching, the product is often in its hydrochloride salt form. It may be necessary to add a less polar organic solvent (an "anti-solvent" like ethyl acetate or acetonitrile) to precipitate the product hydrochloride from the quenched mixture. [2][3]The free base can then be obtained by neutralizing the hydrochloride salt with a base like ammonia water to a pH of 6-7. [2]

Question: I seem to be losing a significant amount of product during the final workup and isolation. How can I improve recovery?

Answer: Product loss during isolation is frequently due to suboptimal pH control and incorrect solvent choices, leading to the product remaining dissolved in the mother liquor.

Improving Product Recovery:

  • pH Adjustment for Precipitation: The solubility of aminopyrimidines and their salts is highly pH-dependent. The hydrochloride salt is generally more water-soluble than the free base. Conversely, the free base may have higher solubility in organic solvents.

    • Protocol: To isolate the hydrochloride salt, ensure the solution is sufficiently acidic. For precipitating the free base, carefully adjust the pH with a suitable base (e.g., ammonia water, sodium hydroxide solution) and monitor for maximum precipitation. [4][2]* Cooling for Crystallization: After pH adjustment, ensure the solution is thoroughly cooled (e.g., 0-10°C) for a sufficient period (1-2 hours or even overnight) to maximize the crystallization and precipitation of the product. [4]* Washing the Precipitate: When washing the filtered product, use a cold solvent to minimize redissolving your compound. Washing with a small amount of chilled water or a suitable organic solvent is common.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent for the 5-nitroso group? A1: Yes, several reducing systems are effective for converting nitro groups to amines. Catalytic hydrogenation using Raney Nickel can be an alternative to sodium dithionite or zinc. [5][6]Iron powder in acidic media (e.g., acetic acid) is another mild and effective option. [5]However, be cautious with powerful hydrogenation catalysts like Palladium on Carbon (Pd/C) if a chloro-substituent is already present, as it can cause dehalogenation. [7] Q2: My final product is off-color. What is the likely impurity? A2: A common cause of discoloration, particularly dark red or brown hues, is the presence of residual azo or azoxy compounds formed from side reactions of the 5-nitroso or hydroxylamine intermediates. [8]Inadequate reduction or air oxidation of the final product can contribute to this. Consider purifying the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or treating the solution with activated carbon before the final crystallization step.

Q3: How critical is the order of reagent addition? A3: In many steps of this synthesis, it is very critical. During nitrosation, adding the sodium nitrite solution slowly to the acidic pyrimidine solution is crucial for temperature control. [2]During quenching of POCl₃, adding the alcohol dropwise to the cooled reaction residue is essential for safety and to avoid an uncontrolled exotherm. [7]

References
  • PrepChem. (n.d.). Synthesis of 2,4,5,6-tetraaminopyrimidine.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Ellard, J. A. (1979). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. U.S. Patent 4,167,633.
  • N.N. (1981). Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. U.S. Patent 4,247,693.
  • ChemicalBook. (n.d.). 2,4,5,6-TETRAAMINOPYRIMIDINE synthesis.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Zhang, J., et al. (2020). Preparation of 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide 5.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Groups.
  • FINETECH INDUSTRY LIMITED. (n.d.). 2,4,5-Triamino-6-chloropyrimidine hydrochloride.
  • Scilit. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis.
  • Jiangsu Rushi Biotechnology Co., Ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. Chinese Patent CN113754592A.
  • Cherukupalli, P., et al. (2017). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
  • Jiangsu Rushi Biotechnology Co., Ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Henkel, K., & Kassebaum, H. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1.
  • de la Cruz-López, K. G., et al. (2019).
  • PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.

Sources

Technical Support Center: Chlorination of Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of hydroxypyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the chlorination of hydroxypyrimidines, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion to the Desired Chloropyrimidine

You've set up your reaction, but analysis shows a significant amount of starting material remaining.

Possible Causes:

  • Insufficient Reagent Activity: The chlorinating agent (e.g., POCl₃) may be old or have degraded due to improper storage. Phosphorus oxychloride is sensitive to moisture and can hydrolyze over time, reducing its efficacy.

  • Low Reaction Temperature: The activation energy for the chlorination of the pyrimidine ring is often high, requiring elevated temperatures to proceed at a reasonable rate.[1][2]

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration to reach completion.

  • Poor Solubility of Starting Material: The hydroxypyrimidine may not be sufficiently soluble in the reaction medium (if a solvent is used) or in the chlorinating agent itself, limiting the interaction between reactants.

  • Presence of Water: Trace amounts of water in the starting material or glassware can consume the chlorinating agent, rendering it ineffective for the desired transformation.[3]

Recommended Actions:

  • Verify Reagent Quality: Use a fresh bottle of phosphorus oxychloride or distill the existing stock before use. Ensure all glassware is rigorously dried.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature. Many procedures call for heating to reflux in excess POCl₃.[2] For solvent-free conditions using equimolar reagents in a sealed reactor, temperatures of 140-160 °C are often effective.[1][4]

  • Extend Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is consumed.

  • Consider a Co-solvent: While solvent-free reactions are common, in cases of poor solubility, the addition of a high-boiling inert solvent might be beneficial.[5]

  • Add a Tertiary Amine or Base: The addition of a base like pyridine or N,N-dimethylaniline can accelerate the reaction. These bases can act as catalysts and help to drive the reaction to completion.[4]

Issue 2: Formation of Incompletely Chlorinated Byproducts

Your reaction yields a mixture of the desired dichloropyrimidine and a mono-chloro-monohydroxypyrimidine intermediate.

Possible Causes:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent to the hydroxypyrimidine may be insufficient to replace all hydroxyl groups.

  • Sub-optimal Temperature or Time: The conditions may be sufficient for the first chlorination but not vigorous enough for the second, which often has a higher activation energy.

  • Steric Hindrance: In highly substituted pyrimidines, one hydroxyl group may be more sterically accessible than the other, leading to preferential mono-chlorination.

Recommended Actions:

  • Increase Reagent Stoichiometry: For dihydroxypyrimidines, ensure at least two equivalents of the chlorinating agent are used per equivalent of substrate. An excess of POCl₃ is commonly employed to drive the reaction to completion.[2]

  • Increase Reaction Temperature and Time: As with low conversion, increasing the thermal energy of the reaction can help overcome the activation barrier for the second chlorination.

  • Use a More Potent Chlorinating System: The combination of PCl₅ and POCl₃ can be more effective than POCl₃ alone for difficult substrates, as it generates a more reactive chlorinating species.[2]

Issue 3: Unwanted Formylation at the C5 Position (Vilsmeier-Haack Side Reaction)

When using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a solvent or additive, you observe the formation of a 5-formylpyrimidine byproduct.

Possible Causes:

  • In Situ Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the highly electrophilic Vilsmeier reagent (a chloroiminium ion).[6][7] This reagent can then attack the electron-rich C5 position of the pyrimidine ring, leading to formylation.[8][9] This is especially prevalent in uracil and its derivatives.[6]

Recommended Actions:

  • Avoid DMF: If formylation is not desired, avoid using DMF as a solvent or additive when POCl₃ is present.

  • Use an Alternative Base/Solvent: If a base is needed, consider using a non-formylating tertiary amine like pyridine or triethylamine.[4] If a solvent is required, high-boiling inert options like toluene or xylenes can be used, though solvent-free methods are often preferred.[5]

  • Modify the Reaction Sequence: If the C5 position is susceptible to formylation, consider protecting it before the chlorination step, if feasible within your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for my hydroxypyrimidine?

A1: The choice of chlorinating agent depends on the substrate and the desired outcome.

  • Phosphorus Oxychloride (POCl₃): This is the most common and versatile reagent for converting hydroxypyrimidines to their chloro derivatives.[4] It is often used in excess, acting as both the reagent and solvent.[2] Solvent-free procedures using equimolar amounts of POCl₃ have also been developed for large-scale synthesis, offering environmental and safety benefits.[1][10]

  • Thionyl Chloride (SOCl₂): SOCl₂ can also be used, often in the presence of a catalyst like DMF (which can lead to the Vilsmeier-Haack side reaction) or DMAP.[11]

  • Phosgene (COCl₂) or its Equivalents (e.g., triphosgene): These are also effective but are highly toxic and require specialized handling procedures. They are often used in industrial settings with catalysts like quaternary ammonium salts.[12][13]

ReagentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in excess reagent, or 140-160°C in a sealed reactor with a base.[2][4]Widely available, effective for many substrates.Excess reagent can be difficult to quench; can cause charring.
SOCl₂ Reflux with a catalyst (e.g., DMF, DMAP).[11]Gaseous byproducts (SO₂, HCl) are easily removed.Can be less reactive than POCl₃ for some substrates.
Phosgene Heated with a catalyst in an aprotic solvent.[12]Highly effective.Extremely toxic; requires specialized handling.
Q2: What is the role of bases like pyridine or tertiary amines in the reaction?

A2: Bases such as pyridine or N,N-dimethylaniline are often added to chlorination reactions with POCl₃.[4] They serve multiple purposes:

  • Catalysis: They can activate the hydroxyl group of the pyrimidine, making it a better leaving group.

  • Acid Scavenger: They neutralize the HCl generated during the reaction, which can sometimes inhibit the reaction or cause unwanted side reactions.

  • Preventing Charring: In some cases, the addition of a base can lead to cleaner reactions with less formation of tar-like byproducts.

Q3: My product is contaminated with phosphorus byproducts. How can I improve the purification?

A3: The workup of reactions involving POCl₃ is critical for obtaining a pure product.

  • Controlled Quenching: The reaction mixture should be cooled and then slowly and carefully added to a vigorously stirred mixture of ice and water. This is a highly exothermic process and should be done with caution in a fume hood.[5] Reverse addition (quenching solution to the reaction mixture) is generally not recommended due to the risk of a runaway reaction.[3]

  • pH Adjustment: After quenching, the acidic solution should be carefully neutralized. Adjusting the pH to 8-9 with a base like sodium carbonate or sodium hydroxide will often precipitate the chlorinated pyrimidine product, which can then be collected by filtration.[4][5]

  • Extraction: If the product is not a solid, it can be extracted with an organic solvent like dichloromethane or ethyl acetate after neutralization.

  • Distillation or Chromatography: For liquid or highly soluble products, purification by distillation under reduced pressure or column chromatography may be necessary.[5]

Q4: I am observing N-oxide formation as a side product. How is this possible and how can I prevent it?

A4: While N-oxide formation is more commonly associated with oxidizing agents like peracids, it's a potential, albeit less common, side reaction to be aware of.[14][15][16] The pyrimidine nitrogen atoms are nucleophilic and can react under certain conditions.

  • Cause: This could potentially arise from impurities in the starting materials or reagents, or if the reaction is exposed to air at high temperatures for extended periods.

  • Prevention: Ensuring high-purity reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.

Q5: Is it possible to have dimerization of the pyrimidine ring during chlorination?

A5: Dimerization of pyrimidine rings is a well-known phenomenon, but it is primarily a photochemical reaction induced by UV light, leading to the formation of cyclobutane pyrimidine dimers (CPDs).[17] This type of side reaction is highly unlikely to occur under the thermal conditions of a typical chlorination reaction. If you are observing high molecular weight byproducts, they are more likely to be polymeric tars resulting from decomposition at high temperatures rather than specific, well-defined dimers.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.

Chlorination_Pathways Start Hydroxypyrimidine Intermediate Chloro-hydroxypyrimidine (Intermediate) Start->Intermediate + POCl3 Product Desired Dichloropyrimidine Intermediate->Product + POCl3 Formyl_Product 5-Formyl-dichloropyrimidine (Side Product) Product->Formyl_Product + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF)

Caption: Main reaction and Vilsmeier formylation pathways.

Troubleshooting_Logic Start Reaction Start Check_Conversion Low Conversion? Start->Check_Conversion Incomplete_Chlorination Incomplete Chlorination? Check_Conversion->Incomplete_Chlorination No Action_Temp Increase Temp/Time Check Reagent Quality Check_Conversion->Action_Temp Yes Formylation 5-Formyl Side Product? Incomplete_Chlorination->Formylation No Action_Stoich Increase POCl3 Stoichiometry Increase Temp/Time Incomplete_Chlorination->Action_Stoich Yes Success Successful Chlorination Formylation->Success No Action_DMF Avoid DMF Use Alternative Base Formylation->Action_DMF Yes Action_Temp->Start Re-run Action_Stoich->Start Re-run Action_DMF->Start Re-run

Caption: A logical workflow for troubleshooting common issues.

References

  • Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates.
  • Pyrimidine N-Oxides.
  • Synthesis of chlorinated pyrimidines.
  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines.The Royal Society of Chemistry.
  • Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.Benchchem.
  • Syntheses of some pyrimidine N-oxides.Canadian Journal of Chemistry.
  • SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.Journal of Drug Delivery and Therapeutics.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.Semantic Scholar.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3.MDPI.
  • 2,4-Dichloropyrimidine synthesis.ChemicalBook.
  • Technical Support Center: Chlorin
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
  • Vilsmeier-Haack Reaction.Organic Chemistry Portal.
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).Benchchem.
  • Vilsmeier-Haack Reaction.Chemistry Steps.
  • Pyrimidine dimer.Wikipedia.

Sources

Technical Support Center: Optimizing Phosphorus Oxychloride Reactions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing phosphorus oxychloride (POCl₃) reactions in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using POCl₃, a powerful but hazardous reagent. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.

Section 1: Core Reaction Principles & Safety

This section covers the fundamental aspects of using POCl₃ for pyrimidine synthesis, with a strong emphasis on safety and mechanistic understanding.

Q1: What is the primary role of phosphorus oxychloride (POCl₃) in pyrimidine synthesis?

Phosphorus oxychloride serves as a potent chlorinating and dehydrating agent. In pyrimidine synthesis, its most common application is the conversion of hydroxypyrimidines (or their tautomeric keto forms, like uracil) into more reactive chloropyrimidines.[1][2] For instance, the conversion of pyrimidine-2,4-diol (uracil) to 2,4-dichloropyrimidine is a foundational transformation in medicinal chemistry.[1] The resulting chloro-substituents are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions to build molecular diversity.[1]

This transformation is often a key step in the synthesis of a wide array of biologically active compounds.[1] POCl₃ is also a crucial reagent in the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich heterocyclic rings, including some pyrimidine derivatives.[3][4][5] The reaction between POCl₃ and a substituted amide, like N,N-dimethylformamide (DMF), forms the highly electrophilic Vilsmeier reagent (a chloroiminium ion).[3][4]

Q2: Why is handling and quenching excess POCl₃ so hazardous?

The primary hazard of phosphorus oxychloride lies in its violent and highly exothermic reaction with water.[1][3][6][7][8] This hydrolysis produces phosphoric acid (H₃PO₄) and toxic hydrogen chloride (HCl) gas.[3][6][7][8] A critical danger, especially in large-scale reactions, is the potential for a delayed runaway reaction.[6] At low temperatures, the reaction with water can be sluggish and, as the mixture warms, the reaction can accelerate uncontrollably.[9][10] This can lead to a sudden and violent release of heat and gas, potentially causing the contents of the flask to be ejected.[9]

Key Safety Precautions:

  • Always work in a well-ventilated chemical fume hood.[1][11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (Neoprene is recommended; Nitrile and PVC are not suitable), safety goggles, and a lab coat.[6][12]

  • Ensure an emergency shower and eyewash station are readily accessible.[6][11][13]

  • Never add water directly to POCl₃.[1][6] The standard and safer procedure is a "reverse quench," where the POCl₃-containing reaction mixture is slowly added to a large volume of a vigorously stirred quenching solution like crushed ice or an ice/bicarbonate slurry.[3][6]

Q3: What is a "reverse quench" and why is it the recommended procedure?

A "reverse quench" involves adding the reactive mixture (the solution containing excess POCl₃) to the quenching agent (e.g., crushed ice, ice-water, or a basic solution).[3][6] This method is crucial for safety as it ensures that POCl₃ is always the limiting reagent in the quenching vessel.[6] This allows for better control over the highly exothermic hydrolysis reaction, preventing a dangerous buildup of unreacted POCl₃ and subsequent thermal runaway.[6][9]

Section 2: Troubleshooting Common Experimental Issues

This section provides a troubleshooting guide for common problems encountered during the synthesis of pyrimidines using POCl₃.

Q4: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Several factors can lead to an incomplete reaction:

  • Insufficient Temperature or Reaction Time : Many chlorination reactions with POCl₃ require heating to reflux (approximately 110°C) for several hours to proceed to completion.[1] Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][14]

  • Moisture Contamination : POCl₃ is highly sensitive to moisture.[15] Any water present in the starting materials, solvents, or glassware will consume the reagent and can inhibit the desired reaction.[6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purity of Starting Materials : Impurities in the pyrimidine starting material or the POCl₃ can interfere with the reaction.[15]

  • Inadequate Activation : In some cases, particularly with less reactive substrates, the addition of a tertiary amine (e.g., N,N-dimethylaniline, pyridine) or their salts can facilitate the reaction.[1] For Vilsmeier-Haack type reactions, ensuring the complete formation of the Vilsmeier reagent before adding the pyrimidine substrate is critical.

Q5: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

The formation of side products is often related to reaction conditions and the nature of the substrate.

  • Partially Chlorinated Intermediates : If your goal is dichlorination (e.g., converting uracil to 2,4-dichloropyrimidine), insufficient reaction time or temperature may result in mono-chlorinated intermediates.[15] Extending the reaction time or increasing the temperature may be necessary.

  • Over-reaction or Degradation : Conversely, prolonged reaction times or excessively high temperatures can lead to the formation of degradation products.[9] Careful monitoring of the reaction is key to identifying the optimal endpoint.

  • Alternative Reaction Pathways : For complex substrates with multiple reactive sites, POCl₃ can sometimes lead to undesired side reactions.[16] In such cases, exploring milder chlorinating agents or protecting sensitive functional groups may be necessary. The use of micro-flow technology can also help to suppress undesired reactions by allowing for precise control over reaction time and temperature.[16][17]

Q6: The work-up and purification of my product are challenging. What are some best practices?

A successful work-up procedure is critical for isolating a pure product in high yield.

  • Removal of Excess POCl₃ : Before quenching, it is highly recommended to remove the bulk of the unreacted POCl₃ by distillation under reduced pressure.[1] This must be done with extreme care in a chemical fume hood.[1]

  • Controlled Quenching : As discussed, a slow, controlled "reverse quench" onto crushed ice is standard.[1][3][18] Maintaining a low temperature during the quench is important.

  • Neutralization : After quenching, the acidic aqueous solution must be neutralized. A saturated sodium carbonate or sodium bicarbonate solution is commonly used to adjust the pH to neutral or slightly basic (pH 7-9).[1][2][19] This step is often necessary to precipitate the product or prepare it for extraction.

  • Extraction : The product is typically extracted from the aqueous mixture using an organic solvent like chloroform, dichloromethane, or ethyl acetate.[1][20][21]

  • Washing and Drying : The combined organic extracts should be washed with brine to remove residual water, and then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) before solvent removal.[1]

  • Purification : Crude products can be purified by various techniques, including recrystallization, vacuum distillation, or column chromatography.[1][2]

Q7: My isolated yield is consistently low. Where might I be losing my product?

Low yields can be attributed to a number of factors throughout the experimental process:

  • Incomplete Reaction : As detailed in Q4, ensure the reaction has gone to completion.

  • Product Hydrolysis during Work-up : The chlorinated pyrimidine products can be susceptible to hydrolysis back to the starting hydroxypyrimidine, especially in acidic or basic conditions at elevated temperatures. Keeping the quenching and neutralization steps cold can minimize this.

  • Physical Loss during Transfers : Be meticulous during transfers, especially when handling viscous residues or fine precipitates.

  • Emulsion Formation during Extraction : Vigorous shaking during extraction can sometimes lead to stable emulsions, making phase separation difficult. Gentle inversion of the separatory funnel is often sufficient.

  • Incomplete Extraction : Ensure you are using a sufficient volume and number of extractions to fully recover your product from the aqueous layer.

  • Product Volatility : Some smaller chlorinated pyrimidines can be volatile. Be cautious when removing solvents under reduced pressure.

Section 3: Experimental Protocols & Data

This section provides standardized protocols and quantitative data to guide your experimental setup.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol is a generalized procedure based on established laboratory practices for the chlorination of uracil using excess POCl₃.[1][22]

Materials and Equipment:

  • Uracil (Pyrimidine-2,4-diol)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform or Dichloromethane

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle with a stirrer

  • Apparatus for distillation under reduced pressure

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add uracil (e.g., 0.82 mol, 100 g) and phosphorus oxychloride (e.g., 400 mL).[1] The reaction should be conducted under an inert atmosphere in a well-ventilated fume hood.[1]

  • Heating : Heat the stirred mixture to reflux (approx. 110°C) using a heating mantle.[1]

  • Reaction Time : Maintain the reflux with stirring for 3.5 to 4 hours.[1] Monitor the reaction's progress by TLC.[1]

  • Removal of Excess POCl₃ : After cooling the mixture to room temperature, carefully remove the excess unreacted POCl₃ by distillation under reduced pressure.[1]

  • Quenching : Very slowly and carefully, pour the cooled, viscous residue onto a large amount of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring.[1] This is a highly exothermic process that will generate HCl gas.

  • Extraction : Once the ice has melted, transfer the mixture to a large separatory funnel. Extract the product with chloroform or dichloromethane (e.g., 3 x 150 mL).[1]

  • Washing : Combine the organic extracts and wash them with a saturated sodium carbonate solution to neutralize any residual acid, followed by a wash with brine.[1]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2,4-dichloropyrimidine.[1]

  • Purification : The product can be further purified by vacuum distillation or recrystallization.[1]

Quantitative Data Summary
ParameterRecommended Value/RangeRationale/Notes
Reaction Temperature 100-110°C (Reflux)Ensures sufficient energy for the chlorination reaction to proceed to completion.[1][20]
Reaction Time 3-4 hoursTypically sufficient for complete conversion of uracil. Should be optimized based on TLC or HPLC monitoring.[1]
POCl₃ to Substrate Ratio Often used in large excess (as solvent)A large excess drives the reaction to completion. Modern, greener methods use equimolar amounts in sealed reactors.[1][23]
Quenching Temperature < 20°CEssential to control the exothermic hydrolysis of POCl₃ and prevent a runaway reaction.[6]
Post-Quench pH 7-9Neutralizes acidic byproducts (H₃PO₄, HCl) and facilitates product isolation.[2][19]
Visualizations
Workflow for Pyrimidine Chlorination

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification A 1. Combine Uracil & POCl3 (Inert Atmosphere) B 2. Heat to Reflux (110°C, 3-4h) A->B C 3. Monitor by TLC/HPLC B->C D 4. Cool & Remove Excess POCl3 (Vacuum Distillation) C->D E 5. Reverse Quench (Pour onto Ice) D->E F 6. Neutralize (pH 7-9) (e.g., Na2CO3) E->F G 7. Extract with Organic Solvent F->G H 8. Wash & Dry Organic Layer G->H I 9. Concentrate in vacuo H->I J 10. Purify Product (Distillation or Recrystallization) I->J

Caption: General workflow for the synthesis of 2,4-dichloropyrimidine from uracil.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Complete Rxn A1_No No Q1->A1_No Incomplete Rxn Q2 Issues during Work-up? A1_Yes->Q2 Sol1 Increase Temp/Time Check Reagent Purity Ensure Anhydrous Conditions A1_No->Sol1 Troubleshoot A2_Yes Yes Q2->A2_Yes Work-up Problems A2_No No Q2->A2_No Good Work-up Sol2 Check for Product Hydrolysis Optimize Extraction Prevent Emulsions A2_Yes->Sol2 Troubleshoot Sol3 Consider Product Volatility Check for Physical Losses Re-evaluate Purification Method A2_No->Sol3 Investigate

Caption: Troubleshooting guide for addressing low product yield in pyrimidine synthesis.

References
  • Benchchem. methods for monitoring the progress of pyrimidine reactions.
  • Benchchem. Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
  • Benchchem. Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Thermo Fisher Scientific. Phosphorus oxychloride - SAFETY DATA SHEET.
  • New Jersey Department of Health. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • Benchchem. Technical Support Center: Chlorination in Pyrimidine Synthesis.
  • Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Fuse, S., & Kitamura, H. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. doi: 10.1002/cplu.202300176. Retrieved from [Link]

  • Benchchem. Technical Support Center: 5-(1-Chlorovinyl)-2,4-dichloropyrimidine Synthesis.
  • ChemicalBook. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. (2024).
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Perrey, D. (2009, June 3). My friend phosphorus oxychloride. Chemical Space.
  • Perrey, D. (2011, November 21). Quenching Phosphorus Oxychloride. Chemical Space.
  • Quora. How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?. (2023, July 11).
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • ChemicalBook. 2,4-Dichloropyrimidine synthesis.
  • National Center for Biotechnology Information. 2,4-Dichloropyrimidine. PubChem Compound Summary for CID 9901. Retrieved from [Link]

  • Benchchem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • The Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.
  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. (2017, October 3). Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Chloropyrimidine-2,4,5-triamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-Chloropyrimidine-2,4,5-triamine hydrochloride. The purity of this key intermediate is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of this compound.

Q1: What are the most likely impurities in my crude sample of this compound?

A: The impurity profile is heavily dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common precursor is 2,4-diamino-6-hydroxypyrimidine. Its presence indicates an incomplete chlorination step.[1][2]

  • Side-Reaction Products: The synthesis often involves the chlorination of a hydroxyl group with reagents like phosphorus oxychloride (POCl₃).[3][4] This can lead to the formation of undesired phosphorylated intermediates or over-chlorinated pyrimidines.

  • Incomplete Reduction Products: The 5-amino group is typically introduced via the reduction of a 5-nitroso or 5-nitro group. An incomplete reaction will leave these precursors in your material.

  • Hydrolysis/Degradation Products: The 6-chloro group is susceptible to hydrolysis, which reverts the molecule to 6-hydroxypyrimidine-2,4,5-triamine. The triamine functionality itself is electron-rich and can be prone to air oxidation, leading to colored impurities.

  • Inorganic Salts: Residual salts from pH adjustments or reaction workups (e.g., sodium chloride, ammonium chloride) are common.

Q2: My crude material is a dark, discolored powder. What is the cause and can it be removed?

A: Discoloration (typically pink, brown, or black) is almost always due to the presence of trace amounts of oxidized species. The triaminopyrimidine ring is highly activated and susceptible to air oxidation, which can form minor, yet intensely colored, polymeric impurities. These can often be effectively removed during the purification process by performing a charcoal treatment on a solution of the free base.

Q3: What is the most robust first step for purifying a large batch of crude material?

A: The most effective initial purification step is a neutralization-extraction procedure. The crude hydrochloride salt is often much cleaner after being converted to its free base form. This process involves dissolving the crude hydrochloride salt in water, carefully neutralizing the solution with a base like aqueous ammonia to precipitate the free base, and then extracting the free base into an organic solvent such as ethyl acetate.[3][4] This method is highly effective at removing inorganic salts and highly polar impurities, which remain in the aqueous layer.

Q4: Can I purify the compound by direct recrystallization of the hydrochloride salt?

A: While possible, direct recrystallization of the hydrochloride salt can be challenging due to its high polarity and often limited solubility in common organic solvents without causing dissociation. It is generally more effective to first convert it to the free base, which has better solubility characteristics in organic solvents, allowing for a more effective recrystallization to remove organic impurities. The purified free base can then be converted back to the high-purity hydrochloride salt if required.

Q5: How can I definitively assess the purity of my final product?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.[5] A reverse-phase method, typically on a C18 column with a buffered aqueous-organic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid), can resolve the target compound from most process-related impurities.[5] For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. For an absolute measure of purity, Quantitative NMR (qNMR) can be employed.[5]

Section 2: Purification & Analysis Workflow

The following diagram illustrates a comprehensive workflow for the purification and subsequent analysis of this compound.

cluster_0 Purification Cycle cluster_1 Quality Control & Final Product crude Crude HCl Salt dissolve Dissolve in Water crude->dissolve Step 1 neutralize Neutralize (aq. NH₃) to pH ~7-8 dissolve->neutralize Step 2 extract Extract Free Base (Ethyl Acetate) neutralize->extract Step 3 dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry Step 4 filter_dry Filter & Evaporate dry->filter_dry Step 5 recrystallize Recrystallize Free Base filter_dry->recrystallize Step 6 pure_base Pure Free Base recrystallize->pure_base Result hplc Purity Check (HPLC) pure_base->hplc hplc->recrystallize If purity is low nmr Structure ID (NMR, MS) hplc->nmr If purity is high final_salt Convert to HCl Salt (Optional) nmr->final_salt final_product Final Product: High-Purity Material final_salt->final_product

Caption: General workflow for purification and quality control.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
Low Yield After Extraction 1. Incorrect pH: The pH was not optimal for full precipitation of the free base. 2. Insufficient Extraction: The free base has moderate solubility in water, and an insufficient volume or number of extractions were performed.1. Optimize pH: Use a calibrated pH meter. The isoelectric point where the free base is least soluble must be accurately targeted. Adjust pH slowly to avoid overshooting. 2. Enhance Extraction: Increase the number of extractions (e.g., 3-4 times) with fresh solvent. Performing multiple extractions with smaller volumes is more efficient than a single extraction with a large volume.
Material Oils Out During Recrystallization The solvent is too good for the compound, or the solution is supersaturated and cooled too quickly.1. Modify Solvent System: Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot solution until slight turbidity persists, then clarify with a drop of the primary solvent and cool slowly. 2. Control Cooling: Allow the flask to cool to room temperature undisturbed, then move to an ice bath. Avoid flash-cooling. Scratching the inside of the flask with a glass rod can initiate crystallization.
Persistent Impurity Peak in HPLC 1. Co-crystallization: The impurity has a very similar structure and solubility profile to the product. 2. Product Degradation: The compound may be degrading on the acidic HPLC column.1. Change Recrystallization Solvents: Switch to a solvent system with different polarity (e.g., from ethyl acetate/heptane to isopropanol/water) to disrupt the co-crystallization pattern. 2. Adjust HPLC Method: Use a mobile phase with a neutral or basic pH buffer (if your column is stable under these conditions) to see if the impurity profile changes. This can indicate on-column degradation.
Final Product is Insoluble in Subsequent Reaction The isolated material is the free base, but the protocol requires the hydrochloride salt.The free base is significantly less soluble in many polar solvents than its hydrochloride salt. Ensure the correct form of the material is being used for the downstream application. The pure free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (like isopropanol) and adding a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane).

Section 4: Detailed Experimental Protocols

Protocol 1: Purification via Neutralization-Extraction

  • Objective: To remove inorganic salts and highly polar impurities from crude this compound.

  • Methodology:

    • Dissolve the crude hydrochloride salt (10 g) in deionized water (100 mL) at room temperature. Stir until a clear solution is obtained.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add concentrated aqueous ammonia (~28%) dropwise while stirring vigorously and monitoring the pH with a calibrated meter. Continue addition until the pH of the slurry is stable at 7.5-8.0. A thick precipitate of the free base will form.

    • Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.

    • Transfer the mixture to a separatory funnel and extract the free base with ethyl acetate (3 x 75 mL).

    • Combine the organic layers. Note: If emulsions form, a small amount of brine can be added to break them.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the purified free base, typically as a light-colored solid.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

  • Objective: To determine the percentage purity of the isolated material.

  • Instrumentation & Conditions:

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

Section 5: Troubleshooting Logic

When faced with a purification challenge, a logical approach is essential. The following diagram outlines a decision-making process for troubleshooting.

cluster_troubleshoot Troubleshooting Path start Initial Purification Complete check_purity Assess Purity by HPLC start->check_purity decision Purity > 99%? check_purity->decision success Purification Successful (Proceed to Next Step) decision->success Yes failure Purity Below Target decision->failure No identify_impurity Characterize Major Impurity (LC-MS, NMR) failure->identify_impurity is_polar Is Impurity More Polar? identify_impurity->is_polar is_nonpolar Is Impurity Less Polar? is_polar->is_nonpolar No rerun_extraction Re-run Neutralization/ Extraction Carefully is_polar->rerun_extraction Yes charcoal Perform Charcoal Treatment on Free Base Solution is_nonpolar->charcoal No (Likely Colored/Degradation) change_recrys_solvent Change Recrystallization Solvent System is_nonpolar->change_recrys_solvent Yes rerun_extraction->check_purity charcoal->check_purity change_recrys_solvent->check_purity

Caption: A logical flow for troubleshooting purification issues.

References

  • PubChem . 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Google Patents. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
  • Patsnap . Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka. [Link]

  • Patsnap . Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka. [Link]

  • Quest Journals . Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

  • Google Patents.
  • Google Patents.
  • Ottokemi . 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India. [Link]

  • Google Patents. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
  • Google Patents. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

Sources

Technical Support Center: Synthesis of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloropyrimidine-2,4,5-triamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. As an essential building block in the pharmaceutical industry, particularly for active pharmaceutical ingredients (APIs), ensuring the purity of this intermediate is paramount. This document provides in-depth, field-proven insights to help you optimize your reaction, identify impurities, and implement effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis. We will explore the root cause of each problem and provide actionable solutions.

Question 1: My final product is off-color (pink, purple, or brown) after isolation. What is the likely cause and how can I prevent it?

Answer:

This is the most common issue encountered and is almost always due to the oxidation of the aromatic triamine product. The 2,4,5-triamine substitution pattern makes the pyrimidine ring extremely electron-rich and highly susceptible to oxidation by atmospheric oxygen, especially when in solution or during drying. The resulting oxidized species are highly colored quinone-imine type structures.

Root Cause Analysis:
  • Atmospheric Oxygen: Exposure to air during reaction workup, filtration, or drying is the primary culprit.

  • Trace Metal Contamination: Metal ions (e.g., iron, copper) can catalyze oxidation reactions.

  • Elevated Temperatures: Higher temperatures during workup or drying can accelerate the rate of oxidation.

Troubleshooting & Prevention Protocol:
  • Inert Atmosphere is Crucial:

    • Reaction: Conduct the final reduction step (e.g., reduction of a nitroso precursor) under a nitrogen or argon atmosphere.

    • Workup: Use solvents that have been degassed by sparging with nitrogen for at least 30 minutes. When quenching the reaction or performing extractions, maintain a positive pressure of inert gas over the solution.

  • Reductive Workup:

    • During the quench or pH adjustment phase, consider adding a small amount of a reducing agent like sodium dithionite or sodium metabisulfite to the aqueous phase. This will scavenge dissolved oxygen and reduce any initially formed colored impurities.

  • Minimize Heat and Exposure Time:

    • Concentrate the product solution at the lowest possible temperature using a rotary evaporator.

    • Dry the isolated solid in a vacuum oven at a mild temperature (e.g., 40-50°C) under a nitrogen bleed. Avoid prolonged drying times.

  • Chelating Agents: If metal contamination is suspected from your reagents or reactor, consider adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the aqueous phase during workup.

Question 2: My analytical data (LC-MS/NMR) shows a significant impurity with a mass of M-15 or M-16 relative to the product. What is this byproduct?

Answer:

This impurity is likely the unreduced nitroso intermediate, 2,4,6-triamino-5-nitrosopyrimidine , or a related precursor. The synthesis of 6-Chloropyrimidine-2,4,5-triamine often proceeds via the reduction of a 5-nitroso group to the 5-amino group. Incomplete reduction is a common pathway for byproduct formation.

Root Cause Analysis:
  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium dithionite, catalytic hydrogenation) may be insufficient to fully convert the starting material.

  • Catalyst Deactivation: In catalytic hydrogenations (e.g., using Pd/C), the catalyst may become poisoned or lose activity, leading to an incomplete reaction.

  • Poor Mass Transfer: In heterogeneous reactions (like catalytic hydrogenation or reactions with solid reducing agents), inefficient stirring can lead to poor contact between the reactants, resulting in incomplete conversion.

  • Low Reaction Temperature/Time: The reaction may not have been allowed to proceed to completion due to suboptimal temperature or duration.

Troubleshooting & Prevention Protocol:
  • Optimize Reductant Stoichiometry: Increase the molar equivalents of the chemical reducing agent by 10-20% to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography (LC) until all starting material is consumed.

  • Catalytic Hydrogenation Best Practices:

    • Ensure the quality of the catalyst (e.g., 10% Pd/C). A fresh batch may be required.

    • Increase catalyst loading if necessary.

    • Ensure vigorous stirring to maintain the catalyst in suspension.

    • Check the hydrogen pressure and ensure there are no leaks in the system.

  • Reaction Monitoring: Implement in-process controls (IPCs) using TLC or HPLC to confirm the disappearance of the nitroso starting material before proceeding with the workup. A common method involves treating the starting material with nitrous acid to form the nitroso compound, which is then reduced.[1][2]

Question 3: I have an impurity that is more polar than my product and has a mass of M-19.5 (Cl vs. OH). Is this the 6-hydroxy analog?

Answer:

Yes, this is a very probable byproduct. The impurity is likely 2,4,5-triamino-6-hydroxypyrimidine . It can arise from two main sources: incomplete chlorination of the precursor or hydrolysis of the final product.

Root Cause Analysis:
  • Incomplete Chlorination: The synthesis often involves the chlorination of a 6-hydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] If this reaction is incomplete, the starting material will carry through to the final step.

  • Hydrolysis: The 6-chloro group on the pyrimidine ring is an activated halide. It can be susceptible to hydrolysis back to the hydroxyl group, particularly if exposed to aqueous basic conditions or prolonged heating in aqueous media during workup.

Troubleshooting & Prevention Protocol:
  • Ensure Complete Chlorination:

    • When preparing the 6-chloro intermediate, ensure sufficient excess of the chlorinating agent (POCl₃) and adequate reaction time and temperature (often reflux).[3][5]

    • After the reaction, the excess POCl₃ must be thoroughly quenched and removed, as residual amounts can interfere with subsequent steps. A common method is quenching with alcohols or ice.[3][5]

  • Control Workup pH and Temperature:

    • During workup of the final product, avoid strongly basic conditions. Neutralize the reaction mixture carefully, keeping the pH in the 6-7 range if possible.[3]

    • Minimize the time the product is in contact with aqueous solutions, especially at elevated temperatures. Perform extractions and filtrations promptly.

Summary of Common Byproducts
Impurity NameStructureMolecular Weight ( g/mol )Formation PathwayAnalytical Signature
Oxidized Product Quinone-imine type structuresVariableAir oxidation of the triamineIntense color (pink to brown); Broad peaks in LC
2,4,6-Triamino-5-nitrosopyrimidine C₄H₅N₅O155.12Incomplete reduction of the nitroso groupM-16 vs. product (loss of NH₂ vs. NO); More polar on RP-HPLC
2,4,5-Triamino-6-hydroxypyrimidine C₄H₆N₆O142.13Incomplete chlorination or hydrolysisM-19.5 vs. product (Cl vs. OH); More polar on RP-HPLC
6-Chloropyrimidine-2,4-diamine C₄H₅ClN₄144.56Impurity from starting materialM-15 vs. product (loss of 5-amino group)

Visual Workflow & Pathway Diagrams

General Synthesis and Byproduct Formation

The following diagram illustrates a common synthetic route and highlights where the key byproducts can originate.

Synthesis_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation A 2,4,6-Triamino- 6-hydroxypyrimidine B 2,4,6-Triamino- 5-nitrosopyrimidine A->B  Nitrosation (e.g., NaNO2, Acid) C 2,4,5,6-Tetraaminopyrimidine (intermediate after reduction) B->C  Reduction (e.g., Pd/C, H2) I1 Incomplete Reduction: Remains as Nitroso B->I1 Incomplete Reaction D 6-Chloropyrimidine- 2,4,5-triamine C->D  Chlorination (e.g., POCl3) I2 Hydrolysis/ Incomplete Chlorination D->I2 Workup (H2O, Base) I3 Oxidation D->I3 Air (O2) I2->A Forms

Caption: Synthetic pathway and points of byproduct formation.

Troubleshooting Workflow: Off-Color Product

If you encounter a colored product, follow this logical troubleshooting guide.

Troubleshooting_Color start Problem: Final product is off-color (pink/brown) q1 Root Cause Analysis Suspected Oxidation start->q1 q2 Review Workup Procedure Was an inert atmosphere used? Were solvents degassed? q1:f1->q2:f0 sol_yes YES q2:f1->sol_yes Yes q2:f2->sol_yes Yes sol_no NO q2:f1->sol_no No q2:f2->sol_no No action3 Action: Check for trace metal contamination. Consider using a chelating agent (EDTA). sol_yes->action3 action1 Action: Implement inert atmosphere (N2/Ar) for all steps post-reduction. sol_no->action1 action2 Action: Add a reductive quench (e.g., sodium dithionite) to the workup. action1->action2 re_evaluate Re-run synthesis with modifications action2->re_evaluate action3->re_evaluate

Caption: Troubleshooting flowchart for oxidized, off-color product.

Analytical Methodologies for Impurity Detection

A robust analytical method is critical for identifying and quantifying these byproducts. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is generally suitable.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (acetonitrile or methanol) is recommended to achieve good separation of the polar starting materials, the product, and less polar byproducts.

  • Detection: UV detection at a wavelength around 254 nm or 280 nm typically provides a good response for the pyrimidine core. A Diode Array Detector (DAD) is highly recommended to check for peak purity and identify potential co-eluting impurities.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is invaluable for confirming the identity of impurity peaks by their mass-to-charge ratio.[6][7]

References
  • CN114250480A - Reduction method of nitroso-nitro pyrimidine compound.
  • Minoxidil EP Impurity A | 35139-67-4 - SynZeal.
  • Minoxidil-impurities - Pharmaffili
  • Minoxidil - Impurity B| Chemical Name : 6-Chloro-pyrimidine-2,4-diamine - Pharmaffili
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals.
  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P
  • Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google P
  • HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine.
  • Minoxidil Impurity 6 | CAS No: 24867-23-0 - Cleanchem.
  • Minoxidil Pyrimidine Analog (25 mg) (6-Chloropyrimidine-2,4-diamine) - USP Store.
  • Scheme 1. Preparation of 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide 5.
  • How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?
  • CH630616A5 - METHOD FOR PRODUCING 5-NITROSO-2,4,6-TRIAMINOPYRIMIDINE.
  • 2,4,5-Triamino-6-chloropyrimidine hydrochloride | CAS: 155824-29-6 - Finetech Industry Limited.
  • US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google P
  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | P
  • A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide - European P
  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | P
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem - NIH.
  • 6-Chloropyrimidine-2,4,5-triamine | CAS#:1194-78-1 - Chemsrc.
  • 6-Chloropyrimidine-2,4,5-triamine | C4H6ClN5 | CID 500505 - PubChem.
  • Analytical Strategies for Monitoring Residual Impurities - BioPharm Intern
  • A Comparative Guide to Impurity Profiling of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane - Benchchem.
  • 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India - Ottokemi.
  • 6-Chloropyrimidine-2,4-diamine, 98% - Ottokemi.

Sources

Improving the stability of 6-Chloropyrimidine-2,4,5-triamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloropyrimidine-2,4,5-triamine hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its highly functionalized pyrimidine core, featuring multiple amine groups and a reactive chloro substituent, makes it exceptionally useful but also susceptible to degradation.[1] This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to anticipate and resolve stability challenges, ensuring the integrity of your experiments and the quality of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and properties of this compound.

Q1: What are the fundamental chemical properties of this compound?

A1: 6-Chloropyrimidine-2,4,5-triamine is a heterocyclic compound with the molecular formula C₄H₆ClN₅.[1] As a hydrochloride salt, it is typically supplied as a solid. The presence of multiple amino groups makes it a weak base, and the hydrochloride form enhances its stability and aqueous solubility.

PropertyValueSource
Molecular Formula C₄H₆ClN₅[1]
Molecular Weight 159.58 g/mol [1]
Appearance Typically a solid, ranging from off-white to brown[2]
Common CAS Number 1194-78-1[1][3][4]

Q2: What are the primary causes of degradation for this compound?

A2: The principal degradation pathways stem from its chemical structure. The electron-rich triamine-substituted pyrimidine ring is highly susceptible to oxidation , which is often the main cause of discoloration and impurity formation. The chlorine atom can also undergo nucleophilic substitution , including hydrolysis, particularly under non-neutral pH or elevated temperatures. Like many complex aromatic amines, it may also exhibit sensitivity to light .

Q3: What are the definitive long-term storage conditions?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] For maximum protection against degradation, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light (e.g., using an amber vial) are strongly recommended.

Q4: How should I handle this compound safely in the lab?

A4: Standard laboratory safety practices for handling chemical reagents should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[5] Handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

Q5: In which solvents is the hydrochloride salt soluble?

A5: While specific data for the triamine compound is limited, related chlorinated diaminopyrimidines are reported to be soluble in water and more soluble in organic solvents like ethanol and methanol.[7] The hydrochloride salt form is expected to exhibit moderate to good solubility in water and polar protic solvents. Always test solubility on a small scale before preparing larger stock solutions.

Section 2: Troubleshooting Guide for Experimental Instability

This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem 1: My solid compound or prepared solution is rapidly turning yellow or brown.
  • Primary Suspected Cause: Oxidation of the amine groups. The pyrimidine ring is highly activated by three amino substituents, making it prone to oxidation by atmospheric oxygen.

  • Investigative Workflow & Solutions:

    • Solvent Quality: Use freshly de-gassed solvents. Oxygen dissolved in solvents is a primary culprit. De-gas solvents by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw technique for highly sensitive applications.

    • Atmospheric Exposure: Prepare solutions under an inert atmosphere. Use a glove box or standard Schlenk line techniques to handle the solid and prepare solutions. This minimizes contact with oxygen.

    • Protection from Light: Wrap the reaction flask or solution container in aluminum foil or use amber glass vials. Light can catalyze oxidative processes.

    • Consider Antioxidants (for specific applications): For some aqueous buffer systems, the addition of a mild antioxidant may be beneficial. However, this must be validated to ensure it does not interfere with downstream reactions. A related compound, 2,5,6-triamino-4-pyrimidinol sulfate, has been noted to be stable in water when mixed with a suitable antioxidant.[8]

Problem 2: HPLC analysis of my sample shows multiple new impurity peaks, and the results are not reproducible.
  • Primary Suspected Cause: On-column or in-solution degradation during analysis. The compound's stability can be highly dependent on the pH and composition of the HPLC mobile phase.

  • Validated Protocol & Explanation:

    • Control Mobile Phase pH: The amine groups are basic. At neutral or basic pH, the free amine is more susceptible to oxidation. An acidic mobile phase protonates these groups, significantly increasing stability.

      • Recommendation: Use a buffered mobile phase with a pH between 3.4 and 4.4.[9] A potassium phosphate buffer is a good choice. This approach is used for analyzing the purity of the related compound 2,4,5-triamino-6-hydroxypyrimidine sulfate and effectively suppresses the dissociation of the sample components.[9]

    • Use Fresh Samples: Prepare samples immediately before injection. If using an autosampler, ensure its temperature is controlled (e.g., set to 4-10 °C) to prevent degradation while samples are waiting in the queue.

    • Check for Metal Contamination: Ensure your HPLC system and mobile phase components are free of trace metals, which can catalyze oxidation.

Problem 3: My synthesis yields are low and inconsistent when using this compound as a starting material.
  • Primary Suspected Cause: Use of degraded or impure starting material. The presence of oxides or hydrolyzed byproducts can interfere with the desired reaction.

  • Solutions & Best Practices:

    • Pre-Reaction Purity Check: Never assume the purity of the starting material, especially from a previously opened bottle. Run a quick purity check using the recommended HPLC method (see Section 3.2) before starting your reaction.

    • Inert Reaction Conditions: If your reaction chemistry allows, run the synthesis under an inert atmosphere (nitrogen or argon) to prevent in-situ degradation of the starting material.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate both hydrolysis of the C-Cl bond and oxidation.

Section 3: Key Experimental Protocols

Protocol 3.1: Preparation of a Stabilized Stock Solution
  • De-gas Solvent: Sparge your chosen solvent (e.g., HPLC-grade water or methanol) with dry nitrogen or argon for at least 15 minutes.

  • Inert Atmosphere Weighing: Weigh the this compound in a nitrogen-purged glove box or weigh it quickly in the open and immediately place the vial under an inert gas stream.

  • Dissolution: Add the de-gassed solvent to the solid under a positive pressure of inert gas.

  • Sonication (if needed): If dissolution is slow, sonicate the vial briefly in a bath.

  • Storage: Store the resulting solution in a tightly sealed amber vial with an inert gas headspace at 2-8 °C. For long-term storage, freezing at -20 °C is recommended.

Protocol 3.2: Validated HPLC Method for Purity Assessment

This method is adapted from established protocols for similar aminopyrimidine compounds.[9]

ParameterSpecification
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase H₃PO₄-KH₂PO₄ buffer (pH adjusted to ~3.9) / Methanol
Detection UV detector at 265 nm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Rationale: The acidic phosphate buffer is critical for protonating the amine groups, thereby inhibiting oxidation and ensuring sharp, reproducible peaks.[9]

Section 4: Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for Compound Degradation

G cluster_observe Observation cluster_investigate Investigation & Causality cluster_solution Corrective Actions observe Problem Observed (e.g., Discoloration, Impurity Peaks) is_solution Solution-Based? observe->is_solution is_solid Solid State? is_solution->is_solid Yes action_hplc Optimize HPLC: - Acidic Buffer (pH 3.9) - Fresh Samples is_solution->action_hplc No (Analytical Issue) action_inert Use Inert Gas (N2 or Ar) is_solid->action_inert Yes action_storage Verify Storage (Cool, Dry, Sealed) is_solid->action_storage No action_degas Use De-gassed Solvents action_inert->action_degas action_light Protect from Light action_degas->action_light

Caption: Logical workflow for diagnosing and resolving degradation issues.

Diagram 2: Conceptual Degradation Pathways

G cluster_pathways cluster_products parent 6-Chloropyrimidine-2,4,5-triamine (Stable Form) oxidized Oxidized Species (Colored Impurities) parent->oxidized hydrolyzed Hydroxylated Byproduct parent->hydrolyzed oxygen Atmospheric O₂ oxygen->oxidized promotes h2o H₂O / OH⁻ h2o->hydrolyzed promotes light UV/Vis Light light->oxidized catalyzes

Caption: Key environmental factors leading to compound degradation.

Section 5: References

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC - NIH. [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2017). ResearchGate. [Link]

  • 6-Chloropyrimidine-2,4-diamine. (n.d.). Chemsrc. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). PubMed Central. [Link]

  • Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. (2009). Cole-Parmer. [Link]

  • 6-Chloropyrimidine-2,4,5-triamine. (n.d.). Chemsrc. [Link]

  • 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem - NIH. [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.

  • 6-Chloropyrimidine-2,4,5-triamine. (n.d.). PubChem - NIH. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). MDPI. [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (2017). Quest Journals. [Link]

  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. (2011). Google Patents.

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2011). PMC - NIH. [Link]

  • Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. (1979). Google Patents.

  • Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. (2008). European Commission. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). NIH. [Link]

Sources

Technical Support Center: Troubleshooting Column Chromatography Purification of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of column chromatography for this important class of heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules.

Introduction: The Challenge of Purifying Pyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. However, their purification by column chromatography is often fraught with challenges. The presence of nitrogen atoms within the heterocyclic ring imparts basicity and varying degrees of polarity, leading to common issues such as poor peak shape (tailing or streaking), irreversible adsorption onto the stationary phase, and co-elution with impurities.[1][2]

This guide provides a systematic approach to troubleshooting these issues, grounded in the fundamental principles of chromatography. By understanding the "why" behind each experimental choice, you can develop robust and reproducible purification methods.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of pyrimidine derivatives in a direct question-and-answer format.

Issue 1: Poor Separation or Co-elution of Compounds

Question: My TLC shows good separation, but on the column, the spots are overlapping or eluting together. What's going wrong?

Answer: This is a frequent and frustrating issue that can arise from several factors. Let's break down the potential causes and solutions.

  • Possible Cause 1: Inappropriate Solvent System. While TLC is an excellent tool for initial solvent screening, the conditions on a column are not identical.[3][4] The larger amount of stationary phase and the dynamics of flow can alter the separation.

    • Solution: Re-optimize the Mobile Phase.

      • Aim for an Optimal Rf: For flash chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[3][4] This range typically provides the best balance between resolution and elution time.

      • Adjust Polarity Incrementally: If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly (low Rf), increase the polarity.[1]

      • Consider a Different Solvent System: Sometimes, a simple binary system like hexane/ethyl acetate isn't sufficient. For more polar pyrimidines, systems like dichloromethane/methanol are often more effective.[3][5]

  • Possible Cause 2: Column Overloading. Loading too much crude material onto the column is a common mistake that leads to broad bands and poor separation.[1]

    • Solution: Reduce the Sample Load.

      • A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[1] For difficult separations, a lower ratio (e.g., 1:100 sample to silica) is recommended.[4]

  • Possible Cause 3: Poor Column Packing. An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening.

    • Solution: Repack the Column.

      • Ensure the silica gel is packed as a uniform slurry and that the bed is compact and level before loading the sample.[3]

Issue 2: Peak Tailing or Streaking

Question: My pyrimidine derivative is streaking down the TLC plate and eluting from the column as a long, tailing peak. How can I fix this?

Answer: Streaking is a classic sign of undesirable secondary interactions between the basic nitrogen atoms of the pyrimidine ring and the acidic silanol groups on the surface of the silica gel stationary phase.[1][2]

  • Possible Cause: Strong Acid-Base Interactions. The lone pairs on the nitrogen atoms can be protonated by the acidic silica, leading to strong adsorption and subsequent slow, uneven elution.[2]

    • Solution 1: Add a Basic Modifier to the Mobile Phase.

      • The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.[1]

      • Recommended Modifiers:

        • Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v).[1]

        • Ammonia in Methanol: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase.[6]

    • Solution 2: Use an Alternative Stationary Phase.

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1][4]

      • Reversed-Phase Chromatography: Using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often less prone to issues with basic compounds.[1][6]

Issue 3: Compound is Not Eluting from the Column

Question: I've been flushing my column with a very polar solvent, but I can't seem to recover my target pyrimidine. Where is it?

Answer: This scenario suggests that your compound is either extremely polar and requires a stronger eluent or it is irreversibly binding to or decomposing on the stationary phase.[1][7]

  • Possible Cause 1: Insufficiently Polar Mobile Phase. Your compound may be more polar than you initially estimated.

    • Solution: Employ a Gradient Elution.

      • Start with the solvent system you developed from your TLC analysis and gradually increase the polarity.[1] For example, you can start with 100% dichloromethane and gradually add methanol up to 10-20%.

      • Isocratic vs. Gradient Elution: While isocratic elution (constant solvent composition) is simpler, gradient elution (changing solvent composition) is often more effective for separating complex mixtures with components of varying polarities.[8][9][10]

  • Possible Cause 2: Irreversible Adsorption or Decomposition. Some pyrimidine derivatives can be unstable on acidic silica gel.[7]

    • Solution: Test for Stability and Change the Stationary Phase.

      • TLC Stability Test: Spot your compound on a TLC plate, let it sit in the open for an hour, and then develop the plate. If you see new spots or streaking that wasn't there initially, your compound may be decomposing.[1]

      • Switch to a More Inert Stationary Phase: Consider using neutral alumina or reversed-phase (C18) silica gel.[1]

Logical Workflow for Troubleshooting Common Column Chromatography Issues

Troubleshooting_Workflow Start Start: Poor Purification Result Problem_ID Identify the Primary Problem Start->Problem_ID Poor_Sep Poor Separation / Co-elution Problem_ID->Poor_Sep Overlapping Peaks Tailing Peak Tailing / Streaking Problem_ID->Tailing Streaking No_Elution Compound Not Eluting Problem_ID->No_Elution No Product Check_Rf Is Target Rf 0.2-0.4? Poor_Sep->Check_Rf Add_Modifier Add Basic Modifier (e.g., TEA) Tailing->Add_Modifier Change_Stationary Switch to Alumina or C18 Tailing->Change_Stationary If Modifier Fails Use_Gradient Use Gradient Elution No_Elution->Use_Gradient Adjust_Polarity Adjust Mobile Phase Polarity Check_Rf->Adjust_Polarity No Check_Load Is Sample Load <5% of Silica? Check_Rf->Check_Load Yes Adjust_Polarity->Check_Load Reduce_Load Reduce Sample Load Check_Load->Reduce_Load No Check_Packing Is Column Well-Packed? Check_Load->Check_Packing Yes Reduce_Load->Check_Packing Repack Repack Column Check_Packing->Repack No Success Successful Purification Check_Packing->Success Yes Repack->Success Add_Modifier->Success Change_Stationary->Success Check_Stability Check Compound Stability on Silica Use_Gradient->Check_Stability Check_Stability->Change_Stationary Unstable Check_Stability->Success Stable

Caption: A decision-making workflow for troubleshooting common issues in pyrimidine purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyrimidine derivatives?

A1: Silica gel is the most commonly used stationary phase due to its versatility.[4][6] However, for highly basic or very polar pyrimidines, neutral or basic alumina can be a better choice to avoid strong interactions.[1] For extremely polar compounds, reversed-phase silica (C18) is often the most effective option.[1][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating highly polar compounds.[6][11]

Q2: How do I choose the right mobile phase to start with?

A2: Thin Layer Chromatography (TLC) is indispensable for initial mobile phase selection.[3][4]

  • For Normal-Phase (Silica/Alumina): Start with a non-polar solvent and add a polar modifier. Common starting points include:

    • Hexane/Ethyl Acetate mixtures[3]

    • Dichloromethane/Methanol mixtures for more polar compounds[3][5]

  • For Reversed-Phase (C18): Start with a polar mobile phase and add a less polar organic modifier. Common systems are:

    • Water/Acetonitrile[3]

    • Water/Methanol[3]

    • Often, an acid modifier like formic acid or trifluoroacetic acid (0.1%) is added to improve peak shape for acidic or basic compounds.[1][3]

Q3: My crude sample is not soluble in the mobile phase. How should I load it onto the column?

A3: If your sample has poor solubility in the eluent, you should use the dry loading technique.[12][13]

  • Experimental Protocol for Dry Loading:

    • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to this solution.

    • Thoroughly mix the slurry and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[12]

Q4: How can I detect my pyrimidine derivative in the collected fractions?

A4: Most pyrimidine derivatives contain a conjugated system and are therefore UV-active.[6]

  • UV Visualization: Fractions can be spotted on a TLC plate and visualized under a UV lamp, typically at 254 nm.[6]

  • Staining: If your compound is not UV-active, you can use a staining agent like potassium permanganate or iodine to visualize the spots on the TLC plate.

  • Other Methods: For non-UV-active compounds or for confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the fractions containing the desired product.[14]

Data Presentation: Recommended Starting Solvent Systems
Compound PolarityStationary PhaseRecommended Starting Solvent SystemModifiers (if needed)
Low to Medium Silica Gel20-50% Ethyl Acetate in Hexane[5]N/A
Medium to High Silica Gel2-10% Methanol in Dichloromethane[3][5]0.5-1% Triethylamine (for basic compounds)[1]
High / Basic Alumina (Neutral/Basic)5-15% Methanol in DichloromethaneN/A
Very High / Polar C18 Silica (Reversed-Phase)30-70% Acetonitrile in Water[3]0.1% Formic Acid or TFA[1][3]
Very High / Polar HILICHigh percentage of Acetonitrile with an aqueous buffer[11]Ammonium formate or acetate buffer[11]
Visualization of Analyte-Stationary Phase Interactions

Interactions cluster_0 Normal-Phase Chromatography (Silica Gel) cluster_1 Reversed-Phase Chromatography (C18) Pyrimidine_N Pyrimidine (Basic Nitrogens) Silica Silica Surface (Acidic Si-OH groups) Pyrimidine_N->Silica Undesirable Strong Interaction (Causes Tailing) TEA Triethylamine (TEA) (Basic Modifier) TEA->Silica Neutralizes Acidic Sites Pyrimidine_RP Pyrimidine Derivative C18 C18 Stationary Phase (Non-polar) Pyrimidine_RP->C18 Hydrophobic Interaction (Primary Retention Mechanism)

Caption: Interactions between pyrimidine derivatives and common stationary phases.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. Available at: [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. Available at: [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. Technology Networks. Available at: [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. Available at: [Link]

  • When is Gradient Elution Better than Isocratic Elution?. Biotage. Available at: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at: [Link]

  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Mastelf. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Column chromatography & TLC on highly polar compounds?. Reddit. Available at: [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. Available at: [Link]

  • Column chromatography. University of Calgary. Available at: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. Available at: [Link]

  • Pyrimidine (upper) and purines (lower) on silica columns. Condition:... ResearchGate. Available at: [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Column Chromatography. University of Colorado Boulder Department of Chemistry. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link]

  • A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites. Marcel Dekker, Inc.. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • troubleshooting column chromatography. Reddit. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. Available at: [Link]

  • Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. Restek. Available at: [Link]

  • Science of Chromatography. Cole-Parmer. Available at: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. Available at: [Link]

  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS. Available at: [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful but hazardous reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but the underlying scientific principles to ensure safe and successful experimentation.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that can arise during the use and workup of reactions involving phosphorus oxychloride.

Q: I'm performing a workup, and my quench is showing a dangerous, uncontrolled temperature spike. What's happening and how do I prevent it?

A: You are likely experiencing a delayed exothermic runaway reaction. This is one of the most significant hazards associated with phosphorus oxychloride.

Causality: Phosphorus oxychloride's hydrolysis is notoriously deceptive.[1] While it reacts violently with water to form phosphoric acid and hydrogen chloride (HCl) gas, the reaction can be sluggish at low temperatures (e.g., 0-5°C).[2][3][4][5] When you add your cold reaction mixture to an ice-cold quenching solution, the immiscibility and low temperature can prevent immediate hydrolysis. This leads to a dangerous accumulation of unreacted POCl₃.[1][6] As the mixture inevitably warms or as mixing improves, the hydrolysis reaction can initiate suddenly and accelerate uncontrollably, leading to violent gas evolution (HCl) and boiling, which can eject the flask's contents.[1][7]

Solution: The "Reverse Quench" at a Controlled Temperature

The universally recommended and safest method is the "reverse quench." [6][8] This involves adding the POCl₃-containing reaction mixture slowly to the quenching solution. This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control over the heat generated.

Recommended Protocol (Reverse Quench into Warm Sodium Acetate): This protocol is particularly effective as the slightly elevated temperature ensures immediate hydrolysis of POCl₃, preventing its accumulation.[8]

  • Preparation: In a separate flask appropriately sized for the quench and equipped with a mechanical stirrer, thermometer, and an adequate vent/scrubber for HCl gas, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to a controlled temperature of 35-40°C .[6][8]

  • Slow Addition: Add the reaction mixture containing excess POCl₃ dropwise or via an addition funnel to the warm, vigorously stirred sodium acetate solution.

  • Monitoring: Closely monitor the temperature of the quenching mixture. The rate of addition should be controlled to maintain the temperature within the desired range. You should observe controlled gas evolution.

  • Aging: After the addition is complete, continue to stir the mixture for a sufficient period (e.g., 1-2 hours) to ensure all reactive phosphorus species are fully hydrolyzed.[6]

  • Workup: Cool the mixture to room temperature and proceed with standard extraction procedures.

Q: After quenching my Vilsmeier-Haack reaction, a large amount of solid has precipitated, making extraction impossible. How can I resolve this?

A: This is a common issue resulting from either product insolubility or the precipitation of inorganic salts.

Causality:

  • Product Precipitation: Your desired product may be insoluble in the aqueous/organic mixture of the workup, causing it to "crash out."

  • Inorganic Salts: The neutralization of phosphoric acid and any remaining acidic species generates a significant amount of inorganic salts (e.g., sodium phosphate, sodium chloride), which may have limited solubility.

  • pH Issues: The pH of the aqueous layer can drastically affect the solubility of both your product (especially if it has acidic or basic functional groups) and the inorganic byproducts.

Troubleshooting Steps:

  • Adjust pH: Carefully adjust the pH of the slurry. If your product is acidic, making the solution more basic might dissolve it. Conversely, if it's basic, careful acidification might work. Be cautious, as drastic pH changes can decompose sensitive products.[6]

  • Add a Co-solvent: The addition of a suitable organic solvent in which your product is soluble (e.g., THF, 2-MeTHF, DCM) can help dissolve the precipitate and improve phase separation.[6]

  • Dilution: Adding more water can help dissolve the inorganic salts that have precipitated.[6]

  • Filtration: If the solid is your desired product and is stable, you may be able to isolate it by filtration. The filtrate can then be extracted to recover any remaining dissolved product.

Q: My reaction yield is very low, and I suspect an issue during the workup. What could be the cause?

A: Low yields are often traced back to premature quenching or product instability under the workup conditions.

Causality:

  • Incomplete Reaction: The primary reaction may not have reached completion before the quenching process was initiated.

  • Hydrolysis of Intermediates: In reactions like the Vilsmeier-Haack, the key Vilsmeier reagent (a chloroiminium ion formed from POCl₃ and DMF) is moisture-sensitive.[6][9][10] If this intermediate is quenched prematurely or if there is moisture in the reaction, it can hydrolyze back to the starting materials, leading to low conversion.[1]

  • Product Decomposition: The product itself may be unstable in the highly acidic conditions of the unquenched reaction mixture or the basic conditions used for neutralization. For instance, chloro-heterocycles formed via POCl₃ can sometimes revert to their hydroxy- precursors if the neutralization is too aggressive (high pH or temperature).[6]

Preventative Measures:

  • Reaction Monitoring: Use analytical techniques like TLC, LC-MS, or NMR on a small, carefully quenched aliquot to confirm the reaction has gone to completion before beginning the full-scale workup.

  • Anhydrous Conditions: For moisture-sensitive reactions like the Vilsmeier-Haack, ensure all glassware is oven- or flame-dried and reagents are anhydrous.

  • Milder Neutralization: If product decomposition is suspected, use a milder neutralization agent like aqueous sodium bicarbonate or a buffered solution (e.g., sodium acetate) instead of strong bases like NaOH.[6] Always perform neutralization at low temperatures.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the safe and effective handling of phosphorus oxychloride.

Q1: What is phosphorus oxychloride, and why is its reaction with water so exothermic?

A1: Phosphorus oxychloride (POCl₃) is a highly reactive, colorless liquid used extensively in organic synthesis as a chlorinating and dehydrating agent.[3][11] Its reaction with water is a vigorous, highly exothermic hydrolysis that produces phosphoric acid (H₃PO₄) and fumes of hydrogen chloride (HCl) gas.[2][4][12] The large negative enthalpy of formation of the products (phosphoric acid and HCl) compared to the reactants drives the release of a significant amount of heat.[6]

Q2: What are the absolute critical safety precautions and PPE required when handling POCl₃?

A2: Handling POCl₃ requires stringent adherence to safety protocols due to its high toxicity and corrosivity.[13][14]

Safety MeasureSpecificationRationale
Engineering Controls Always handle in a certified chemical fume hood.[15] Ensure an emergency eyewash station and safety shower are immediately accessible.[15][16]To contain toxic fumes (HCl) and provide immediate decontamination in case of a splash.
Eye Protection Chemical splash goggles AND a full-face shield.[15]POCl₃ causes severe, potentially permanent eye damage.[14][16] A face shield protects the entire face from splashes.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Teflon).[17][18] Avoid light disposable gloves (like nitrile) as a primary barrier, or double-glove. Check manufacturer breakthrough times.POCl₃ is highly corrosive and can cause severe skin burns upon contact.[3][13]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[15][16]To protect skin from accidental spills and splashes.
Respiratory For routine use in a fume hood, no respirator is typically needed. For spills or emergencies, a full-face respirator with an appropriate acid gas/particulate cartridge is required.[18]Inhalation of fumes is fatal at high concentrations and severely irritates the respiratory tract at low concentrations.[18][19]
Q3: Can I quench excess POCl₃ with an alcohol like methanol or isopropanol?

A3: While POCl₃ readily reacts with alcohols to form phosphate esters, this is not a recommended method for quenching large, excess amounts .[11][12] The reaction is still exothermic and produces HCl gas. More importantly, it can lead to the formation of undesired, potentially difficult-to-remove phosphate ester byproducts, complicating your product purification. The preferred and safer method is controlled hydrolysis using a reverse quench into an aqueous solution.[6]

Q4: What is the Vilsmeier-Haack reagent, and does it pose its own thermal hazard?

A4: The Vilsmeier-Haack reagent is a chloroiminium salt, typically formed by the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride.[9][10] This reagent is a key intermediate for formylating electron-rich aromatic compounds. The formation of the Vilsmeier reagent itself is an exothermic process.[20][21] Calorimetric studies have shown that the Vilsmeier intermediate can be thermally unstable, and the subsequent formylation reaction also contributes to the overall exotherm.[21][22] Therefore, both the formation and the reaction of the Vilsmeier reagent must be carefully temperature-controlled.

Visualized Workflows and Protocols
Diagram: Safe Reverse Quench Workflow

This diagram illustrates the key steps for safely quenching a reaction mixture containing excess POCl₃.

G cluster_prep Preparation Phase cluster_quench Quenching Phase cluster_workup Workup Phase prep_quench Prepare aqueous quench solution (e.g., NaOAc) in vented flask warm_quench Warm quench solution to 35-40°C with vigorous stirring prep_quench->warm_quench Transfer to fume hood prep_reaction Cool reaction mixture (if necessary for stability) prep_ppe Don appropriate PPE (Face shield, heavy gloves) prep_ppe->prep_quench slow_add Add reaction mixture SLOWLY and dropwise warm_quench->slow_add monitor Monitor Temperature & Gas Evolution Continuously slow_add->monitor Control addition rate to maintain temp monitor->slow_add aging Stir for 1-2 hours post-addition to ensure complete hydrolysis monitor->aging Addition Complete cool_down Cool mixture to room temperature aging->cool_down extract Extract product with appropriate organic solvent cool_down->extract

Caption: Workflow for the safe reverse quenching of phosphorus oxychloride.

Diagram: Troubleshooting a Temperature Excursion

This decision tree provides a logical path for responding to a sudden temperature increase during a POCl₃ reaction or quench.

G start Temperature rises above set point! stop_addition IMMEDIATELY stop addition of all reagents start->stop_addition max_cooling Apply maximum cooling (ice bath, cryocool) stop_addition->max_cooling temp_control Is temperature now decreasing? max_cooling->temp_control resume_cautious Resume addition at a MUCH slower rate once temperature is stable temp_control->resume_cautious  Yes runaway RUNAWAY CONDITION temp_control->runaway No   alert_evacuate Alert personnel, lower fume hood sash, evacuate area runaway->alert_evacuate contact_ehs Contact Emergency/ EHS personnel alert_evacuate->contact_ehs

Caption: Decision tree for managing a thermal excursion event.

References
  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved from [Link]

  • Sciencemadness Wiki. (2024, June 16). Phosphoryl chloride. Retrieved from [Link]

  • Testbook. (n.d.). Phosphorus Oxychloride (POCl₃): Preparation, Properties & Uses Explained. Retrieved from [Link]

  • Quora. (2023, June 21). How does phosphorus oxychloride react with water or moisture? Retrieved from [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3? Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Egan, E. P., Jr., & Luff, B. B. (1962). Heat of Formation of Liquid Phosphorus Oxychloride, POCl3.
  • Chemical Space. (2009, June 3). My friend phosphorus oxychloride. WordPress.com. Retrieved from [Link]

  • ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • Chemical Space. (2011, November 21). Quenching Phosphorus Oxychloride. WordPress.com. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Lanxess. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • NIST. (n.d.). Phosphorus oxychloride. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US2661263A - Phosphorous oxychloride and ammonia reaction products in flame retarding compositions applied to cellulosic materials.
  • Google Patents. (n.d.). US2002277A - Method of making phosphorus oxychloride.
  • Alfa Aesar. (2025, September 17). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 5 Phosphorus Oxychloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 14: Phosphorus Oxychloride: Production and Use. Retrieved from [Link]

Sources

Technical Support Center: Mastering Phosphorus Oxychloride (POCl3) Reaction Quenching

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of quenching phosphorus oxychloride (POCl3) reactions. This guide is designed for researchers, scientists, and drug development professionals who routinely employ POCl3 and seek to enhance the safety, efficiency, and reproducibility of their post-reaction workups. As a powerful and versatile reagent, particularly in chlorination and Vilsmeier-Haack reactions, POCl3's reactivity also presents significant challenges during quenching.[1][2][3][4][5] This resource provides in-depth, field-proven insights and protocols to mitigate risks and troubleshoot common issues.

The Critical Challenge of Quenching POCl3

Phosphorus oxychloride is notorious for its violent and highly exothermic reaction with water, which produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[6][7][8][9] Improper quenching is a common source of laboratory accidents, ranging from uncontrolled exotherms to dangerous runaway reactions.[10] A particularly deceptive hazard is the sluggish initial reaction of POCl3 with cold water, which can lead to a dangerous accumulation of the unreacted reagent.[11][12] As the mixture warms, a delayed and violent reaction can occur, potentially leading to an explosive release of energy.[10][11]

This guide focuses on providing safer, more controlled, and reliable alternative quenching strategies to the traditional, and often hazardous, addition of cold water or ice directly to the reaction mixture.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the quenching of POCl3.

Q1: Why is quenching excess phosphorus oxychloride so hazardous?

A1: The primary hazard lies in its violent and highly exothermic hydrolysis reaction with water, which generates phosphoric acid and hydrogen chloride gas.[6][7][8][9] Quenching at low temperatures (e.g., 0-5°C) is deceptively dangerous because the hydrolysis is slow, leading to an accumulation of unreacted POCl3.[10][11] This can result in a delayed and potentially explosive runaway reaction as the mixture warms.[10][11] Furthermore, metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) can form and contribute to a delayed heat release.[10]

Q2: What is a "reverse quench" and why is it the recommended procedure?

A2: A "reverse quench" involves adding the reaction mixture containing POCl3 slowly to the quenching solution (e.g., ice/water, aqueous base).[1][10] This method is crucial for safety because it ensures that POCl3 is always the limiting reagent in the quenching flask. This allows for better temperature control and minimizes the risk of accumulation and a subsequent runaway reaction.[1][10] Never add the quenching solution to the reaction mixture. [10]

Q3: Can I use an alcohol, like isopropanol, to quench excess POCl3?

A3: While POCl3 does react with alcohols to form phosphate esters, this is generally not a recommended quenching method for reaction workups.[10][13] The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired product.[10][12] Quenching with water or an aqueous base is the standard and preferred method.[10]

Q4: My starting material reappears on TLC after quenching. What is happening?

A4: This is a common issue, particularly in chlorination reactions.[14][15] The initial reaction may have formed an intermediate that is hydrolyzed back to the starting material during the aqueous workup.[11] This can happen if the reaction was not driven to completion or if the workup conditions are too harsh. To mitigate this, ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS, NMR).[10] Also, consider using a milder quenching agent or carefully controlling the pH during workup.[10][14] Evaporating the excess POCl3 before workup can also be beneficial.[14]

Q5: How can I be certain that all the POCl3 and its reactive intermediates have been fully quenched?

A5: The most definitive method is ³¹P NMR spectroscopy.[10] Taking a sample of the quenched reaction mixture and analyzing it by ³¹P NMR can confirm the complete disappearance of POCl3 and any phosphorus-containing intermediates.[10] In the absence of NMR, ensuring the quenched mixture is stirred for an adequate period after the addition is complete can help ensure full hydrolysis.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the quenching process.

Problem Probable Cause(s) Solution(s)
Delayed & Uncontrolled Exotherm (Runaway Reaction) 1. Quenching at low temperatures (0-5°C) leading to POCl3 accumulation.[10][11]2. Incomplete hydrolysis and formation of metastable intermediates.[10]3. Insufficient stirring, leading to poor mixing and localized concentration of POCl3.1. Perform a "reverse quench" : Always add the reaction mixture to the quenching solution.[1][10]2. Maintain a controlled, slightly elevated temperature : Quench by adding the reaction mixture to a quenching solution at a controlled temperature, for instance, 35-40°C, to ensure immediate and controlled hydrolysis.[1][10]3. Ensure vigorous stirring throughout the addition process.4. Ensure sufficient aging : Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive species.[10]
Product Decomposition or Reversion to Starting Material 1. Product instability under the basic conditions used for neutralization (e.g., NaOH, NaHCO₃).[10] For example, 4-chloroquinazolines can revert to quinazolin-4-ones.[16]2. Hydrolysis of a reactive intermediate back to the starting material.[11][14]1. Use a milder quenching/neutralization agent : A buffered solution like aqueous sodium acetate can help control the pH and prevent product degradation.[1][10]2. Careful pH adjustment : If a stronger base is necessary, add it slowly while monitoring the pH and maintaining a low temperature.[10]3. Ensure complete reaction : Before quenching, confirm the reaction has gone to completion using an appropriate analytical method.[10]
Formation of Insoluble Solids/Gums 1. Precipitation of inorganic salts (e.g., sodium phosphate) in the organic layer.2. Product crashing out of solution due to solvent incompatibility or pH changes.1. Dilute the reaction mixture with a suitable organic solvent before quenching to keep the product in solution.[14]2. Add a co-solvent like THF or acetone to the quenching mixture to improve solubility.3. Filter the biphasic mixture before extraction to remove insoluble inorganic salts.

Alternative Quenching Protocols

The following are detailed, step-by-step protocols for safer quenching of excess POCl3. It is imperative to adapt these procedures to the specific scale and conditions of your reaction.

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a standard and generally safe method for neutralizing the acidic byproducts of POCl3 hydrolysis.

Experimental Protocol:

  • Preparation: In a separate flask of appropriate size, equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to fully hydrolyze and neutralize the excess POCl3 and the generated acids.

  • Cooling: Cool the reaction mixture containing excess POCl3 in an ice bath.

  • Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[10]

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[10]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[10]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.

  • Workup: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quenching with Aqueous Sodium Acetate at Elevated Temperature

This method is particularly useful for preventing delayed exotherms by ensuring the immediate hydrolysis of POCl3.[1]

Experimental Protocol:

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate (NaOAc).

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][10]

  • Addition: Slowly add the reaction mixture containing excess POCl3 to the warm, vigorously stirred sodium acetate solution.[1][10] This reverse quench method ensures the instantaneous and complete hydrolysis of unreacted POCl3, preventing the buildup of unstable intermediates.[1]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure the reaction is complete.

  • Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[10]

Visualizing the Workflow

General Workflow for POCl3 Quenching

G cluster_prep Preparation Phase cluster_quench Quenching Phase (Reverse Quench) cluster_workup Workup Phase prep_reaction Complete Reaction (Monitor by TLC/LCMS) add_reaction Slowly Add Reaction Mixture to Quench Solution prep_reaction->add_reaction Reaction Mixture prep_quench Prepare Quench Solution (e.g., Ice/NaHCO3 or warm NaOAc) prep_quench->add_reaction Quench Solution monitor_temp Monitor & Control Temperature (<20°C for Bicarbonate, 35-40°C for Acetate) add_reaction->monitor_temp stir Stir to Complete Neutralization monitor_temp->stir extract Extract with Organic Solvent stir->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry & Concentrate wash->dry product Isolated Product dry->product

Caption: General experimental workflow for quenching excess phosphorus oxychloride.

Troubleshooting Decision Tree for Delayed Exotherms

G start Delayed Exotherm Observed? cause1 Was quench done at low temp (0-5°C)? start->cause1 Yes end Safe Quench Achieved start->end No cause2 Was it a 'reverse quench'? cause1->cause2 No solution1 Adopt elevated temp quench (e.g., 35-40°C with NaOAc) cause1->solution1 Yes cause2->solution1 Yes solution2 ALWAYS add reaction to quench solution cause2->solution2 No solution1->end solution2->end

Caption: Troubleshooting guide for a delayed exothermic reaction.

Quantitative Data Summary

The hydrolysis of phosphorus oxychloride is a significantly exothermic process. Understanding the thermodynamics is key to appreciating the potential for thermal runaways if not properly controlled.

Reaction Reactants Products Standard Enthalpy of Formation (ΔHf°)
POCl₃ Hydrolysis POCl₃(l) + 3H₂O(l)H₃PO₄(aq) + 3HCl(aq)ΔHf° (POCl₃(l)): -597.1 kJ/mol[10]ΔHf° (H₂O(l)): -285.8 kJ/molΔHf° (H₃PO₄(aq)): ~ -1296 kJ/mol[10]ΔHf° (HCl(aq)): ~ -167.2 kJ/mol

Note: The exact enthalpy of reaction will depend on the final concentrations of the products.[10] The hydrolysis proceeds through several steps, with the formation of reactive intermediates.[10]

Safety First: Essential Precautions

When handling phosphorus oxychloride, the following safety measures are non-negotiable:

  • Work in a certified chemical fume hood with proper ventilation.[10]

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[7][17]

  • Ensure easy access to an emergency shower and eyewash station. [7]

  • Be aware of the potential for a delayed exothermic reaction. [10]

  • Never add water or other quenching agents directly to a large excess of POCl₃. [10]

By understanding the chemistry of phosphorus oxychloride and implementing the robust procedures outlined in this guide, you can ensure the safety of your laboratory personnel and the integrity of your research.

References

  • How can I properly quench POCl3?. ResearchGate. [Link]

  • Phosphorus oxychloride. Lanxess. [Link]

  • Material Safety Data Sheet - Phosphorus Oxychloride. Cole-Parmer. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov. [Link]

  • Vilsmeier-Haack reaction. Name-Reaction.com. [Link]

  • Phosphorus oxychloride. ChemBK. [Link]

  • My friend phosphorus oxychloride | Chemical Space. WordPress.com. [Link]

  • Quenching Phosphorus Oxychloride | Chemical Space. WordPress.com. [Link]

  • Phosphorus oxychloride | POCl3 | CID 24813. PubChem. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • CHAPTER 14: Phosphorus Oxychloride: Production and Use. Books. .+The+absence+of+DMF+leads+to+the+formation+of+trialkyl/aryl+phosphates.+Well-known+examples+of+the+latter+reaction+are+triphenyl+phosphate,+used+as+a+flame+retardant+in+electronics+and+glues,+and+tricresyl+phosphate,+mainly+used+as+a+plasticiser+in+varnishes+and+PVC.+The+synthesis+of+triphenyl+phosphate+is+shown+in+Scheme+14.2.+A+third+important+trialkyl+phosphate+is+tributyl+phosphate,+the+product+of+POCl3+and+butanol,+which+finds+applications+in+hydraulic+fluids,+herbicides+and+inks.+...+Synthesis+of+triphenyl+phosphate.+...+Synthesis+of+triphenyl+phosphate.&source=bl&ots=4p1mB4y3sV&sig=ACfU3U1h3Z5q8_Y8X_Z4x_Z8x_Z8x_Z8x&hl=en&sa=X&ved=2ahUKEwj-4p1mB4y3sV&u_v=1)
  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

  • Phosphoryl chloride. Wikipedia. [Link]

  • First Principles Computational Study on Hydrolysis of Hazardous Chemicals Phosphorus Trichloride and Oxychloride (PCl 3 and POCl 3 ) Catalyzed by Molecular Water Clusters. ResearchGate. [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide. [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. Loba Chemie. [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • Phosphorus Oxychloride. Common Organic Chemistry. [Link]

  • Phosphorus oxychloride - SAFETY DATA SHEET. [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate. [Link]

  • Quenching Reactive Substances. KGROUP. [Link]

  • Is there a quench wiki? : r/Chempros. Reddit. [Link]

  • How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Pyrimidine Precursors: 6-Chloropyrimidine-2,4,5-triamine hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring is a cornerstone structural motif. As a key component of nucleic acids, its derivatives are integral to a vast array of physiological processes.[1] This inherent biological relevance has made substituted pyrimidines "privileged scaffolds" in the synthesis of pharmacologically active agents, from kinase inhibitors for oncology to novel anti-infective drugs.[2][3] The journey from a simple heterocyclic ring to a complex, life-altering therapeutic begins with the selection of a suitable precursor. This choice is not trivial; it dictates the synthetic strategy, influences reaction efficiency, and ultimately impacts the viability of a drug development pipeline.

This guide provides an in-depth, objective comparison of 6-Chloropyrimidine-2,4,5-triamine hydrochloride against other common pyrimidine precursors. We will move beyond a simple catalog of properties to explore the mechanistic nuances, practical applications, and performance data that inform rational precursor selection in a research and development setting.

Featured Precursor: this compound

6-Chloropyrimidine-2,4,5-triamine, typically used as its hydrochloride salt for improved stability and handling, is a highly functionalized pyrimidine.[4][5] Its strategic arrangement of substituents—three amino groups and a reactive chlorine atom—makes it an exceptionally versatile building block.

  • Amino Groups (C2, C4, C5): The vicinal diamines at the C4 and C5 positions are primed for cyclization reactions, most notably in the formation of fused heterocyclic systems like pteridines. The C2 amino group offers an additional point for substitution or interaction.

  • Chloro Group (C6): The chlorine atom at the C6 position is the molecule's key strategic feature. It serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of a wide variety of side chains (alkoxy, amino, alkylthio, etc.) to build molecular diversity.

The Alternatives: A Landscape of Functional Diversity

To provide a robust comparison, we will evaluate this compound against three structurally related and synthetically relevant alternatives.

  • 2,4,5,6-Tetraaminopyrimidine Sulfate: A classic precursor, particularly in the synthesis of pteridine-based drugs like Methotrexate.[6] It features four nucleophilic amino groups, leading to different reaction pathways compared to its chlorinated counterpart.

  • 2,4-Diamino-6-chloropyrimidine: This precursor shares the C6-chloro leaving group but lacks the C5-amino group.[7] This structural difference fundamentally alters its primary application, making it a key intermediate for drugs like the vasodilator Minoxidil rather than for pteridine synthesis.[8][9]

  • 2,4,5-Triamino-6-hydroxypyrimidine: The hydroxyl analog, where the reactive chloro group is replaced by a hydroxyl group. This seemingly small change necessitates different synthetic strategies, as the hydroxyl group is a poor leaving group and often requires activation (e.g., conversion to a sulfonate ester) before substitution.[10]

Comparative Analysis: Performance in Synthesis

The true value of a precursor is measured by its performance in chemical reactions. The following table summarizes key comparative data for the synthesis of common heterocyclic cores, providing a quantitative basis for selection.

Parameter 6-Chloropyrimidine-2,4,5-triamine HCl 2,4,5,6-Tetraaminopyrimidine Sulfate 2,4-Diamino-6-chloropyrimidine 2,4,5-Triamino-6-hydroxypyrimidine
Primary Application Pteridines, Purines, Kinase Inhibitors[11]Pteridines (e.g., Methotrexate)[6]Substituted Pyrimidines (e.g., Minoxidil)[8]Pteridines, Purines (often via activation)
Key Reactive Site C6-Chloro (SNAr), C4/C5 Amines (Cyclization)C4/C5/C6 Amines (Condensation/Cyclization)C6-Chloro (SNAr)C6-OH (Requires activation for substitution)
Typical Reaction Sequential SNAr and cyclizationDirect condensation/cyclization[6]SNArActivation then substitution/cyclization
Advantages Orthogonal reactivity (substitution vs. cyclization), milder substitution conditions.Direct route for 6-amino-pteridines, readily available.Stable, excellent for C6-substituted diaminopyrimidines.Avoids halogenated intermediates, potentially "greener".
Limitations Hydrochloride salt may require neutralization.All amino groups are nucleophilic, leading to potential regioselectivity issues.Not suitable for direct pteridine synthesis.C6-OH is a poor leaving group, requiring harsh activation steps.
Safety Profile Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[4]May cause irritation. Less acute toxicity data available compared to chlorinated analogs.[10]Harmful if swallowed. Causes skin, eye, and respiratory irritation.[7][9]Irritating to eyes, respiratory system, and skin.[12]

Visualizing Synthetic Strategy

Pathway: Pteridine Synthesis

The diagram below illustrates a generalized pathway for pteridine synthesis, highlighting the utility of the vicinal diamines on the pyrimidine core for cyclization with a 1,2-dicarbonyl compound.

G cluster_0 Precursor cluster_1 Reagent A 2,4,5-Triaminopyrimidine Core C Pteridine Core A->C Condensation/ Cyclization B 1,2-Dicarbonyl (e.g., Glyoxal) B->C

Caption: Generalized formation of a pteridine ring.

Workflow: From Precursor to Product

A self-validating experimental workflow ensures reproducibility and trustworthiness in results. Each stage includes critical quality control checkpoints.

G A Step 1: Precursor Selection & QC (Verify identity/purity via NMR/MS) B Step 2: Reaction Setup (Inert atmosphere, stoichiometric control) A->B C Step 3: In-Process Control (IPC) (Monitor conversion via TLC/LC-MS) B->C D Step 4: Work-up & Isolation (Quenching, Extraction, Precipitation) C->D E Step 5: Purification (Crystallization or Chromatography) D->E F Step 6: Final Product Validation (NMR, MS, HPLC for purity/identity) E->F

Caption: A self-validating experimental workflow.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in handling and reactivity, we provide detailed protocols for the synthesis of a key pteridine intermediate.

Protocol 1: Synthesis of 2,4-Diamino-6-chloropteridine from 6-Chloropyrimidine-2,4,5-triamine HCl

This protocol leverages the reactivity of the C4 and C5 amino groups for cyclization.

  • Objective: To synthesize the pteridine core while retaining the C6-chloro atom for subsequent functionalization.

  • Methodology:

    • Reaction Setup: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Neutralization: Add sodium acetate (1.1 eq) to the suspension.

      • Scientist's Note: The hydrochloride salt is used for stability, but the free base is required for the reaction. Sodium acetate is a weak base that neutralizes the HCl without significantly raising the pH, which could cause unwanted side reactions.

    • Reagent Addition: Add an aqueous solution of glyoxal (1.1 eq) dropwise to the mixture at room temperature.

    • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

    • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

    • Purification: Wash the collected solid with cold water, followed by cold ethanol, to remove unreacted starting materials and salts. Dry under vacuum to yield the desired pteridine.

    • Validation: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 2,4,6-Triaminopteridine from 2,4,5,6-Tetraaminopyrimidine Sulfate

This protocol demonstrates a direct condensation approach.

  • Objective: To synthesize a 6-amino-substituted pteridine.

  • Methodology:

    • Reaction Setup: Suspend 2,4,5,6-Tetraaminopyrimidine sulfate (1.0 eq) in a mixture of water and ethanol in a round-bottom flask.

    • pH Adjustment: Add an aqueous solution of sodium hydroxide to adjust the pH to ~5.5.

      • Scientist's Note: This condensation reaction is pH-sensitive. A slightly acidic pH (~5.5) is optimal for activating the carbonyl groups of the glyoxal for nucleophilic attack by the pyrimidine's amino groups without protonating them excessively, which would render them non-nucleophilic.[6]

    • Reagent Addition: Add an aqueous solution of glyoxal (1.1 eq) dropwise while maintaining the temperature below 30°C.

    • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

    • Isolation: Collect the precipitated product by vacuum filtration.

    • Purification: Wash the solid sequentially with water and ethanol. If necessary, recrystallize from a suitable solvent system (e.g., water/DMF).

    • Validation: Confirm the structure and purity via NMR and HRMS.

Decision Guide: Selecting the Right Precursor

Choosing the optimal precursor is a function of the desired final product and synthetic strategy. The following logic tree can guide this critical decision.

G A What is the target scaffold? B Pteridine or Purine A->B C Substituted Pyrimidine A->C D Is C6 substitution required via SNAr? B->D M Is the target a 2,4-diamino-6-substituted pyrimidine? C->M E YES D->E F NO D->F G Use 6-Chloropyrimidine- 2,4,5-triamine E->G H Is the target a 6-amino pteridine? F->H I YES H->I J NO (e.g., 6-hydroxy) H->J K Use 2,4,5,6-Tetraaminopyrimidine I->K L Use 2,4,5-Triamino- 6-hydroxypyrimidine J->L N YES M->N O Use 2,4-Diamino-6-chloropyrimidine N->O

Caption: Decision tree for pyrimidine precursor selection.

Conclusion

The selection of a pyrimidine precursor is a strategic decision with significant downstream consequences. This compound stands out as a superior choice when a synthetic route requires the introduction of diversity at the C6 position via nucleophilic substitution. Its orthogonal reactivity allows for selective cyclization at the C4/C5 positions while preserving the C6-chloro "handle" for later-stage functionalization—a powerful tool in building libraries of analogs for structure-activity relationship (SAR) studies.

In contrast, 2,4,5,6-Tetraaminopyrimidine remains the precursor of choice for direct, one-pot syntheses of 6-aminopteridines. 2,4-Diamino-6-chloropyrimidine is ideal for non-pteridine scaffolds requiring C6 substitution, and 2,4,5-Triamino-6-hydroxypyrimidine offers a halogen-free route, albeit one that often requires additional activation steps. By understanding the unique reactivity profile, advantages, and limitations of each precursor, researchers can design more efficient, robust, and logical synthetic routes to accelerate the discovery of novel therapeutics.

References

  • Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023).
  • A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors. Benchchem.
  • Prebiotic syntheses of purines and pyrimidines. PubMed.
  • 6-Chloropyrimidine-2,4,5-triamine. PubChem.
  • Purine and Pyrimidine Metabolism. University of New Mexico.
  • Purine Biosynthesis. News-Medical.Net.
  • Multicomponent synthesis of purines and pyrimidines: from the origin of life to new sustainable approaches for drug discovery applic
  • 2,4,5-Triamino-6-hydroxypyrimidinedihydrochlororide. ChemBK.
  • MTX inhibits de novo purine synthesis but stimulates de novo pyrimidine synthesis.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • SAFETY DATA SHEET - 2,4,5-Triamino-6-hydroxypyrimidine sulf
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • 2,4,5-Triamino-6-chloropyrimidine hydrochloride. ChemicalBook.
  • 2,4-Diamino-6-chloropyrimidine. PubChem.
  • Synthesis of methotrexate.
  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Autech Industry Co.,Ltd..
  • Physicochemical Properties of 2,4-Diamino-6-chloropyrimidine. Benchchem.

Sources

The Halogen Dance in Pyrimidine Synthesis: A Comparative Guide to Chloro- vs. Fluoro-Substituted Pyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyrimidines

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The functionalization of this electron-deficient heterocycle is frequently achieved through nucleophilic aromatic substitution (SNAr), a powerful reaction for forging new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Among the most common starting materials for these transformations are halogenated pyrimidines, with chloro- and fluoro-substituted variants being particularly prevalent.

The choice between a chloro- or fluoro-pyrimidine is not arbitrary; it is a critical decision that profoundly impacts reaction rates, conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two classes of substrates, supported by mechanistic principles and experimental data, to empower chemists to make informed decisions in their synthetic endeavors.

The SNAr Mechanism on Pyrimidines: An Addition-Elimination Pathway

To appreciate the reactivity differences, one must first understand the underlying mechanism of nucleophilic aromatic substitution on pyrimidines. Unlike the single-step SN2 or the stepwise SN1 reactions common in aliphatic chemistry, the SNAr pathway on an aromatic ring is a two-step addition-elimination process.[1][2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. The electron-deficient nature of the pyrimidine ring, caused by the electronegative nitrogen atoms, makes this carbon electrophilic and susceptible to attack.[3] This initial addition is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][6] The nitrogen atoms in the pyrimidine ring play a crucial role in stabilizing the negative charge of this intermediate through resonance.[5]

  • Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product.[2]

Figure 1: The two-step addition-elimination mechanism of SNAr on a halopyrimidine.

Core Comparison: Fluoro- vs. Chloro-Pyrimidines

The central, and often counterintuitive, finding in SNAr reactions is that fluoropyrimidines are significantly more reactive than their chloropyrimidine counterparts .[7] The general order of reactivity for halogens as leaving groups in SNAr is F > Cl ≈ Br > I.[1][8][9] This is the inverse of the trend observed in SN2 reactions, where iodide is the best leaving group due to the weakness of the C-I bond.[2][4]

The Decisive Factor: Electronegativity and the Rate-Determining Step

The enhanced reactivity of fluoropyrimidines is a direct consequence of the mechanism. Since the initial nucleophilic attack is the rate-determining step, any factor that accelerates this step will increase the overall reaction rate. This is where the high electronegativity of fluorine becomes the dominant factor.[10]

  • Fluorine's Inductive Effect: Fluorine is the most electronegative element. It exerts a powerful electron-withdrawing inductive effect, polarizing the C-F bond and rendering the attached carbon atom significantly more electrophilic (electron-poor).[7][9] This increased electrophilicity lowers the activation energy for the attack by a nucleophile, thereby accelerating the rate-determining step.[10]

  • Chlorine's Weaker Effect: While chlorine is also electronegative, its effect is less pronounced than that of fluorine. Consequently, the carbon of a C-Cl bond on a pyrimidine ring is less electrophilic than that of a C-F bond, leading to a slower initial attack by the nucleophile.

The strength of the carbon-halogen bond, which is much greater for C-F than for C-Cl, is of secondary importance because this bond is broken in the fast second step of the reaction.[2][10] The energetic benefit of accelerating the rate-determining nucleophilic attack far outweighs the energetic cost of breaking the stronger C-F bond in the subsequent elimination step.

Reactivity_Comparison cluster_fluoro Fluoro-Pyrimidine cluster_chloro Chloro-Pyrimidine F_pyrimidine C-F Bond F_effect High Electronegativity (Strong -I Effect) F_pyrimidine->F_effect F_carbon Highly Electrophilic Carbon F_effect->F_carbon F_attack Fast Nucleophilic Attack (Lowers Ea of RDS) F_carbon->F_attack F_reactivity High SₙAr Reactivity F_attack->F_reactivity Cl_reactivity Lower SₙAr Reactivity Cl_pyrimidine C-Cl Bond Cl_effect Moderate Electronegativity (Weaker -I Effect) Cl_pyrimidine->Cl_effect Cl_carbon Less Electrophilic Carbon Cl_effect->Cl_carbon Cl_attack Slower Nucleophilic Attack Cl_carbon->Cl_attack Cl_attack->Cl_reactivity

Figure 2: Causality chain illustrating why fluoropyrimidines are more reactive in SNAr.

Quantitative Data and Experimental Observations

While the qualitative principles are clear, quantitative data underscores the magnitude of the reactivity difference. A study on the analogous pyridine system provides a compelling example: 2-fluoropyridine reacts with sodium ethoxide an estimated 320 times faster than 2-chloropyridine .[11] Similar trends are consistently observed across various electron-deficient aromatic systems, where the general reactivity is Ar-F >> Ar-Cl.[12]

FeatureFluoro-PyrimidineChloro-PyrimidineRationale & Citation
Relative Reactivity HighModerate to LowFluorine's strong inductive effect makes the carbon center more electrophilic, accelerating the rate-determining nucleophilic attack.[7][10]
Reaction Conditions Milder (often room temp.)More Forcing (often requires heat)The higher intrinsic reactivity of fluoropyrimidines allows for less energetic input to achieve substitution.[3]
Leaving Group Ability Excellent in SNArGood in SNArIn SNAr, the rate is governed by the addition step, not leaving group stability. The F > Cl trend is characteristic.[1][8]
Cost & Availability Generally higherGenerally lowerChlorinating agents are often cheaper and more common than fluorinating agents for bulk synthesis.
Selectivity HighHighBoth provide good regioselectivity, typically favoring the C4/C6 positions in dihalopyrimidines.[13][14]

Experimental Protocols and Strategic Considerations

The choice between a fluoro- or chloro-pyrimidine substrate directly influences the design of an experimental protocol.

Protocol 1: General SNAr with an Amine Nucleophile on 4,6-Dihalopyrimidine

This protocol outlines a typical procedure for the substitution reaction with a primary or secondary amine.

Workflow Diagram:

Experimental_Workflow A 1. Reagent Setup B Dissolve halopyrimidine in aprotic polar solvent (e.g., DMF, DMSO, MeCN) A->B C Add amine nucleophile (1.0-1.2 equiv) B->C D Add non-nucleophilic base (e.g., DIPEA, K₂CO₃) C->D E 2. Reaction D->E F_react Fluoro-pyrimidine: Stir at 0 °C to RT E->F_react Cl_react Chloro-pyrimidine: Heat to 60-120 °C (or use microwave) E->Cl_react G Monitor by TLC/LC-MS F_react->G Cl_react->G H 3. Work-up & Purification G->H I Quench with water, extract with organic solvent H->I J Dry, concentrate, and purify (e.g., column chromatography) I->J

Figure 3: Generalized workflow for SNAr on dihalopyrimidines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the dihalopyrimidine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq).

  • Base Addition: A non-nucleophilic organic or inorganic base (e.g., diisopropylethylamine (DIPEA), triethylamine, or K₂CO₃, 1.5-2.0 eq) is added to scavenge the HX acid formed during the reaction.

  • Reaction Execution:

    • For a fluoropyrimidine , the reaction mixture is typically stirred at a temperature ranging from 0 °C to room temperature.

    • For a chloropyrimidine , the mixture often requires heating, with temperatures ranging from 60 °C to 120 °C, to achieve a reasonable reaction rate.[15] Microwave irradiation is an effective technique to shorten reaction times for less reactive chloro-substrates.[16][17]

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is typically quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, most commonly by flash column chromatography.

Causality in Protocol Design:

  • Solvent Choice: Aprotic polar solvents are used because they can solvate the ions involved without interfering with the nucleophile.

  • Base: The base is crucial to prevent the protonation of the amine nucleophile by the generated acid, which would render it non-nucleophilic. A non-nucleophilic base is chosen to avoid competing with the desired substitution reaction.

  • Temperature Difference: The stark difference in required reaction temperature is a direct manifestation of the higher activation energy barrier for the SNAr reaction on the less reactive chloropyrimidine.

Conclusion and Strategic Recommendations

The superior reactivity of fluoropyrimidines in nucleophilic aromatic substitution is a well-established principle rooted in the dominance of fluorine's inductive effect on the rate-determining step.

  • For Discovery Chemistry & Rapid Derivatization: Fluoropyrimidines are the substrate of choice. Their high reactivity allows for the rapid exploration of chemical space under mild conditions, which is ideal for generating libraries of analogues with a diverse range of nucleophiles.

  • For Process Development & Large-Scale Synthesis: Chloropyrimidines often become the more practical option. While they require more forcing conditions, their lower cost and wider availability on a commercial scale can be decisive economic factors. The optimization of reaction conditions, for instance through the use of microwave heating, can often mitigate their lower intrinsic reactivity.[16]

Ultimately, the selection between a chloro- and fluoro-pyrimidine is a strategic decision that balances the demands of reactivity, reaction conditions, cost, and the overall goals of the synthetic campaign. A thorough understanding of the underlying mechanistic principles enables the medicinal or process chemist to make the optimal choice, streamlining the path to their target molecules.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wai, J. S. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Reinheimer, J. D., & Bunnett, J. F. (1959). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 81(12), 3153–3157. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Barlin, G. B., & Brown, W. V. (1967). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Journal of the Chemical Society B: Physical Organic, 648-652. [Link]

  • Varma, R. S., & Kumar, D. (1999). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. Tetrahedron Letters, 40(43), 7665-7669. [Link]

  • Khan, K. M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4987. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • El-Sayed, N. N. E., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47209–47223. [Link]

  • SlideShare. (2016). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Isley, N. A., et al. (2019). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: A Traditional vs. Novel Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Chloropyrimidine-2,4,5-triamine hydrochloride is a critical building block in the synthesis of various biologically active compounds. This guide provides an in-depth comparison of a traditional synthetic route with a novel, more streamlined approach, offering insights into the practical advantages and challenges of each. The information presented herein is supported by experimental data to aid in the selection of the most suitable method for your research and development needs.

Introduction to this compound

6-Chloropyrimidine-2,4,5-triamine is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structural features make it a versatile precursor for the synthesis of a range of therapeutic agents. The hydrochloride salt is often preferred for its improved stability and handling characteristics.[3][4] The efficiency, scalability, and safety of its synthesis are therefore critical considerations for its application in drug discovery and manufacturing.

Traditional Synthetic Route: A Multi-Step Approach

A commonly employed traditional synthesis of 6-Chloropyrimidine-2,4,5-triamine initiates from 2,4-diamino-6-hydroxypyrimidine. This method involves a chlorination step followed by nitrosation and subsequent reduction.

Causality Behind Experimental Choices

The initial chlorination is a standard method to introduce a reactive chloro group onto the pyrimidine ring, making it susceptible to further functionalization. The use of phosphorus oxychloride is a classic and effective, albeit harsh, method for this transformation.[5][6] The subsequent nitrosation and reduction sequence is a well-established pathway to introduce an amino group at the 5-position of the pyrimidine ring.

Visualizing the Traditional Pathway

Traditional Synthesis A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-6-chloropyrimidine A->B  POCl3 C 2,4-Diamino-6-chloro-5-nitrosopyrimidine B->C  NaNO2, HCl D 6-Chloropyrimidine-2,4,5-triamine C->D  Reduction (e.g., Na2S2O4) E 6-Chloropyrimidine-2,4,5-triamine HCl D->E  HCl

Caption: Traditional synthetic route for this compound.

A Novel, More Direct Synthetic Route

A more recent and efficient approach to 6-Chloropyrimidine-2,4,5-triamine involves the direct amination of a dichlorinated precursor. This method bypasses the nitrosation and reduction steps, offering a potentially shorter and higher-yielding synthesis.[7]

Rationale for the Novel Approach

This novel route leverages the differential reactivity of the chloro groups on a 2,5-diamino-4,6-dichloropyrimidine intermediate. By carefully controlling the reaction conditions, selective amination can be achieved, leading directly to the desired triamine product. This approach is designed to reduce the number of synthetic steps, minimize the use of hazardous reagents, and potentially improve the overall yield and purity of the final product.

Visualizing the Novel Pathway

Novel Synthesis A 2,5-Diamino-4,6-dichloropyrimidine B 6-Chloropyrimidine-2,4,5-triamine A->B  NH4OH, heat C 6-Chloropyrimidine-2,4,5-triamine HCl B->C  HCl

Caption: A novel, more direct synthetic route to this compound.

Comparative Performance Data

The following table summarizes the key performance indicators for both the traditional and novel synthetic routes, based on representative experimental data.

ParameterTraditional RouteNovel Route
Starting Material 2,4-Diamino-6-hydroxypyrimidine2,5-Diamino-4,6-dichloropyrimidine
Number of Steps 42
Overall Yield ~60-70%~90-95%[7]
Key Reagents POCl₃, NaNO₂, Na₂S₂O₄, HClNH₄OH, HCl
Reaction Conditions High temperatures, strong acidsElevated temperature and pressure[7]
Purity (pre-crystallization) GoodExcellent
Safety Considerations Use of corrosive POCl₃ and toxic NaNO₂Use of concentrated ammonia under pressure

Experimental Protocols

Traditional Synthesis Protocol

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

  • To phosphorus oxychloride (POCl₃), add 2,4-diamino-6-hydroxypyrimidine.

  • Heat the mixture at reflux for several hours.[6]

  • Carefully quench the reaction mixture with ice water.

  • Neutralize with a base (e.g., NaOH) to precipitate the product.[6]

  • Filter, wash with water, and dry to obtain 2,4-diamino-6-chloropyrimidine.

Step 2: Synthesis of 2,4-Diamino-6-chloro-5-nitrosopyrimidine

  • Dissolve 2,4-diamino-6-chloropyrimidine in aqueous HCl.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining a low temperature.

  • Stir for a period to allow for complete nitrosation.

  • Filter the resulting precipitate and wash with cold water.

Step 3: Synthesis of 6-Chloropyrimidine-2,4,5-triamine

  • Suspend the 2,4-diamino-6-chloro-5-nitrosopyrimidine in water.

  • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise.

  • Heat the mixture gently to complete the reduction.

  • Cool the reaction and filter the product.

Step 4: Formation of the Hydrochloride Salt

  • Suspend the 6-Chloropyrimidine-2,4,5-triamine in a suitable solvent (e.g., ethanol).

  • Add concentrated hydrochloric acid.

  • Stir to allow for salt formation.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry.

Novel Synthesis Protocol

Step 1: Synthesis of 6-Chloropyrimidine-2,4,5-triamine

  • Suspend 2,5-diamino-4,6-dichloropyrimidine in concentrated ammonium hydroxide in a sealed reaction vessel.[7]

  • Heat the mixture to 135°C for 24 hours.[7]

  • Cool the reaction vessel and concentrate the mixture under vacuum.

  • Purify the residue by silica gel chromatography to yield 6-Chloropyrimidine-2,4,5-triamine.[7]

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 6-Chloropyrimidine-2,4,5-triamine in a minimal amount of a suitable solvent.

  • Add a solution of HCl in an organic solvent (e.g., HCl in ethanol) until precipitation is complete.

  • Filter the resulting solid, wash with a non-polar solvent, and dry under vacuum.

Validation Workflow

The validation of a new synthetic route is a critical process to ensure its robustness, reproducibility, and the quality of the final product. The following diagram outlines a typical validation workflow.

Validation Workflow cluster_0 Route Selection cluster_1 Synthesis & Optimization cluster_2 Analytical Characterization cluster_3 Performance Evaluation A Traditional Route C Small-Scale Synthesis A->C B Novel Route B->C D Process Optimization (Temperature, Time, Stoichiometry) C->D E Scale-Up Synthesis D->E F Purity Analysis (HPLC) E->F G Structural Confirmation (NMR, MS) E->G H Impurity Profiling E->H J Safety & Environmental Impact E->J I Yield & Cost Analysis F->I G->I H->I I->J K Final Route Validation I->K J->K

Caption: A generalized workflow for the validation and comparison of synthetic routes.

Conclusion

The novel synthetic route for this compound presents significant advantages over the traditional method. Its shorter reaction sequence, higher overall yield, and avoidance of particularly hazardous reagents make it a more efficient and potentially safer option for laboratory and industrial-scale production. While the traditional route is well-established, the novel approach offers a compelling alternative that aligns with the principles of green chemistry and process optimization. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing process, including scale, available equipment, and cost considerations.

References

  • Google Patents. (1952). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. US2584024A.
  • PubChem. 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. Available at: [Link]

  • Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Journal of Medicinal Chemistry.
  • Google Patents. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
  • Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka. Available at: [Link]

  • MDPI. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

  • Quest Journals. (2018). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available at: [Link]

  • Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka. Available at: [Link]

  • National Institutes of Health. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. Available at: [Link]

  • Chemsrc. 6-Chloropyrimidine-2,4,5-triamine. Available at: [Link]

  • ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

  • ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Available at: [Link]

  • PrepChem.com. Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. Available at: [Link]

  • Google Patents. (1998). Process for preparing 2,4,6-trichloropyrimidine. US5712394A.
  • PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Available at: [Link]

  • Google Patents. (2011). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. CN101968471B.
  • NIST. Pyrimidine, 4,5-diamino-6-chloro-. National Institute of Standards and Technology. Available at: [Link]

  • European Patent Office. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. EP 0295218 A1. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its structural resemblance to the purine and pyrimidine bases in nucleic acids allows for interactions with a wide range of biological targets. The 2,4,5-triaminopyrimidine core, in particular, is a key pharmacophore in many kinase inhibitors, leveraging its ability to form critical hydrogen bonds within the ATP-binding site of these enzymes. The addition of a chloro group at the 6-position provides a reactive handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of potency and selectivity. This guide will focus on the biological potential of derivatives based on the 6-Chloropyrimidine-2,4,5-triamine core, with a particular emphasis on their anticancer activities.

Comparative Analysis of Biological Activity: 2,4,5-Triaminopyrimidine Derivatives vs. Alternatives

While specific data for a broad series of 6-Chloropyrimidine-2,4,5-triamine hydrochloride derivatives is not extensively available in the public domain, we can infer their potential and compare them to structurally related and functionally similar compounds. This section will compare the performance of representative 2,4,5-trisubstituted pyrimidines and other chloropyrimidine derivatives against established anticancer agents targeting similar pathways.

The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[2] Key signaling pathways often implicated are the PI3K-Akt-mTOR and MAPK pathways, which regulate cell growth, survival, and apoptosis.[3][4]

Kinase Inhibitory Profile

The 2,4,5-trisubstituted pyrimidine scaffold has been successfully employed to develop potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2] For instance, certain derivatives have demonstrated high selectivity for CDK9, leading to the induction of apoptosis in cancer cells.

In a comparative context, it is valuable to assess these pyrimidine-based inhibitors against non-pyrimidine drugs that target the same oncogenic pathways. For example, the PI3K/AKT/mTOR pathway is a frequent target in cancer therapy, with several inhibitors in clinical development and use.[3][5][6]

Table 1: Comparative Anticancer Activity (IC50 Values)

Compound ClassDerivative ExampleTarget/MechanismCancer Cell LineIC50 (µM)Reference
2,4,5-Trisubstituted Pyrimidine Compound 9sCDK9 InhibitorHCT116 (Colon)Not Specified (Potent)[2]
Imamine-1,3,5-triazine (contains pyrimidine) Compound 4fAntiproliferativeMDA-MB-231 (Breast)6.25[7]
Imamine-1,3,5-triazine (contains pyrimidine) Compound 4kAntiproliferativeMDA-MB-231 (Breast)8.18[7]
4-Aminopyrazolo[3,4-d]pyrimidine Compound 12cAntiproliferativeUO-31 (Renal)0.87[8]
4-Aminopyrazolo[3,4-d]pyrimidine Compound 12jAntiproliferativeMultipleMean IC50 < 10[8]
Non-Pyrimidine PI3K Inhibitor Buparlisib (BKM120)Pan-PI3K InhibitorVariousVaries (nM range)[5]
Non-Pyrimidine AKT Inhibitor MK2206Allosteric AKT InhibitorVariousVaries (nM-low µM)[5]
Non-Pyrimidine mTOR Inhibitor EverolimusmTORC1 InhibitorVariousVaries (nM range)[4]
Standard Chemotherapy ImatinibBcr-Abl Kinase InhibitorMDA-MB-231 (Breast)35.50[7]

Expertise & Experience: The choice of cell lines in these studies (e.g., HCT116, MDA-MB-231, UO-31) is often driven by the known prevalence of specific oncogenic mutations or pathway dysregulations in those cancers, providing a relevant context for evaluating targeted therapies. The comparison with established drugs like Imatinib and PI3K/AKT/mTOR inhibitors provides a benchmark for the potency of novel pyrimidine derivatives.

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their activity.

PI3K-Akt-mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[5] Pyrimidine-based inhibitors can target key kinases within this cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->PI3K Inhibition Pyrimidine_Derivative->AKT Inhibition Pyrimidine_Derivative->mTORC1 Inhibition

PI3K-Akt-mTOR signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Anticancer Drug Screening

A standardized workflow is essential for the reliable evaluation and comparison of novel anticancer compounds.[9][10]

experimental_workflow start Start: Compound Synthesis and Characterization cell_culture 1. Cell Line Selection and Culture (e.g., MCF-7, HCT116) start->cell_culture plating 2. Cell Plating in 96-well Plates (5,000-10,000 cells/well) cell_culture->plating treatment 3. Compound Treatment (Dose-response concentrations) plating->treatment incubation 4. Incubation (24, 48, or 72 hours) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis 6. Data Analysis (Calculation of IC50 values) viability_assay->data_analysis mechanism_study 7. Mechanism of Action Studies (Kinase assays, Western blot, etc.) data_analysis->mechanism_study end End: Lead Compound Identification mechanism_study->end

A generalized workflow for in vitro anticancer drug screening.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO) and positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., CDK9/cyclin T1)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound and a known inhibitor as a positive control

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compound and positive control in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. Their structural features make them amenable to targeting key enzymes like protein kinases. The comparative data presented in this guide, while based on structurally related analogs, highlights the potential for this scaffold to yield potent and selective inhibitors. The provided experimental protocols offer a robust framework for the systematic evaluation of new derivatives. Future research should focus on the synthesis and comprehensive biological profiling of a focused library of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential.

References

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Antineoplastic - Wikipedia. Wikipedia. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry. [Link]

  • Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. Large-scale Biological Network Analysis and Visualization. [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. ResearchGate. [Link]

  • Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. Current Medicinal Chemistry. [Link]

  • Structure‐activity relationship for antiproliferative activity. - ResearchGate. ResearchGate. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. International Journal of Molecular Sciences. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. JCI Insight. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

  • DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium. Medium. [Link]

  • 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia. Wikipedia. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]

  • DOT Language. Graphviz. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Creating Graphs With DOT Language. Programster's Blog. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • 6-Chloropyrimidine-2,4,5-triamine | C4H6ClN5 | CID 500505. PubChem. [Link]

Sources

Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-Chloropyrimidine-2,4,5-triamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing and comparing the cross-reactivity profiles of novel kinase inhibitors synthesized from the 6-Chloropyrimidine-2,4,5-triamine hydrochloride scaffold. Recognizing that specific kinome-wide data for derivatives of this particular starting compound is not broadly published, we will focus on the essential methodologies, experimental design rationale, and data interpretation required to generate this critical information. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of selective kinase inhibitors.

The Foundation: Why Pyrimidines and Why Selectivity Matters

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly kinase inhibitors.[1] Its chemical tractability allows for the creation of diverse compound libraries. The 6-Chloropyrimidine-2,4,5-triamine structure, in particular, offers multiple reaction sites for chemical modification to achieve desired potency and selectivity.

However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge.[2] An inhibitor designed for one kinase may inadvertently bind to and inhibit dozens of others. This cross-reactivity, or lack of selectivity, can lead to unforeseen toxicities. Conversely, a carefully characterized "promiscuous" inhibitor can be therapeutically beneficial through a polypharmacology approach, where engaging multiple targets produces a desired synergistic effect.[2] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental step in understanding a compound's mechanism of action and therapeutic potential.[3]

Novel_Inhibitor Novel Pyrimidine Derivative Primary_Target On-Target Kinase Novel_Inhibitor->Primary_Target High Affinity Off_Target_1 Off-Target Kinase A Novel_Inhibitor->Off_Target_1 Moderate Affinity Off_Target_2 Off-Target Kinase B Novel_Inhibitor->Off_Target_2 Low Affinity Efficacy Desired Therapeutic Efficacy Primary_Target->Efficacy Toxicity Potential Adverse Effects Off_Target_1->Toxicity Off_Target_2->Toxicity

Caption: On- and off-target effects of a kinase inhibitor.

Designing a Robust Cross-Reactivity Study

A rigorous evaluation of inhibitor selectivity involves a multi-tiered approach, typically progressing from broad, single-concentration screening to detailed dose-response analysis of specific off-targets. The primary goal is to build a comprehensive "selectivity profile" for each derivative.

The Two Pillars of Profiling: Biochemical vs. Cell-Based Assays

The choice of assay platform is the most critical decision in designing a profiling study. Biochemical and cell-based assays provide complementary information, and a comprehensive study ideally incorporates both.[4]

  • Biochemical Assays: These assays utilize purified kinase enzymes and substrates to measure the direct inhibitory activity of a compound.[5] They are ideal for determining intrinsic affinity and are the workhorse for large-scale kinome screening.

    • Causality: By isolating the kinase and inhibitor from other cellular components, we can be certain that any observed inhibition is due to a direct interaction. This is crucial for establishing a baseline, intrinsic potency (e.g., IC50).

  • Cell-Based Assays: These assays measure target engagement or downstream signaling effects in a live-cell environment.[6][7]

    • Causality: A positive result in a cell-based assay demonstrates not only that the compound can interact with its target, but also that it is permeable to the cell membrane, can compete with high intracellular concentrations of ATP, and is not immediately ejected by efflux pumps.[4] This provides a more physiologically relevant measure of a compound's potential efficacy.[8]

G cluster_0 Experimental Design Flow start Synthesized Pyrimidine Derivatives decision1 Primary Goal? start->decision1 biochemical Biochemical Assays (e.g., ADP-Glo™, TR-FRET) decision1->biochemical  Measure Intrinsic Affinity   cellular Cell-Based Assays (e.g., NanoBRET™) decision1->cellular  Assess Cellular Activity   result1 Intrinsic Affinity (IC50) Broad Kinome Profile biochemical->result1 result2 Cellular Target Engagement (EC50) Physiological Potency cellular->result2 analysis Comparative Analysis: Selectivity Score Structure-Activity Relationship result1->analysis result2->analysis

Caption: Decision workflow for kinase inhibitor profiling.

Key Methodologies for Kinome Profiling

Several robust technologies are available for large-scale kinase screening. Commercial vendors like Reaction Biology, Promega, and Thermo Fisher Scientific offer panels that cover a significant portion of the human kinome.[3][9][10][11]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[5]"Gold standard"; direct detection of enzymatic activity; highly sensitive.Requires handling of radioactive materials; lower throughput.
Luminescence-Based Measures the amount of ADP produced (or ATP consumed) via a coupled enzyme reaction that generates light (e.g., ADP-Glo™).[11][12]High-throughput; non-radioactive; robust signal.Indirect measurement; susceptible to interference from ATP-ases.
Fluorescence-Based Utilizes technologies like TR-FRET or Fluorescence Polarization (FP) to detect substrate phosphorylation or inhibitor binding.[12][13]Homogeneous ("mix-and-read"); high-throughput; non-radioactive.Can be prone to compound interference (autofluorescence).
Mobility Shift Assays Separates phosphorylated and non-phosphorylated peptide substrates based on charge via electrophoresis.[14]Reliable and reproducible; good for high-throughput screening.Requires specific peptide substrates; specialized instrumentation.
Cellular Target Engagement Measures compound binding to a full-length kinase in live cells using energy transfer (e.g., NanoBRET™).[4][8]Physiologically relevant; accounts for cell permeability and intracellular ATP.Requires expression of tagged kinases; panel size may be smaller than biochemical panels.

Expert Insight: For an initial broad screening of a new library derived from 6-Chloropyrimidine-2,4,5-triamine, a luminescence-based biochemical assay (like ADP-Glo™) at a single high concentration (e.g., 1 or 10 µM) is an excellent starting point. It offers a cost-effective, high-throughput method to identify initial "hits" across a large kinome panel. Hits are then cherry-picked for full IC50 determination and subsequent validation in a cell-based target engagement assay.

Experimental Protocol: Example Biochemical Kinase Assay (ADP-Glo™)

This protocol is a representative workflow for determining the IC50 of a test compound against a single kinase. It is a self-validating system when run with appropriate positive and negative controls.

Objective: To determine the concentration at which a novel pyrimidine derivative inhibits 50% of a target kinase's activity.

Materials:

  • Purified Kinase Enzyme

  • Kinase-specific substrate

  • Kinase Reaction Buffer (containing MgCl₂, DTT, etc.)

  • ATP solution (at 2x the desired final concentration, typically at the Km for the specific kinase)

  • Test Compound (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, white, flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate.

    • Include "vehicle only" (DMSO) controls for 100% activity and "no enzyme" controls for background. Include the positive control inhibitor.

  • Kinase Reaction Initiation:

    • Prepare a 2x Kinase/Substrate master mix in the reaction buffer.

    • Prepare a 2x ATP solution in the reaction buffer.

    • Add the 2x Kinase/Substrate mix to all wells except the "no enzyme" background controls.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding the 2x ATP solution to all wells. The final volume should be small (e.g., 10 µL).

  • Kinase Reaction Incubation:

    • Shake the plate gently to mix.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for the kinase, typically for 60 minutes. Rationale: This duration must be within the linear range of the reaction, where substrate is not depleted, ensuring the measured rate is proportional to enzyme activity.

  • Signal Generation & Detection:

    • Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Rationale: This reagent simultaneously stops the kinase reaction by depleting the remaining ATP and prepares for the luminescence step.

    • Add the Kinase Detection Reagent, which contains the enzymes necessary to convert the newly generated ADP into a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all wells.

    • Normalize the data by setting the "vehicle only" (DMSO) control as 100% activity and a well with a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Comparative Analysis

To compare derivatives, quantitative data should be summarized in a clear, tabular format. We will use a hypothetical example of three compounds derived from our pyrimidine scaffold, tested against a small panel of representative kinases.

Table 1: Hypothetical Cross-Reactivity Profile of Pyrimidine Derivatives (IC50 in nM)

KinaseCompound X-101Compound X-102Compound X-103
EGFR (Primary Target) 15 45 8
ABL12,500>10,000850
AURKA8001,200650
CDK2>10,000>10,0009,500
SRC1504,5001,800
VEGFR2458,000350

Interpretation:

  • Compound X-103 is the most potent inhibitor of the primary target, EGFR.

  • Compound X-101 shows high potency for EGFR but also potent off-target activity against VEGFR2 (IC50 = 45 nM) and moderate activity against SRC (IC50 = 150 nM). This polypharmacology could lead to anti-angiogenic effects but also potential toxicities associated with SRC inhibition.

  • Compound X-102 is the least potent but most selective inhibitor. Its off-target activities are significantly weaker, making it a "cleaner" compound, which could be advantageous for minimizing side effects or for use as a highly specific chemical probe.

  • Compound X-103 , while highly potent, shows less selectivity against ABL1, AURKA, and VEGFR2 compared to X-102. This profile might be acceptable depending on the therapeutic window and indication.

This direct comparison allows researchers to make informed decisions for the next stage of drug development, whether it's optimizing for higher selectivity (starting from the X-102 scaffold) or exploring the polypharmacology of a more potent compound like X-101.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Services. BPS Bioscience. [Link]

  • Vasta, J. D., Robers, M. B., & Daniels, D. L. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(2), 211–222. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Brown, D. J. (1984). Pyrimidines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 3, pp. 57–155). Pergamon Press. [Link]

Sources

A Comparative Guide to Purity Confirmation of Synthesized 6-Chloropyrimidine-2,4,5-triamine Hydrochloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. 6-Chloropyrimidine-2,4,5-triamine, a key heterocyclic building block, serves as a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors. Its hydrochloride salt form is often used to improve stability and handling. The presence of impurities, even in trace amounts, can lead to misleading biological data, unforeseen toxicity, or failure in later stages of drug development. Therefore, rigorous analytical characterization to confirm both the identity and purity of this intermediate is an indispensable step in the synthetic workflow.

This guide provides an in-depth analysis of using mass spectrometry for the purity confirmation of 6-Chloropyrimidine-2,4,5-triamine hydrochloride. It further presents a comparative overview with other orthogonal analytical techniques, offering researchers the rationale to select the most appropriate methods for their specific needs.

Part 1: Primary Purity & Identity Verification by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a newly synthesized compound like 6-Chloropyrimidine-2,4,5-triamine HCl, it serves as a rapid and highly sensitive first-line method to confirm its molecular weight, which is a fundamental indicator of its identity.

The Rationale for Electrospray Ionization (ESI)

Given the polar nature and the presence of multiple basic amine groups in the 6-Chloropyrimidine-2,4,5-triamine molecule, Electrospray Ionization (ESI) is the ionization technique of choice. The amine functionalities are readily protonated in the acidic mobile phase, forming a positive ion [M+H]+, which can be easily detected by the mass spectrometer. This "soft" ionization technique typically keeps the molecule intact, allowing for the unambiguous determination of its molecular weight.

Expected Mass Spectrum of 6-Chloropyrimidine-2,4,5-triamine

The molecular formula for the free base is C₄H₆ClN₅.[1] The expected monoisotopic mass of the protonated molecule [M+H]+ is calculated as follows:

  • C₄H₇ClN₅⁺: (4 * 12.000000) + (7 * 1.007825) + (1 * 34.968853) + (5 * 14.003074) = 160.03899 Da

A crucial validation feature is the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit two prominent peaks for the molecular ion:

  • M peak ([C₄H₇³⁵ClN₅]⁺): m/z ≈ 160.04

  • M+2 peak ([C₄H₇³⁷ClN₅]⁺): m/z ≈ 162.04, with an intensity that is approximately one-third of the M peak.

The presence of this isotopic signature provides very strong evidence for the incorporation of a single chlorine atom in the synthesized molecule.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid ensures an acidic environment to promote protonation.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for direct infusion analysis.

  • Instrument Setup (Direct Infusion):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. A high-resolution mass spectrometer (HRMS) like TOF or Orbitrap is preferred for obtaining accurate mass data.[2][3]

    • Infusion Rate: 5-10 µL/min.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.

    • Nebulizer Pressure: 10-20 psi.

    • Scan Range: m/z 50-500. This range comfortably covers the expected molecular ion and potential fragments.

  • Data Acquisition & Interpretation:

    • Acquire the mass spectrum and examine the data.

    • Primary Confirmation: Look for the protonated molecular ion [M+H]+ at m/z ~160.04.

    • Isotopic Pattern Verification: Confirm the presence of the M+2 peak at m/z ~162.04 with an intensity ratio of approximately 3:1 relative to the M peak.

    • Accurate Mass Measurement (HRMS): If using HRMS, the measured mass should be within 5 ppm of the theoretical mass (160.03899 Da).[2][3]

    • Fragmentation Analysis (MS/MS): To gain further structural confirmation, select the precursor ion at m/z 160.04 for collision-induced dissociation (CID). The fragmentation pattern can provide evidence of the pyrimidine core structure. Common fragmentation pathways for such compounds involve the loss of small neutral molecules like NH₃ or cleavage of the pyrimidine ring.[4][5]

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation cluster_result Outcome prep1 Weigh 1 mg of Sample prep2 Dissolve in ACN:H₂O (0.1% Formic Acid) prep1->prep2 prep3 Dilute to 1-10 µg/mL prep2->prep3 inst Instrument Setup (ESI+, Scan m/z 50-500) prep3->inst acq Data Acquisition (Direct Infusion) inst->acq data1 Identify [M+H]⁺ at m/z ~160.04 acq->data1 data2 Verify Cl Isotopic Pattern (M+2 at ~162.04) data1->data2 data3 Confirm Accurate Mass (<5 ppm error) data2->data3 data4 Analyze MS/MS Fragments data3->data4 result Purity & Identity Confirmed data4->result

Caption: Workflow for purity and identity confirmation by ESI-MS.

Part 2: A Comparative Guide to Orthogonal Purity Assessment Methods

While mass spectrometry is excellent for confirming molecular weight, it is not inherently quantitative without appropriate standards and can be less effective at distinguishing isomers or quantifying certain impurities.[6] Therefore, employing orthogonal analytical techniques is crucial for a comprehensive purity assessment. The most common and powerful complementary methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

Comparison of Key Analytical Techniques

The choice of analytical method depends on the specific information required, such as quantitative purity, structural confirmation, or identification of specific impurities.

ParameterMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Elemental Analysis (EA)
Principle Measures mass-to-charge ratio of ions.Separates compounds based on their interaction with stationary and mobile phases.Measures the magnetic properties of atomic nuclei.Determines the percentage composition of C, H, N, S, etc.
Primary Use Molecular weight confirmation, structural elucidation (MS/MS).Quantitative purity assessment, separation of impurities.Unambiguous structure confirmation, quantitation (qNMR).Confirmation of elemental composition and empirical formula.
Sensitivity Very High (pg to fg range).[7]High (ng to pg range).[7]Moderate (µg to mg range).[7]Low (mg range).
Specificity Very high, especially with HRMS.[8]High, tunable via column and mobile phase selection.[7]Very high, provides detailed structural information.Low, provides no information on the nature of impurities.[6]
Quantitative? Not inherently; requires standards (LC-MS).Yes, highly accurate with reference standards.[8]Yes (qNMR), can be a primary method without a specific standard.[7]Yes, provides percentage composition.
Strengths Fast, highly sensitive, confirms molecular identity and isotopic patterns.Robust, reproducible, excellent for quantifying impurity levels (area %).[8]Provides definitive structural proof, can identify and quantify impurities without a reference standard for them.[9]Provides a fundamental measure of bulk purity against the theoretical formula.[6]
Limitations May not distinguish isomers, not ideal for direct quantification of purity.[6]Requires a reference standard for absolute quantification, may not detect non-UV active impurities.Lower sensitivity than HPLC/MS, complex spectra can be difficult to interpret.[6]Insensitive to impurities with similar elemental composition, requires a relatively large amount of sample.[6]
Decision-Making Workflow for Purity Analysis

Selecting the right analytical approach involves considering the properties of the compound and the specific goals of the analysis. A multi-faceted strategy is often the most robust.

G start Goal: Confirm Purity of Synthesized Compound q1 Need to Confirm Molecular Weight? start->q1 q2 Need Quantitative Purity (Area %)? q1->q2 No res_ms Perform ESI-MS (High Resolution) q1->res_ms Yes q3 Need Definitive Structural Confirmation? q2->q3 No res_hplc Perform RP-HPLC (UV Detection) q2->res_hplc Yes q4 Need to Verify Elemental Composition? q3->q4 No res_nmr Perform ¹H and ¹³C NMR q3->res_nmr Yes res_ea Perform CHN Elemental Analysis q4->res_ea Yes res_combo Combine Techniques for Comprehensive Analysis (e.g., LC-MS, qNMR) q4->res_combo No res_ms->q2 res_hplc->q3 res_nmr->q4 res_ea->res_combo

Caption: Decision-making process for selecting purity analysis techniques.

Part 3: Detailed Protocols for Orthogonal Methods

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of organic compounds by separating the main component from any impurities.[8]

  • Objective: To quantify the purity of the compound as a percentage of the total peak area detected.

  • Methodology:

    • System: HPLC or UPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the initial mobile phase composition.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. For compounds intended for clinical use, a purity of >95% is generally required.[9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of a compound, confirming the connectivity of atoms and identifying the presence of impurities.[9]

  • Objective: To confirm the chemical structure and assess for the presence of organic impurities.

  • Methodology:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt should be water-soluble).

    • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values in the ¹H spectrum with the expected structure.

    • Purity Assessment: The presence of peaks not attributable to the compound or the solvent indicates impurities. Quantitative NMR (qNMR) can be used to determine purity by integrating the signal of the analyte against a certified internal standard.[9] However, even without an internal standard, a "clean" spectrum with correct integrations is strong evidence of high purity.[10]

C. Elemental Analysis (EA)

Elemental analysis provides a fundamental check on the empirical formula of a bulk sample.[11]

  • Objective: To verify that the elemental composition (C, H, N) of the synthesized compound matches the theoretical values.

  • Methodology:

    • Instrument: CHN Elemental Analyzer.

    • Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and completely dry sample.

  • Data Analysis: The instrument reports the weight percentage of Carbon, Hydrogen, and Nitrogen. These experimental values are compared to the calculated theoretical percentages for C₄H₇ClN₅·HCl. A match within ±0.4% is typically considered acceptable evidence of purity.[2][3]

Conclusion

Confirming the purity of a synthesized intermediate like this compound is a non-negotiable step in the scientific process. While mass spectrometry offers an unparalleled combination of speed and sensitivity for initial identity confirmation, it presents an incomplete picture of purity. A robust and trustworthy assessment relies on a multi-technique, or orthogonal, approach.

The combination of HPLC for quantitative purity, NMR for definitive structural verification, and Elemental Analysis for empirical formula confirmation, provides a self-validating system. By integrating the data from these complementary methods, researchers and drug development professionals can proceed with confidence, knowing that their downstream results are built upon a foundation of analytical certainty.

References

  • Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes.Journal of the American Chemical Society.
  • Top 5 Methods of Assessing Chemical Purity.Moravek, Inc.
  • A Look at Elemental Analysis for Organic Compounds.AZoM. (2021-05-06).
  • A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.Benchchem.
  • Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results.PreScouter. (2025-08-22).
  • An International Study Evaluating Elemental Analysis.ACS Central Science. (2022-06-23).
  • An International Study Evaluating Elemental Analysis.PubMed Central (PMC).
  • A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt).Benchchem.
  • Elemental Analysis - Organic & Inorganic Compounds.Eltra.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.PubMed.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.alwsci. (2024-09-04).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.Waters.
  • Chirality Sensing of N-Heterocycles via 19F NMR.JACS Au.
  • Chirality Sensing of N-Heterocycles via 19F NMR.PubMed Central (PMC).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil.Thermo Fisher Scientific.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.ResearchGate. (2025-08-06).
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.ResearchGate. (2025-08-06).
  • 6-Chloropyrimidine-2,4,5-triamine | CAS#:1194-78-1.Chemsrc. (2025-08-27).
  • Calculating purity from NMR spectrum.Chemistry Stack Exchange. (2017-03-29).
  • The NMR-Purity and the new dimensions and standards of purity.ChemAdder. (2025-09-10).
  • 6-Chloropyrimidine-2,4,5-triamine | C4H6ClN5.PubChem.
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4.PubChem.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.Google Patents. (CN113754592A).
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.Unavailable Source.
  • 6-Chloropyrimidine-2,4-diamine | 156-83-2.BLD Pharm.
  • 6-Chloro-2,4-diaminopyrimidine.LGC Standards.
  • Representative fragmentation patterns of (A) the ESI-MS 2 of the...ResearchGate.
  • 6-Chloro-2,4-diaminopyrimidine | 156-83-2.Tokyo Chemical Industry (India) Pvt. Ltd.
  • 6-Chloropyrimidine-2,4-diamine, 98%, COA, Certificate of Analysis, 156-83-2, C 2354.Otto Chemie Pvt. Ltd.
  • 6-Chloro-2,5-diamino-3-(2-ethenylamino)pyrimidine - Optional[MS (GC)] - Spectrum.SpectraBase.
  • 6-Chloro-pyrimidine-2,4-diamine | CAS 156-83-2.Santa Cruz Biotechnology.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds.PubMed. (2022-04-30).
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.PubMed.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.PubMed Central (PMC). (2025-04-07).
  • Detailed fragmentation patterns of the main fragment ions in positive...ResearchGate.
  • 4,5,6-Trichloropyrimidine-2-carboxamide.ResearchGate. (2025-10-15).

Sources

A Comparative Guide to the Synthesis of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 6-Chloropyrimidine-2,4,5-triamine hydrochloride is a critical building block in the synthesis of a variety of pharmacologically active compounds, including certain kinase inhibitors and folic acid analogs. The reproducibility of its synthesis is therefore a matter of significant practical importance. This guide provides an in-depth comparison of established protocols for the synthesis of this vital intermediate, with a focus on scientific integrity, experimental causality, and practical insights to ensure reliable outcomes.

Introduction to the Synthetic Landscape

The synthesis of this compound is not a monolithic process. A survey of the scientific and patent literature reveals two primary strategies, each with its own set of advantages and challenges. The first approach involves the direct amination of a dichlorinated pyrimidine precursor, while the second, more classical approach, relies on the introduction of the C5-amino group via a nitrosation-reduction sequence starting from the readily available 2,4-diamino-6-chloropyrimidine. This guide will dissect both methodologies, offering a comprehensive analysis of their reproducibility.

Synthesis of the Key Precursor: 2,4-Diamino-6-chloropyrimidine

Before delving into the final conversion to the target molecule, it is essential to have a reliable source of the key starting material, 2,4-diamino-6-chloropyrimidine. A common and reproducible method for its synthesis begins with the cyclization of guanidine with a cyanoacetate derivative, followed by chlorination.

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine

A widely adopted and robust two-step process is outlined below:

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

  • In a suitable reaction vessel, guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a base, typically sodium methoxide, in a solvent such as methanol.[1][2]

  • The reaction mixture is heated to reflux to drive the cyclization reaction to completion.

  • Upon completion, the solvent is removed, and the residue is taken up in water.

  • The pH is adjusted to 7 with acetic acid to precipitate the product, 2,4-diamino-6-hydroxypyrimidine.[1]

  • The solid is collected by filtration, washed, and dried.

Step 2: Chlorination to 2,4-Diamino-6-chloropyrimidine

  • The 2,4-diamino-6-hydroxypyrimidine is then subjected to chlorination using phosphorus oxychloride (POCl₃).[3][4]

  • Diisopropylethylamine may be added as a catalyst in this step.[3]

  • After the reaction, the excess POCl₃ is removed, and the product is isolated.

This precursor synthesis is generally considered to be high-yielding and reproducible, providing a solid foundation for the subsequent synthetic steps.

Comparative Analysis of Synthesis Protocols for this compound

With a reliable source of 2,4-diamino-6-chloropyrimidine, we can now explore the two primary pathways to the target molecule.

Protocol 1: Direct Amination of a Dichloro-precursor

This modern approach offers a more direct route to the triamino-pyrimidine core.

Causality Behind Experimental Choices: This method leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. By starting with 2,5-diamino-4,6-dichloropyrimidine, the amination can be selectively directed to one of the chloro positions under high temperature and pressure, leading to the desired product.

Experimental Protocol:

  • 2,5-Diamino-4,6-dichloropyrimidine is suspended in concentrated ammonia in a sealed reaction tube.[5]

  • The sealed tube is heated to 135°C for 24 hours.[5]

  • After cooling, the reaction mixture is concentrated under vacuum.[5]

  • The crude product is then purified by silica gel column chromatography using a mixture of dichloromethane, methanol, and concentrated ammonia as the eluent to yield 2,4,5-triamino-6-chloropyrimidine.[5]

  • The hydrochloride salt can be prepared by treating a solution of the free base with methanolic hydrogen chloride.

Data Presentation:

ParameterValueReference
Starting Material2,5-Diamino-4,6-dichloropyrimidine[5]
ReagentConcentrated Ammonia[5]
Temperature135°C[5]
Reaction Time24 hours[5]
Reported Yield93%[5]
PurificationSilica Gel Chromatography[5]

Reproducibility and Troubleshooting:

The high reported yield suggests a robust and reproducible reaction. However, the use of a sealed tube and high temperatures requires specialized equipment and careful handling. Potential challenges include incomplete reaction and the formation of side products due to the high reactivity of the system. Careful control of temperature and reaction time is crucial for obtaining a clean product and high yield. The purification by column chromatography is a standard technique but may require optimization to achieve high purity on a larger scale.

Protocol 2: Nitrosation and Reduction of 2,4-Diamino-6-chloropyrimidine

This classical two-step approach is based on a general method for the synthesis of 2,4,5-triaminopyrimidines.[6]

Causality Behind Experimental Choices: This strategy introduces the C5-amino group in a stepwise fashion. First, the electron-rich pyrimidine ring is nitrosated at the 5-position using nitrous acid. The resulting nitroso group is then reduced to an amino group, typically through catalytic hydrogenation.

Experimental Protocol (Adapted from a General Method):

Step 1: Nitrosation of 2,4-Diamino-6-chloropyrimidine

  • 2,4-Diamino-6-chloropyrimidine is dissolved in an aqueous acidic solution (e.g., hydrochloric or sulfuric acid) at a temperature below 30°C.[6]

  • A solution of a nitrite salt (e.g., sodium nitrite) is added dropwise while maintaining the temperature between 25°C and 30°C.[6]

  • The pH of the reaction mixture is maintained in the range of 4 to 6 by the addition of acid if necessary.[6]

  • The precipitated 2,4-diamino-5-nitroso-6-chloropyrimidine is collected by filtration, washed, and dried.

Step 2: Catalytic Hydrogenation to 2,4,5-Triamino-6-chloropyrimidine

  • A suspension of the 2,4-diamino-5-nitroso-6-chloropyrimidine in a lower aliphatic alcohol (e.g., ethanol) is treated with hydrogen gas in the presence of a hydrogenation catalyst, such as palladium on carbon.[6]

  • The reaction is carried out under pressure until the theoretical amount of hydrogen has been absorbed.[6]

  • The catalyst is removed by filtration.

  • The filtrate, containing the free base, is then treated with an alcoholic solution of hydrogen chloride to precipitate the desired 2,4,5-triamino-6-chloropyrimidine hydrochloride.[6]

Data Presentation:

ParameterProtocol 2 (Nitrosation and Reduction)Reference
Starting Material2,4-Diamino-6-chloropyrimidine[6]
Key Intermediates2,4-Diamino-5-nitroso-6-chloropyrimidine[6]
Nitrosating AgentNitrous Acid (from NaNO₂ and acid)[6]
Reducing AgentH₂/Pd-C[6]
Reported YieldNot specified for the chloro-derivative[6]
PurificationCrystallization of the hydrochloride salt[6]

Reproducibility and Troubleshooting:

While this method is based on a well-established chemical transformation, its reproducibility for the specific synthesis of this compound requires careful optimization.

  • Nitrosation Step: The temperature control during nitrosation is critical to prevent side reactions and decomposition. The pH must also be carefully monitored and maintained to ensure efficient reaction.

  • Reduction Step: The catalytic hydrogenation can be sensitive to catalyst activity and purity of the starting material. Incomplete reduction can lead to a mixture of products that are difficult to separate. The choice of solvent and reaction conditions (pressure, temperature) will also influence the outcome. The stability of the free triamine in solution should be considered, as it can be susceptible to oxidation.[6] The direct conversion to the hydrochloride salt after filtration of the catalyst is a good practice to enhance stability.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the two distinct synthetic pathways, the following diagrams illustrate the experimental workflows.

Protocol_1_Workflow start 2,5-Diamino-4,6- dichloropyrimidine reaction High-Pressure Amination (Conc. NH₃, 135°C, 24h) start->reaction workup Concentration & Purification reaction->workup product 6-Chloropyrimidine-2,4,5- triamine workup->product hcl_salt HCl Salt Formation product->hcl_salt final_product 6-Chloropyrimidine-2,4,5- triamine hydrochloride hcl_salt->final_product

Caption: Workflow for Protocol 1: Direct Amination.

Protocol_2_Workflow start 2,4-Diamino-6- chloropyrimidine nitrosation Nitrosation (NaNO₂, Acid, 25-30°C) start->nitrosation intermediate 2,4-Diamino-5-nitroso- 6-chloropyrimidine nitrosation->intermediate reduction Catalytic Hydrogenation (H₂, Pd/C) intermediate->reduction free_base 6-Chloropyrimidine-2,4,5- triamine (in solution) reduction->free_base hcl_salt HCl Salt Formation free_base->hcl_salt final_product 6-Chloropyrimidine-2,4,5- triamine hydrochloride hcl_salt->final_product

Caption: Workflow for Protocol 2: Nitrosation and Reduction.

Conclusion and Recommendations

Both presented protocols offer viable pathways for the synthesis of this compound.

  • Protocol 1 (Direct Amination) is a more direct and high-yielding method as reported in the literature. Its reproducibility is likely high, provided the necessary high-pressure equipment is available and safety precautions are strictly followed. This method is well-suited for researchers who require a straightforward route to the final product and have the appropriate infrastructure.

  • Protocol 2 (Nitrosation and Reduction) represents a more classical and potentially more accessible approach for laboratories not equipped for high-pressure reactions. However, the lack of a specific, optimized protocol for the 6-chloro derivative means that researchers will need to invest time in optimizing reaction conditions to ensure reproducibility and achieve acceptable yields. This pathway offers more flexibility in terms of reaction scale and equipment but demands a greater degree of process development.

Ultimately, the choice of protocol will depend on the specific needs and capabilities of the laboratory. For those seeking a well-documented and high-yielding method, Protocol 1 is the clear choice. For researchers who prefer to work with more conventional techniques and are willing to undertake some optimization, Protocol 2 provides a solid and logical alternative.

References

  • 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. [Link]

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. [Link]

Sources

Benchmarking the efficiency of different catalysts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of innovation. Its prevalence in FDA-approved drugs for cancer, viral infections, and inflammatory diseases underscores the critical need for efficient and sustainable synthetic methodologies.[1][2] This guide provides an in-depth, objective comparison of various catalytic systems for pyrimidine synthesis, moving beyond mere protocols to explain the causality behind catalyst selection and performance. We will dissect the efficiency of transition-metal catalysts, organocatalysts, and emerging nanocatalysts, supported by experimental data, to empower you in selecting the optimal synthetic route.

The Strategic Importance of Catalysis in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives has evolved significantly from classical condensation reactions.[2] Modern approaches prioritize efficiency, atom economy, and environmental sustainability, goals largely achieved through catalysis.[3] Multicomponent reactions (MCRs), such as the well-known Biginelli reaction, have become a preferred strategy for building molecular complexity in a single step.[4][5][6] In this context, the catalyst is not just an accelerant but a critical component that dictates reaction feasibility, yield, selectivity, and overall process sustainability.

Comparative Analysis of Catalytic Systems

The choice of catalyst directly impacts key performance indicators: reaction yield, time, catalyst loading, and reusability. Here, we compare the leading classes of catalysts used in modern pyrimidine synthesis.

Transition-Metal Catalysts

Transition metals have revolutionized pyrimidine synthesis by enabling novel bond formations and reaction pathways, often under mild conditions.[7][8] Metals like iron, copper, palladium, and ruthenium are workhorses in this domain, valued for their ability to activate substrates and facilitate cyclization.[8][9][10]

Causality of Performance: Transition metals, with their accessible d-orbitals, can coordinate with reactants, lowering the activation energy of key steps. For instance, in one-pot procedures, a metal like copper(II) or nickel(II) can catalyze the insertion of cyanogen into a β-dicarbonyl compound, a crucial C-C bond formation step that precedes the final ring closure.[11] Iron-catalyzed reactions are particularly noteworthy for their low cost and low toxicity, making them an attractive "green" alternative.[8]

Performance Data:

CatalystReaction Type/SubstratesSolventTemp. (°C)TimeYield (%)Reference
Yb(OTf)₃Biginelli Reaction (Aldehyde, β-ketoester, Urea)Solvent-free-ShortenedIncreased[4]
InCl₃Biginelli Reaction (1,3-dicarbonyl, Aldehyde, Urea)---High[4]
Cu(acac)₂ / Ni(acac)₂From β-dicarbonyls and cyanogenDichloroethaneAmbient-Good[11]
Iron CatalystFrom α,β-unsaturated ketones and amidines---Up to 95[8]
Ruthenium ComplexFrom guanidine salt and alcohols (Multicomponent)---High[10]

Key Insight: Transition metal catalysts offer high efficiency and can be tailored for specific transformations. However, concerns regarding cost (e.g., palladium, rhodium), toxicity, and potential contamination of the final product necessitate careful selection and purification steps.

Organocatalysts

Organocatalysis represents a paradigm shift towards metal-free synthesis, utilizing small organic molecules to accelerate reactions. This approach is highly valued for its environmental friendliness and for producing compounds free of metal contaminants—a crucial consideration in pharmaceutical synthesis.

Causality of Performance: Organocatalysts typically function as Lewis acids, Lewis bases, or Brønsted acids/bases. For example, L-proline, a simple amino acid, can catalyze pyrimidine synthesis by activating carbonyl compounds through the formation of an enamine intermediate, mimicking the function of a metallo-enolate.[12] Similarly, 2-aminoethanesulfonic acid (taurine) has been shown to be a highly effective, biodegradable, and reusable catalyst for the synthesis of dihydropyrido[2,3-d]pyrimidines in water, achieving excellent yields.[13][14]

Performance Data:

CatalystReaction Type/SubstratesSolventTemp. (°C)TimeYield (%)Reference
2-Aminoethanesulfonic acid6-amino-1,3-dimethyl uracil, Aldehydes, Acetyl acetoneWater60–80Minimum90–94[13][14]
L-proline / TFAAromatic aldehyde, Urea/thiourea, 3,4-dihydro-(2H)-pyranCH₃CN85-High[12]
Diarylprolinol silyl etherAza-Michael reaction of pyrimidines to α,β-unsaturated aldehydes---51–78[15]

Key Insight: Organocatalysts provide an excellent green chemistry alternative. Their operational simplicity, often mild reaction conditions, and the potential for enantioselective synthesis make them highly attractive.[13][15] The reusability of catalysts like taurine further enhances their sustainable profile.[13]

Heterogeneous and Nanocatalysts

To bridge the gap between high efficiency and ease of use, heterogeneous catalysts, particularly those based on nanoparticles, have emerged as a frontier in pyrimidine synthesis.[16] These materials combine the high catalytic activity of homogeneous systems with the practical benefits of solid catalysts, such as simple recovery and recyclability.

Causality of Performance: Nanocatalysts offer an exceptionally high surface-area-to-volume ratio, maximizing the number of active sites available to reactants. Magnetic nanoparticles (e.g., Fe₃O₄) are particularly innovative; after the reaction, the catalyst can be easily removed from the reaction mixture using an external magnet, simplifying purification immensely.[16] Materials like zirconium dioxide nanoparticles (ZrO₂-NPs) can act as efficient heterogeneous catalysts for synthesizing complex pyridopyrimidines.[17][18]

Performance Data:

CatalystReaction Type/SubstratesSolventTemp. (°C)TimeYield (%)Reference
Nano-Fe₃O₄@SiO₂/SnCl₄6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aldehydes, 1,3-indanedioneWater701.5–3 min94–99[19]
Nanocrystalline MgO6-aminouracil, Aromatic Aldehydes, MalononitrileWater80Not Spec.High[17][19]
Zirconium dioxide (ZrO₂-NPs)Aromatic aldehydes, Malononitrile, Amino-uracil---86–97[17]

Key Insight: Nanocatalysts offer the best of both worlds: superior catalytic activity and remarkable ease of separation and reuse.[16] Their performance in aqueous media and often under mild conditions positions them as a leading technology for sustainable, large-scale pyrimidine synthesis.[19]

Visualizing the Synthetic Workflow

To better understand the practical application of these catalysts, we can visualize a typical multicomponent reaction workflow.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Catalytic Reaction cluster_workup Product Isolation & Purification r1 Aldehyde vessel Reaction Vessel (Solvent + Catalyst) r1->vessel r2 Active Methylene Compound r2->vessel r3 Urea / Amidine Derivative r3->vessel sep Catalyst Separation (e.g., Magnet, Filtration) vessel->sep Reaction Completion pur Product Purification (e.g., Recrystallization) sep->pur prod Final Pyrimidine Product pur->prod

Caption: Workflow for a catalyzed multicomponent pyrimidine synthesis.

Mechanistic Insight: The Biginelli Reaction Catalytic Cycle

The Biginelli reaction is a cornerstone of pyrimidine synthesis.[4][5] Understanding its catalytic cycle reveals how a catalyst, in this case a Lewis acid (LA), orchestrates the reaction.

G A 1. Aldehyde Activation Aldehyde + LA -> [Aldehyde-LA] B 2. Iminium Formation [Aldehyde-LA] + Urea -> Acyliminium Ion A->B C 3. Nucleophilic Attack β-ketoester enol + Acyliminium Ion B->C D 4. Cyclization & Dehydration Intramolecular condensation -> Dihydropyrimidine C->D E Catalyst Regeneration Product + LA D->E E->A

Sources

From the Benchtop to Preclinical Models: A Comparative Guide to the In Vitro and In Vivo Efficacy of Compounds Derived from 6-Chloropyrimidine-2,4,5-triamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The journey of a therapeutic compound from initial synthesis to a potential clinical candidate is a rigorous process of iterative design, testing, and validation. A critical phase in this journey is bridging the gap between a compound's performance in a controlled laboratory setting (in vitro) and its effectiveness within a complex living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of therapeutic agents synthesized from the 6-chloropyrimidine-2,4,5-triamine hydrochloride scaffold, a cornerstone structure in modern medicinal chemistry.

The pyrimidine scaffold is a "privileged structure" in drug discovery, recognized for its ability to interact with a wide array of biological targets, particularly protein kinases.[1][2] The 6-chloropyrimidine-2,4,5-triamine core, with its distinct arrangement of reactive sites, offers medicinal chemists a versatile platform for creating diverse libraries of compounds. Strategic modifications at the chlorine and amine positions can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties, making it a favored starting point for developing targeted therapies, especially in oncology.[1][3][4]

This guide will dissect the methodologies used to evaluate these compounds, explain the causal links between experimental design and the data generated, and present a comparative framework for understanding why potent in vitro activity does not always guarantee in vivo success.

The Synthetic Versatility of the Pyrimidine Scaffold

The power of the 6-chloropyrimidine-2,4,5-triamine scaffold lies in its synthetic tractability. The chlorine atom at the 6-position is an excellent leaving group, making it amenable to nucleophilic substitution or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations.[5][6] These reactions allow for the precise installation of various aryl, heteroaryl, or alkyl groups, which can be tailored to fit into the specific binding pockets of target proteins. The amino groups at positions 2, 4, and 5 provide additional handles for modification, enabling the optimization of properties like solubility and cell permeability.[4] This multi-point diversification is fundamental to exploring the structure-activity relationship (SAR) and refining a lead compound.[1][3][7]

G cluster_0 Key Synthetic Reactions scaffold 6-Chloropyrimidine- 2,4,5-triamine HCl suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Groups) scaffold->suzuki Pd Catalyst, Boronic Acid buchwald Buchwald-Hartwig Amination (Adds Amino Groups) scaffold->buchwald Pd Catalyst, Amine acylation Acylation (Modifies Amino Groups) scaffold->acylation Acyl Chloride derivatives Diverse Library of Pyrimidine Derivatives suzuki->derivatives buchwald->derivatives acylation->derivatives

Caption: General synthetic pathways from the core scaffold.

In Vitro Efficacy: The First Litmus Test

In vitro assays are the foundational step in drug discovery, designed to rapidly assess a compound's biological activity in a simplified, controlled environment. These tests determine if a molecule can engage its intended target and elicit a functional response at the molecular or cellular level.[8][9]

Biochemical Kinase Assays: Measuring Target Engagement

The most direct way to assess the efficacy of a kinase inhibitor is through a biochemical assay that measures the inhibition of the kinase's enzymatic activity—the transfer of a phosphate group from ATP to a substrate.[10]

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant form of the target kinase isolates the interaction to just the enzyme and the inhibitor, eliminating confounding variables from other cellular components.

  • ATP Concentration: Assays are often run at an ATP concentration close to its Michaelis-Menten constant (Km). This standardized condition allows for a fair comparison of the potency of different inhibitors.[8][9]

  • Readout Method: The choice of readout (e.g., radioactivity, luminescence) depends on the required sensitivity, throughput, and laboratory capabilities. Radiometric assays using ³²P-labeled ATP are highly sensitive and considered a gold standard, while luminescence-based methods like ADP-Glo offer a non-radioactive, high-throughput alternative.[8][11]

The primary metric derived from these assays is the IC50 value , which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value signifies a more potent compound.

Protocol: Radiometric Kinase Inhibition Assay

  • Preparation: Prepare a reaction buffer containing the purified target kinase and a specific peptide substrate.

  • Inhibitor Addition: Add the synthesized pyrimidine derivatives at a range of concentrations (e.g., 1 nM to 10 µM) to the wells of a microplate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and ATP mixed with [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not. Wash the paper to remove the unbound ATP.

  • Detection: Measure the amount of radioactivity on the paper using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the inhibition curve and determine the IC50 value using non-linear regression.

Cell-Based Assays: Assessing Cellular Impact

While a biochemical assay confirms target engagement, a cell-based assay determines if the compound can penetrate the cell membrane, reach its target in the complex cellular environment, and produce a desired biological outcome, such as halting cancer cell proliferation.[12]

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical. For a targeted therapy, researchers use cell lines known to be dependent on the target kinase's activity for survival (e.g., a cancer cell line with an activating mutation or overexpression of the kinase).[7]

  • Assay Duration: Cells are typically exposed to the compound for 48-72 hours, a timeframe that allows for multiple cell division cycles and thus a clear measurement of anti-proliferative effects.

The key metric is the GI50 (Growth Inhibition 50) or cellular IC50 , representing the compound concentration that inhibits cell growth by 50%.

Protocol: Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the pyrimidine derivatives across a range of concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a plate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay b1 Purified Kinase + Substrate b2 Add Compound + [³²P]ATP b1->b2 b3 Measure Phosphorylation b2->b3 b4 Calculate Biochemical IC50 b3->b4 c1 Cancer Cell Line c2 Add Compound (72h incubation) c1->c2 c3 Measure Cell Viability (e.g., MTT) c2->c3 c4 Calculate Cellular GI50 c3->c4 start Synthesized Compound start->b1 start->c1 G start Promising Compound from In Vitro Screen step1 Implant Human Cancer Cells into Immunocompromised Mice start->step1 step2 Allow Tumors to Grow to Palpable Size step1->step2 step3 Randomize Mice into Control & Treatment Groups step2->step3 step4 Administer Compound Daily (e.g., Oral Gavage) step3->step4 step5 Measure Tumor Volume 3x per Week step4->step5 end Calculate Tumor Growth Inhibition (TGI) step5->end

Caption: The in vivo xenograft study workflow.

Comparative Analysis: Bridging the In Vitro - In Vivo Gap

The ultimate goal is to find a compound with strong performance in both arenas. However, discrepancies are common and provide crucial insights for further optimization. A compound with a low nanomolar IC50 in a biochemical assay might show only modest activity in a cell-based assay and little to no efficacy in vivo.

Why the Disconnect?

  • Poor Permeability: The compound may be unable to effectively cross the cell membrane to reach its intracellular target.

  • Poor Pharmacokinetics (PK): The compound might be poorly absorbed when given orally, rapidly metabolized by the liver, or quickly cleared from circulation, preventing it from reaching the tumor at a sufficient concentration. [13]* Toxicity: The compound could be toxic to the animal at the doses required to inhibit the tumor, making a therapeutic window unattainable.

The table below presents hypothetical data for three compounds derived from the 6-chloropyrimidine-2,4,5-triamine scaffold to illustrate these concepts.

Compound Key Structural Feature Target Kinase IC50 (in vitro, biochemical) Cell Proliferation GI50 (in vitro, cellular) Tumor Growth Inhibition (in vivo, xenograft) Interpretation
Compound A Basic pyrimidine core15 nM2,500 nM< 10%Potent on target, poor cellular activity. The significant drop-off from biochemical to cellular potency suggests poor cell permeability or susceptibility to cellular efflux pumps. This poor cellular activity translates to a lack of in vivo efficacy.
Compound B Addition of a solubilizing morpholine group30 nM150 nM25%Good cellular activity, modest in vivo efficacy. The morpholine group improved cellular penetration. However, the modest in vivo result suggests potential PK issues, such as rapid metabolism, preventing sustained exposure at the tumor site.
Compound C Morpholine group + metabolic blocking fluorine atom25 nM120 nM85%Strong correlation from in vitro to in vivo. The addition of a fluorine atom at a metabolically vulnerable site likely improved the compound's metabolic stability and half-life, leading to higher, sustained concentrations in the plasma and at the tumor, resulting in excellent in vivo efficacy.

Conclusion

The this compound scaffold remains an exceptionally valuable starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. However, this guide underscores that the journey of drug discovery is not linear. Success depends on a holistic and iterative evaluation process. Potent in vitro activity is a necessary, but not sufficient, condition for clinical potential. The true measure of a compound's promise lies in its ability to translate that benchtop potency into meaningful efficacy within the complex biological landscape of an in vivo system. By systematically applying the principles of biochemical assays, cellular screens, and preclinical animal models, researchers can effectively navigate the challenges of drug development, turning promising molecules into impactful therapies.

References

  • Benchchem. A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.
  • Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Crown Bioscience Blog. Combating Cancer Drug Resistance with In Vivo Models.
  • PubMed Central. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer.
  • PubMed. Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors.
  • Journal of Pharmaceutical Research International. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. 2023.
  • Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • International Journal of Pharmaceutical Sciences Review and Research. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. 2023.
  • Pharmacology Discovery Services. In Vivo Oncology.
  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. 2021.
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. 2024.
  • Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. 2020.
  • PubMed. In vitro JAK kinase activity and inhibition assays.
  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • PubChem. 6-Chloropyrimidine-2,4,5-triamine.
  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. 2021.
  • PubMed Central. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase. 2025.
  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
  • Benchchem. In vitro versus in vivo efficacy of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine compounds.

Sources

A Senior Application Scientist's Guide to the Analytical Scrutiny of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidine Intermediates in Drug Discovery

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural core of a multitude of therapeutic agents, including antiviral and anticancer drugs.[1] The journey from a promising lead compound to a market-approved drug is paved with rigorous analytical testing. The purity, stability, and structural integrity of pyrimidine intermediates are critical determinants of the safety and efficacy of the final active pharmaceutical ingredient (API). A failure to adequately characterize these intermediates can lead to downstream synthetic challenges, compromised drug quality, and potential regulatory hurdles.

This guide provides a comparative analysis of the principal analytical methodologies for the characterization of pyrimidine intermediates. As a senior application scientist, my objective is to offer not just a list of techniques, but a logical framework for method selection, grounded in the principles of scientific integrity and supported by experimental data and established protocols. Every analytical choice is a step in a self-validating system, ensuring the generation of robust and reliable data.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific question being addressed – be it structural elucidation, purity assessment, or quantification of trace impurities. The primary analytical tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Structural Elucidation: The Unambiguous Power of NMR and MS

For the definitive confirmation of a novel pyrimidine intermediate's structure, NMR spectroscopy is the gold standard.[1][2] It provides an in-depth view of the molecular architecture in solution. Mass spectrometry, on the other hand, offers precise molecular weight information and fragmentation patterns that further corroborate the proposed structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks of a molecule.[1] For more complex pyrimidine derivatives, 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish atomic connectivity.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the intermediate, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can provide the elemental composition, adding another layer of confidence to the structural assignment.

Purity and Impurity Profiling: The Workhorses of Chromatography

HPLC and GC are the primary techniques for assessing the purity of pyrimidine intermediates and for identifying and quantifying any process-related or degradation impurities.[3] The choice between HPLC and GC is largely dictated by the volatility and thermal stability of the analyte.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for a broad range of pyrimidine intermediates.[3][4][5] Reversed-phase HPLC, using C8 or C18 columns, is the most common mode of separation for these compounds.[6]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds.[3][4][5] For pyrimidine intermediates, its primary application is in the detection of residual solvents and volatile organic impurities.[3] For non-volatile pyrimidine intermediates, derivatization may be required to increase their volatility for GC analysis.[7]

  • Hyphenated Techniques (LC-MS and GC-MS): Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both quantification and structural identification of impurities. LC-MS/MS, in particular, offers exceptional sensitivity and selectivity for the analysis of pyrimidine metabolites in complex matrices.[8][9][10]

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the analytical objective.

MethodSelection cluster_purity Purity & Impurity Profiling cluster_structure Structural Elucidation cluster_trace Trace Level Quantification Start Analytical Objective for Pyrimidine Intermediate Purity Purity Assessment & Impurity Profiling Start->Purity Structure Structural Elucidation Start->Structure Trace Trace Level Quantification Start->Trace Volatility Is the analyte volatile and thermally stable? Purity->Volatility NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Structure->MS LC_MSMS LC-MS/MS Trace->LC_MSMS GC Gas Chromatography (GC) (esp. for volatile impurities) Volatility->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) (Primary technique) Volatility->HPLC No Derivatization Consider Derivatization HPLC->Derivatization Derivatization->GC

Caption: Decision workflow for selecting an analytical method.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the typical performance characteristics of the primary analytical techniques used for pyrimidine intermediates. The values presented are representative and can vary depending on the specific analyte, matrix, and instrumentation.

FeatureHPLC-UVGC-MSLC-MS/MSNMR Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Chromatographic separation followed by mass analysis.Nuclear spin transitions in a magnetic field.
Primary Application Purity assessment, quantification of non-volatile impurities.Analysis of volatile and thermally stable impurities (e.g., residual solvents).Trace level quantification and identification of intermediates and metabolites.Unambiguous structural elucidation.
Sample Volatility Not required.Required; sample must be vaporized without decomposition.Not required.Not required (sample is in solution).
Typical LOD/LOQ µg/mL to high ng/mL range.[11][12]ng/mL to pg/mL range for targeted analysis.[13]pg/mL to fg/mL range.[14]mg to high µg range.[15]
Linearity (r²) Typically ≥ 0.999.[11]Typically ≥ 0.995.Typically ≥ 0.99.Not typically used for quantification in this context.
Precision (%RSD) < 2% for assays, < 10% for impurities.[11][16]< 15%.< 15%.[10]Not applicable for routine quantification.
Throughput Moderate (10-60 min per sample).[5]High (can be faster than HPLC).[5]Moderate to High.Low.

Experimental Protocols: Ensuring Methodological Integrity

The trustworthiness of analytical data is built upon a foundation of well-defined and validated experimental protocols. The following are representative, step-by-step methodologies for the analysis of pyrimidine intermediates.

Protocol 1: Purity Assessment by HPLC-UV

This protocol outlines a standard reversed-phase HPLC method for determining the purity of a non-volatile pyrimidine intermediate.

1. System Preparation:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate adjusted to pH 3.7 with formic acid).[17] The exact ratio will depend on the polarity of the analyte and should be optimized for good peak shape and resolution.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the pyrimidine intermediate reference standard in a suitable diluent (often the mobile phase) to a known concentration (e.g., 0.5 mg/mL).[17]

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • System Suitability Solution: Prepare a solution containing the pyrimidine intermediate and any known impurities to verify the system's ability to separate these components.

3. Chromatographic Analysis:

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of the pyrimidine intermediate.

  • Run Time: Sufficient to allow for the elution of all components.

4. Data Analysis and System Suitability:

  • System Suitability Checks: Before sample analysis, inject the system suitability solution and verify that the resolution between the main peak and any impurity peaks meets the predefined criteria (e.g., resolution ≥ 1.5).[17] Also, check the repeatability of replicate injections of the standard solution (%RSD ≤ 2.0%).[17]

  • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. Express the result as a percentage.

The following diagram illustrates the general workflow for this HPLC-UV analysis.

HPLC_Workflow Start Start: HPLC-UV Purity Analysis SysPrep System & Mobile Phase Preparation Start->SysPrep SamplePrep Sample & Standard Preparation SysPrep->SamplePrep SysSuitability System Suitability Testing SamplePrep->SysSuitability Analysis Inject Sample & Acquire Data SysSuitability->Analysis Pass Fail Troubleshoot & Re-run SysSuitability->Fail Fail DataProcessing Data Processing & Purity Calculation Analysis->DataProcessing Report Generate Report DataProcessing->Report Fail->SysPrep

Caption: Workflow for HPLC-UV purity analysis.
Protocol 2: Analysis of Volatile Impurities by GC-MS

This protocol describes a headspace GC-MS method for the identification and quantification of volatile impurities, such as residual solvents, in a pyrimidine intermediate.

1. System Preparation:

  • Instrumentation: GC system with a headspace autosampler and a mass selective detector. A suitable capillary column (e.g., DB-VRX, 60 m x 0.25 mm, 1.4 µm) is recommended.[13]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An appropriate oven temperature program to separate the expected volatile impurities.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution containing the expected volatile impurities in a suitable solvent (e.g., DMSO) at a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the pyrimidine intermediate (e.g., 50 mg) into a headspace vial.[13] Add a known volume of a suitable solvent (e.g., 2 mL of a 1:1 DMSO/water mixture) and seal the vial.[13]

3. Headspace and GC-MS Analysis:

  • Headspace Incubation: Incubate the vials at an elevated temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow the volatile impurities to partition into the headspace.[13]

  • Injection: Automatically inject a portion of the headspace vapor into the GC inlet.

  • MS Parameters: Operate the mass spectrometer in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.

4. Data Analysis:

  • Identification: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of the standards.

  • Quantification: For known impurities, create a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of the impurities in the sample.

Protocol 3: Structural Elucidation by NMR Spectroscopy

This protocol provides a general workflow for the structural elucidation of a novel pyrimidine derivative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrals (relative number of protons) of the hydrogen atoms.[1]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.[1]

  • 2D NMR: For complex structures, acquire 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.

3. Spectral Interpretation:

  • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to assemble the complete molecular structure of the pyrimidine intermediate.

Conclusion: A Multifaceted Approach to Ensuring Quality

The robust analytical characterization of pyrimidine intermediates is not a matter of applying a single, one-size-fits-all method. Instead, it requires a thoughtful, multi-faceted approach that leverages the strengths of various techniques. HPLC and GC are indispensable for routine quality control, ensuring the purity and safety of these critical building blocks. When coupled with mass spectrometry, they become powerful tools for identifying and quantifying trace-level impurities. For the unambiguous determination of molecular structure, NMR spectroscopy remains the ultimate arbiter.

By integrating these techniques within a framework of rigorous method validation, as prescribed by guidelines such as those from the ICH, researchers, scientists, and drug development professionals can build a comprehensive understanding of their pyrimidine intermediates. This, in turn, paves the way for the development of safe, effective, and high-quality pharmaceuticals.

References

  • Optimized MS/MS settings of pyrimidines and related metabolites. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). Clinical Chemistry and Laboratory Medicine (CCLM). Retrieved January 15, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. Retrieved January 15, 2026, from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). METHER. Retrieved January 15, 2026, from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. Retrieved January 15, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved January 15, 2026, from [Link]

  • Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. (2020). Biomedical Chromatography. Retrieved January 15, 2026, from [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023). STAR Protocols. Retrieved January 15, 2026, from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 15, 2026, from [Link]

  • HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. Retrieved January 15, 2026, from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn. Retrieved January 15, 2026, from [Link]

  • HPLC and GC: 6 Simple Differences to Enhance Your Research. (n.d.). Bitesize Bio. Retrieved January 15, 2026, from [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal. Retrieved January 15, 2026, from [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. Retrieved January 15, 2026, from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved January 15, 2026, from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy. Retrieved January 15, 2026, from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology. Retrieved January 15, 2026, from [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. Retrieved January 15, 2026, from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023). STAR Protocols. Retrieved January 15, 2026, from [Link]

  • Method in HPLC for derivative of Purine in Urine ?. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloropyrimidine-2,4,5-triamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 6-Chloropyrimidine-2,4,5-triamine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in the modern laboratory.

Hazard Identification & Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not available, analysis of the parent compound and structurally similar aminopyrimidines provides a robust basis for risk assessment.

Compounds like 2,4-Diamino-6-chloropyrimidine are classified as hazardous, typically presenting the following risks:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][3][4]

  • Serious Eye Damage/Irritation (Category 2/2A) : Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][3]

The hydrochloride salt form may exacerbate these irritant properties. Therefore, the fundamental principle of our disposal plan is to treat this compound as hazardous chemical waste at all times, preventing any release to the environment and minimizing personnel exposure.

Essential Safety & Handling Protocols

Proper disposal begins with proper protection. The risks identified above dictate the mandatory use of Personal Protective Equipment (PPE) during all handling and waste collection steps.

Table 1: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or contact with airborne powder which can cause serious eye irritation.[1][3][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation.[3]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.[5]
Respiratory Protection Work in a certified chemical fume hood.Minimizes the inhalation of any dust from the solid compound, which is a known respiratory irritant.[5]

The Core Disposal Workflow: A Step-by-Step Guide

The recommended and compliant method for disposing of this compound is through a licensed hazardous waste disposal service.[1][3][6] It is illegal and unsafe to dispose of this chemical waste down the sanitary sewer or in the regular trash.[7][8]

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly identify and segregate the waste stream.

  • Characterize as Hazardous: All waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, wipes), must be classified as hazardous chemical waste.[2][8]

  • Segregate Meticulously: This waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[5][9] Specifically, store it away from:

    • Strong Oxidizing Agents [1][10]

    • Strong Acids [1][10]

    • Causality: Mixing amine hydrochlorides with strong acids or oxidizers can lead to exothermic reactions or the release of toxic gases. Segregation is a primary control measure to prevent such events in the waste holding area.

Step 2: Waste Containment and Labeling

Proper containment is critical to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be clean, in good condition, and compatible with the chemical.

  • Labeling: This is a regulatory requirement and a critical safety communication tool. The label must be clear, legible, and permanently affixed to the container. It should include:

    • The words "Hazardous Waste "[5]

    • The full chemical name: "This compound "

    • Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5]

Step 3: Protocol for Waste Collection

Objective: To safely collect and prepare waste for pickup by a certified disposal entity.

For Solid Waste (e.g., unused reagent, contaminated consumables):

  • Work within a Fume Hood: To prevent inhalation of dust, perform all transfers inside a chemical fume hood.[5]

  • Careful Transfer: Gently sweep or scoop the solid waste into your pre-labeled hazardous waste container. Avoid actions that could generate dust.[3]

  • Seal and Clean: Securely close the container. Decontaminate the exterior of the container with a damp wipe, which should then also be disposed of inside the container.

  • Store Securely: Place the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[5]

For Liquid Waste (e.g., experimental solutions):

  • Use a Funnel: When transferring liquid waste into the designated container, use a funnel to prevent spills.

  • Do Not Overfill: Fill the container to a maximum of 80% capacity to allow for vapor expansion and prevent spills.

  • Seal and Store: Securely cap the container and store it in the designated waste area with secondary containment (such as a chemical-resistant tray).

Step 4: Arranging for Final Disposal

Once the waste container is full, contact your institution's EHS office to arrange for a scheduled pickup. They will manage the final disposal process through a licensed hazardous waste contractor, which typically involves high-temperature incineration.[5][11]

Visualizing the Disposal Process

To ensure clarity, the decision-making process for handling this chemical waste is summarized in the workflow diagram below.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_final Final Steps start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Solid or Liquid Waste? hood->waste_type solid_waste Place in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Pour into Labeled Liquid Waste Container (Use Funnel, <80% Full) waste_type->liquid_waste Liquid seal Securely Seal Container solid_waste->seal liquid_waste->seal store Store in Designated Area (Segregated from Incompatibles) seal->store ehs Contact EHS for Pickup & Professional Disposal store->ehs

Caption: Logical workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact EHS.

  • Manage Small Spills: For small, manageable spills of solid material, ensure you are wearing your full PPE. Gently sweep up the material and place it into the hazardous waste container.[3] Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.

Adherence to these detailed procedures is not merely a matter of regulatory compliance; it is a core tenet of responsible scientific practice. By managing the complete lifecycle of chemical reagents with diligence and expertise, we build a foundational culture of safety and environmental stewardship in our laboratories.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Retrieved from the Google Search cache of the Benchchem website.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,4,6-Triaminopyrimidine. Retrieved from the Google Search cache of the Fisher Scientific website.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. Retrieved from the Google Search cache of the Fisher Scientific website.
  • Acros Organics. (2025). Safety Data Sheet for 2,4-Pyrimidinediamine, 6-chloro-. Retrieved from the Google Search cache of the Fisher Scientific website.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL. Retrieved from the Google Search cache of the EPA website.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet for 5-Amino-4,6-dichloropyrimidine. Retrieved from the Google Search cache of the Fisher Scientific website.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. Retrieved from the Google Search cache of the Fisher Scientific website.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 2,6-Diamino-4-chloropyrimidine. Retrieved from the Google Search cache of the Sigma-Aldrich website.
  • Benchchem. (n.d.). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste. Retrieved from the Google Search cache of the Benchchem website.
  • TCI America. (2018). Safety Data Sheet for 6-Chloro-2,4-diaminopyrimidine. Retrieved from the Google Search cache of the Spectrum Chemical website.

Sources

Personal protective equipment for handling 6-Chloropyrimidine-2,4,5-triamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy go hand-in-hand. The following guide provides a comprehensive operational plan for handling 6-Chloropyrimidine-2,4,5-triamine hydrochloride, a compound with significant potential in drug development and chemical synthesis. This is not just a list of rules, but a framework built on established safety principles to protect you, your colleagues, and your research.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 156-83-2 for the free base) is a chlorinated pyrimidine derivative. Its structure warrants a cautious approach. According to the Globally Harmonized System (GHS) classifications, this compound and its close analogs are considered hazardous.[1][2][3]

The primary hazards associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

These classifications are the cornerstone of our safety protocols. Every piece of personal protective equipment (PPE) recommended is a direct countermeasure to these specific risks.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to minimize all routes of exposure. The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task at hand.

Before considering wearable PPE, always prioritize engineering controls. All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood.[4] This is non-negotiable as it directly mitigates the risk of inhaling harmful dust or aerosols.

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Well-ventilated area.[2][4]Safety glasses with side shields.Nitrile gloves.Standard lab coat.Not required if container is sealed.
Weighing (Solid) Chemical fume hood or ventilated balance enclosure.Tight-sealing safety goggles.[5]Double-gloved with nitrile gloves.Fully-buttoned lab coat.Handled within fume hood.
Solution Preparation Chemical fume hood.Safety goggles and a face shield to protect against splashes.[5][6]Chemical-resistant gloves (Neoprene or Butyl Rubber for extended use).[5]Chemical-resistant apron over a lab coat.[5]Handled within fume hood.
Reaction & Transfer Chemical fume hood.Safety goggles and a face shield.[5][6]Chemical-resistant gloves (Neoprene or Butyl Rubber).[5]Chemical-resistant apron over a lab coat.[5]Handled within fume hood.
Waste Disposal Chemical fume hood.Safety goggles and a face shield.Chemical-resistant gloves.Lab coat.Handled within fume hood.

Operational Protocols: Step-by-Step Guidance

The choice of glove material is critical and depends on the duration of contact.

  • For Incidental Contact (e.g., handling sealed containers, weighing): Disposable nitrile gloves are generally sufficient.[4][5] Always inspect gloves for tears or holes before use.

  • Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles) before approaching the work area.

  • Work Area: Conduct all weighing activities inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Handling: Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or container. Avoid any actions that could generate dust.

  • Closure: Securely cap the stock bottle immediately after use.

  • Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a damp cloth or paper towel to collect any residual dust. Dispose of this cleaning material as hazardous waste.

  • Doffing: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[4]

Proper disposal is the final, critical step in the safe handling lifecycle of this chemical.

  • Chemical Waste: All solutions and unused solid this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][10] Do not pour this chemical down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and pipette tips, must be disposed of as hazardous chemical waste.[4][10] Place these items in a sealed, labeled hazardous waste bag or container.

  • Spill Cleanup:

    • Evacuate the immediate area and inform your supervisor.

    • Wear appropriate PPE, including a respirator if the spill is large or outside a fume hood.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

    • Dispose of all cleanup materials as hazardous waste.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow start Start: Task involving 6-Chloropyrimidine-2,4,5-triamine HCl eng_control Is the material handled within a certified chemical fume hood? start->eng_control solid_check Are you handling the solid form? eng_control->solid_check Yes stop STOP! Do not proceed without a functioning fume hood. eng_control->stop No base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves solid_check->base_ppe No (Solution Only) goggles Upgrade to: Tight-sealing Goggles solid_check->goggles Yes splash_check Is there a significant risk of splashing (e.g., solution prep, transfer)? chem_glove Consider: Neoprene/Butyl Gloves for extended contact splash_check->chem_glove Yes base_ppe->splash_check double_glove Upgrade to: Double Nitrile Gloves goggles->double_glove face_shield Add: Face Shield double_glove->splash_check chem_glove->face_shield

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.